5-Chloro-2-(2-ethoxyethoxy)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-(2-ethoxyethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-2-13-5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,2,5-6,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEAIUGYVNPPMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Chloro-2-(2-ethoxyethoxy)aniline: Structural Profiling, Synthesis, and Applications in Modern Drug Design
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of an active pharmaceutical ingredient (API). 5-Chloro-2-(2-ethoxyethoxy)aniline (CAS: 946772-83-4) represents a highly specialized, privileged scaffold[1]. By combining the metabolic stability of a halogenated aromatic ring with the solubility-enhancing properties of a mini-PEG ether chain, this compound serves as a critical intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors and GPCR modulators.
This technical whitepaper provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic methodology, and outlines its integration into contemporary drug discovery workflows.
Structural Rationale in Medicinal Chemistry
Aniline and its substituted derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals[2]. However, the specific substitution pattern of 5-Chloro-2-(2-ethoxyethoxy)aniline offers three distinct advantages for drug design:
-
The 5-Chloro Substituent (Lipophilicity & Stability): The chlorine atom at the meta-position (relative to the ether) acts as a lipophilic handle. It blocks potential sites of oxidative metabolism by cytochrome P450 enzymes and provides an opportunity for halogen bonding within hydrophobic protein pockets.
-
The 2-Ethoxyethoxy Group (Solvation & PK Modulation): Standard alkyl chains often render a molecule excessively lipophilic, leading to poor oral bioavailability and high plasma protein binding. The 2-ethoxyethoxy group functions as a miniature polyethylene glycol (PEG) chain. The inclusion of such ether linkages has been empirically demonstrated to increase water solubility by up to 80-fold compared to purely aliphatic chains[3], drastically improving the molecule's dissolution profile.
-
The Aniline Nitrogen (Target Engagement): The primary amine serves as a versatile synthetic node (e.g., for amidation or cross-coupling) and frequently acts as a critical hydrogen-bond donor in the final API, interacting with key residues such as the hinge region of kinases.
Caption: Structure-property relationships of the functional groups in 5-Chloro-2-(2-ethoxyethoxy)aniline.
Physicochemical Profiling
Understanding the baseline physicochemical properties of this intermediate is crucial for anticipating its behavior during scale-up and downstream functionalization. The balance between the lipophilic chlorine and the hydrophilic ether chain optimizes the partition coefficient, while the electronic effects of the substituents govern the reactivity of the amine.
| Property | Value | Rationale / Impact on Development |
| CAS Number | 946772-83-4 | Unique identifier for regulatory tracking and procurement[1]. |
| Molecular Formula | C10H14ClNO2 | Defines mass and isotopic distribution (Cl-35/Cl-37 ratio of 3:1). |
| Molecular Weight | 215.68 g/mol | Low MW allows for downstream additions without exceeding Lipinski's Rule of 5[1]. |
| Predicted pKa | 3.62 ± 0.10 | Weakly basic; remains unprotonated at physiological pH (7.4), ensuring membrane permeability[1]. |
| Predicted Boiling Point | 334.2 ± 32.0 °C | High boiling point necessitates high-vacuum distillation for purification[1]. |
| Density | 1.175 ± 0.06 g/cm³ | Relevant for volumetric scaling and phase separations in process chemistry[1]. |
Synthetic Methodology: A Self-Validating Protocol
As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating—meaning the chemistry itself provides visual or analytical feedback to confirm success at each stage. The most efficient route to 5-Chloro-2-(2-ethoxyethoxy)aniline is a two-step sequence starting from 4-chloro-2-nitrophenol.
Step 1: Williamson Ether Synthesis
Objective: Alkylation of the phenolic hydroxyl group.
Causality: Potassium carbonate (
-
Setup: Charge a dry, nitrogen-flushed reactor with 4-chloro-2-nitrophenol (1.0 equiv) and anhydrous DMF (5 vol).
-
Deprotonation: Add
(1.5 equiv). Self-Validation: The solution will immediately turn deep red/orange, confirming the formation of the highly conjugated phenoxide anion. -
Alkylation: Dropwise addition of 1-bromo-2-(2-ethoxyethoxy)ethane (1.1 equiv). Heat to 80°C for 4 hours.
-
Workup: Quench with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with 1M NaOH. Self-Validation: The disappearance of the red color in the aqueous wash confirms the complete consumption of the unreacted phenolic starting material.
-
Result: Isolation of 4-chloro-2-(2-ethoxyethoxy)-1-nitrobenzene.
Step 2: Chemoselective Nitro Reduction
Objective: Reduction of the nitro group to the target aniline.
Causality: Standard palladium-catalyzed hydrogenation (
-
Setup: Dissolve the intermediate from Step 1 in an Ethanol/Water mixture (4:1). Add
(2.0 equiv) and Iron powder (5.0 equiv, 325 mesh). -
Reaction: Reflux at 85°C for 2 hours.
-
Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Self-Validation: The filtrate should be pale yellow to colorless, indicating the absence of the nitro compound. Extract with EtOAc.
-
Result: 5-Chloro-2-(2-ethoxyethoxy)aniline is obtained.
Caption: Synthetic workflow from starting material to the target aniline and downstream API application.
Analytical Validation Standards
To ensure the integrity of the building block before deploying it into expensive, late-stage API synthesis, rigorous analytical validation is required.
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Method: C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).
-
Validation Marker: The mass spectrum must show a distinct
peak at m/z 216.0. Crucially, the spectrum must exhibit a characteristic M+2 isotope peak at m/z 218.0 with approximately 33% relative abundance, definitively confirming the presence of the intact chlorine atom.
-
-
Proton Nuclear Magnetic Resonance (
-NMR, 400 MHz, ):-
Validation Marker: The broad singlet corresponding to the
protons should appear around 3.8 - 4.2 ppm. The ether chain will present as a series of distinct multiplets between 3.5 - 4.2 ppm. The aromatic region ( 6.5 - 7.0 ppm) must integrate to exactly 3 protons, confirming the substitution pattern.
-
References
Sources
- 1. 946772-83-4 CAS MSDS (5-CHLORO-2-(2-ETHOXYETHOXY)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 3. 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Versatility of Substituted Anilines
An in-depth technical guide to 5-Chloro-2-(2-ethoxyethoxy)aniline, a valuable building block in modern chemistry, is presented for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on scientific integrity and practical insights.
Substituted anilines are a cornerstone of medicinal chemistry and materials science, serving as versatile scaffolds for a wide range of applications.[1] Their unique structural and electronic properties, which can be finely tuned through substitution, make them indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The aniline moiety's ability to form crucial hydrogen bonds and participate in various non-covalent interactions with biological targets makes it a "privileged structure" in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.[1][3]
The subject of this guide, 5-Chloro-2-(2-ethoxyethoxy)aniline, is a member of this important class of compounds. The presence of a chlorine atom, an ethoxyethoxy group, and the aniline core provides a unique combination of steric and electronic features that can be exploited in the design of novel molecules with specific biological activities. While direct documentation of this specific molecule is limited, its properties and synthetic routes can be understood through the extensive research on analogous substituted anilines.
CAS Number and Physicochemical Properties
A specific CAS (Chemical Abstracts Service) number for 5-Chloro-2-(2-ethoxyethoxy)aniline is not readily found in major chemical databases, suggesting it may be a novel or less common compound. However, based on its structure, we can predict its key physicochemical properties. The properties of aniline derivatives are significantly influenced by the nature and position of substituents on the aromatic ring.[4][5][6] For instance, electron-donating groups generally increase the basicity (pKa) of the aniline, while electron-withdrawing groups decrease it.[4][5]
| Property | Predicted Value/Information |
| Molecular Formula | C10H14ClNO2 |
| Molecular Weight | 215.68 g/mol |
| Appearance | Likely a liquid or low-melting solid |
| pKa | The ethoxyethoxy group is weakly electron-donating, which would slightly increase the pKa relative to aniline (pKa ≈ 4.6). The para-chloro substituent is electron-withdrawing, which would decrease the pKa. The net effect would likely result in a pKa slightly lower than that of aniline. |
| Solubility | Expected to have low solubility in water and good solubility in common organic solvents like ethanol, methanol, and dichloromethane. |
Synthesis and Reaction Mechanisms
The synthesis of 5-Chloro-2-(2-ethoxyethoxy)aniline can be approached through established synthetic methodologies for forming ether linkages and preparing anilines. A plausible and efficient synthetic strategy involves a two-step process: the formation of the ether bond followed by the reduction of a nitro group.
Synthetic Pathway Overview
A common route would start with a readily available precursor like 4-chloro-2-nitrophenol. The synthesis would proceed via a Williamson ether synthesis to introduce the 2-ethoxyethoxy side chain, followed by the reduction of the nitro group to the desired aniline.
Caption: General synthetic pathway for 5-Chloro-2-(2-ethoxyethoxy)aniline.
Experimental Protocols
Protocol 1: Synthesis of 1-Chloro-2-(2-ethoxyethoxy)-4-nitrobenzene (Intermediate)
This protocol describes the Williamson ether synthesis to form the ether linkage.[7][8][9][10] This reaction proceeds via an SN2 mechanism where the phenoxide ion acts as a nucleophile.[9][10][11]
-
Materials:
-
4-Chloro-2-nitrophenol
-
2-Bromoethyl ethyl ether (or 2-chloroethyl ethyl ether)
-
Potassium carbonate (K2CO3) or sodium hydride (NaH) as a base
-
Acetone or N,N-dimethylformamide (DMF) as a solvent
-
Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer.
-
-
Procedure:
-
To a stirred solution of 4-chloro-2-nitrophenol in the chosen solvent, add the base (e.g., 1.5 equivalents of K2CO3).
-
Add 2-bromoethyl ethyl ether (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.
-
Protocol 2: Synthesis of 5-Chloro-2-(2-ethoxyethoxy)aniline (Final Product)
This protocol describes the reduction of the nitro group to an aniline.[2][12]
-
Materials:
-
1-Chloro-2-(2-ethoxyethoxy)-4-nitrobenzene
-
Tin(II) chloride dihydrate (SnCl2·2H2O) and concentrated hydrochloric acid (HCl), or hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
-
Ethyl acetate or ethanol as a solvent.
-
Sodium bicarbonate (NaHCO3) or sodium hydroxide (NaOH) solution for neutralization.
-
-
Procedure (using SnCl2/HCl):
-
Dissolve the nitro-intermediate in ethyl acetate or ethanol.
-
Add an excess of SnCl2·2H2O (typically 3-5 equivalents) and concentrated HCl.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully neutralize it with a saturated solution of NaHCO3 or a dilute NaOH solution until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
-
Applications in Research and Drug Development
Substituted anilines are of paramount importance in drug discovery.[1][3][13][14] The chloro and alkoxy substituents in 5-Chloro-2-(2-ethoxyethoxy)aniline can significantly influence its pharmacological properties.[15] Chloro-containing molecules are prevalent in FDA-approved drugs, contributing to improved metabolic stability and binding affinity.[16]
This compound is a valuable precursor for synthesizing molecules with a wide range of pharmacological activities, particularly in oncology.[14] For instance, substituted anilines are core components of many kinase inhibitors.[3][14]
Caption: Aniline derivatives as ATP-competitive kinase inhibitors.
Analytical Characterization
The characterization of a newly synthesized compound like 5-Chloro-2-(2-ethoxyethoxy)aniline is crucial to confirm its structure and purity.[17] A combination of spectroscopic and chromatographic techniques is employed.[17][18][19]
Spectroscopic and Chromatographic Workflow
Caption: Typical workflow for the characterization of a synthesized aniline derivative.
Expected Spectral Data
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons, the protons of the ethoxyethoxy group, and a broad singlet for the amine protons.[20]
-
¹³C NMR: The spectrum would display signals for all the unique carbon atoms in the molecule, including those in the aromatic ring and the aliphatic side chain.[20]
-
IR Spectroscopy: Key absorption bands would be observed for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-O stretching of the ether (around 1050-1150 cm⁻¹), and C-Cl stretching.[20][21]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.[17]
Safety and Handling
Aromatic amines, including chloroanilines, should be handled with care due to their potential toxicity.[22][23][24][25][26][27] They can be harmful if inhaled, ingested, or absorbed through the skin.[22][25][26]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[24] Work in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[24]
-
Disposal: Dispose of waste according to local regulations for hazardous materials.
References
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Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link]
-
The Crucial Role of 3-Chloroaniline in Modern Chemical Synthesis. (n.d.). Apolloscientific. [Link]
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Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115. [Link]
-
Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. ResearchGate. [Link]
-
Cole, A. J., & Douglas, J. S. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(3), 253-256. [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
Environment, Health and Safety. (n.d.). Appendix I - Hazards Of Functional Groups. [Link]
-
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [Link]
-
Rawsource. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
-
Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]
-
ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
Rawsource. (2024, July 3). What are Amines? Structure, Types, Applications, and Safety. [Link]
-
Szatylowicz, H., Siodla, T., Stasyuk, O. A., & Krygowski, T. M. (2015). Towards physical interpretation of substituent effects: the case of meta- and para-substituted anilines. RSC Publishing. [Link]
-
Al-Zoubi, W., Al-Jaber, H., & Al-Masri, H. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 26(11), 3125. [Link]
-
Williamson Ether Synthesis. (n.d.). University of California, Irvine. [Link]
-
Journal of Analytical Science and Technology. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
RSC Publishing. (2021, June 14). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. [Link]
-
PubChem. (n.d.). 5-Chloro-2-(2-chlorophenoxy)aniline. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Molecules. (2012). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. [Link]
-
SynArchive. (n.d.). Ullmann Condensation. [Link]
- Google Patents. (n.d.). US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
-
Misbahi, H., Brouant, P., & Barbe, J. (2003). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Il Farmaco, 58(4), 335-337. [Link]
-
Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
- Google Patents. (n.d.). WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
BYJU'S. (n.d.). Ullmann Reaction. [Link]
- Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
- Google Patents. (n.d.).
-
European Patent Office. (n.d.). Process for the preparation of 2-chloro and 2,6-dichloroanilines - EP 0500156 A1. [Link]
-
PubChemLite. (n.d.). 5-chloro-2-(2-methoxyethoxy)aniline (C9H12ClNO2). [Link]
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An In-depth Technical Guide to 2-Alkoxy Substituted 5-Chloroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-alkoxy substituted 5-chloroaniline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a diverse range of biological targets.[1] The specific arrangement of the electron-donating alkoxy group, the electron-withdrawing chlorine atom, and the reactive aniline amine provides a unique combination of physicochemical properties. This guide delves into the synthesis, structure-activity relationships (SAR), and key applications of this versatile chemical motif, with a particular focus on its role in the development of kinase inhibitors and other therapeutic agents. Detailed experimental protocols and workflow diagrams are provided to serve as a practical resource for professionals in the field.
Introduction: The Strategic Importance of the Scaffold
The 2-alkoxy-5-chloroaniline core is a highly valued building block in drug discovery. Its utility stems from a combination of factors:
-
Modulated Basicity: The aniline nitrogen's basicity is fine-tuned by the electronic effects of the ring substituents. The ortho-alkoxy group is electron-donating through resonance, while the para-chloro group is electron-withdrawing through induction. This electronic balance is critical for forming key interactions, such as hydrogen bonds in the hinge region of protein kinases.[2]
-
Metabolic Stability: The chlorine atom can enhance metabolic stability by blocking potential sites of oxidation on the aromatic ring, a crucial factor in improving a drug candidate's pharmacokinetic profile.[1][3]
-
Lipophilicity and Permeability: The presence of both a chloro and an alkoxy group allows for the modulation of the molecule's overall lipophilicity, which is essential for optimizing membrane permeability and oral bioavailability.[1]
-
Synthetic Versatility: The aniline amine serves as a versatile handle for a wide range of chemical transformations, most notably in the formation of ureas, amides, and sulfonamides, or in coupling reactions to build more complex heterocyclic systems.
This combination of features makes the scaffold particularly suitable for developing targeted therapies, especially in oncology.
Core Synthesis Strategies
The primary challenge in synthesizing 2-alkoxy-5-chloroaniline derivatives is the regioselective introduction of the alkoxy group. Two principal synthetic routes are commonly employed, starting from either 2,4-dichloronitrobenzene or 4-chloro-2-nitrophenol.
Route A: Nucleophilic Aromatic Substitution (SNAr) from 2,4-Dichloronitrobenzene
This is often the preferred industrial route due to the low cost of starting materials. The high activation of the chlorine atom at the 2-position by the adjacent nitro group facilitates a regioselective SNAr reaction with an alkoxide.
-
Causality: The nitro group is strongly electron-withdrawing, which stabilizes the negatively charged Meisenheimer complex intermediate, particularly when the nucleophilic attack occurs at the ortho or para positions. The ortho position (C2) is more activated than the para position (C4), allowing for selective substitution under controlled conditions.
Workflow for SNAr Synthesis:
Caption: General workflow for synthesizing 2-alkoxy-5-chloroanilines via SNAr.
Route B: Williamson Ether Synthesis from 4-Chloro-2-nitrophenol
This route offers excellent regioselectivity and is suitable for introducing a wider variety of, or more complex, alkyl groups.
-
Causality: The phenolic proton is acidic and can be easily removed by a suitable base (e.g., K₂CO₃, NaH) to form a phenoxide. This potent nucleophile then displaces a halide from an alkyl halide (or a similar electrophile) to form the desired ether linkage.
Applications in Drug Discovery: A Focus on Kinase Inhibition
The 2-alkoxy-5-chloroaniline moiety is a prominent feature in numerous small-molecule kinase inhibitors. These drugs are designed to block the activity of protein kinases, enzymes that play a critical role in cell signaling pathways that, when dysregulated, can lead to diseases like cancer.[4]
Case Study: Checkpoint Kinase 1 (Chk1) Inhibitors
Chk1 is a critical protein in the DNA damage response pathway. Inhibiting Chk1 can sensitize cancer cells to traditional chemotherapies. A series of potent and selective Chk1 inhibitors were developed based on a 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea scaffold.[5]
-
Mechanism of Action: The urea linkage forms crucial hydrogen bonds with the kinase hinge region. The 2-alkoxy-5-chloroaniline fragment occupies a hydrophobic pocket, with the alkoxy group contributing to binding affinity and the chloro group enhancing overall potency and favorable pharmacokinetic properties.[5]
Structure-Activity Relationship (SAR) Insights:
The length and nature of the alkoxy group (R) have a significant impact on inhibitory activity.
| Compound | R Group | Chk1 IC₅₀ (nM) | Cellular Potentiation |
| 2a | -CH₃ | 10 | Moderate |
| 2c | -CH₂CH₃ | 6 | High |
| 2e | -CH₂CH₂CH₃ | 3 | Very High |
| 2f | -CH(CH₃)₂ | 8 | High |
Data adapted from a study on Chk1 inhibitors.[5] The cellular potentiation describes the ability of the compound to enhance the cancer-killing effect of chemotherapy drugs like doxorubicin or camptothecin.[5]
Key SAR Observations:
-
A linear three-carbon chain (n-propoxy, 2e ) provided the optimal potency.[5]
-
Increasing the chain length beyond three carbons or introducing branching (isopropoxy, 2f ) slightly decreased activity, suggesting a defined size and shape for the hydrophobic binding pocket.[5]
-
The methoxy derivative (2a ) was the least potent among this series, highlighting the importance of optimizing the alkoxy substituent to maximize hydrophobic interactions.[5]
Logical Flow for SAR-Driven Optimization:
Caption: Iterative cycle for lead optimization based on SAR data.
Detailed Experimental Protocols
The following protocols are provided as representative examples for the synthesis and functionalization of a 2-alkoxy-5-chloroaniline derivative.
Protocol 1: Synthesis of 5-Chloro-2-propoxyaniline
Objective: To synthesize the target aniline via the Williamson ether synthesis route.
Materials:
-
4-Chloro-2-nitrophenol
-
1-Bromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Iron powder (Fe)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
Part A: Ether Synthesis (Alkylation)
-
To a round-bottom flask equipped with a reflux condenser, add 4-chloro-2-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add 1-bromopropane (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 60-65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
After completion, cool the mixture to room temperature and filter off the solid K₂CO₃.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-chloro-1-nitro-2-propoxybenzene as an oil. This intermediate is often used in the next step without further purification.
Part B: Nitro Group Reduction
-
Set up a round-bottom flask with a reflux condenser in a well-ventilated fume hood.
-
Add the crude 4-chloro-1-nitro-2-propoxybenzene (1.0 eq) to a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add ammonium chloride (1.0 eq) and iron powder (3.0-4.0 eq) to the solution.
-
Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring for 2-3 hours. The reaction is often exothermic initially. Monitor by TLC for the disappearance of the nitro compound.
-
Once complete, cool the reaction to room temperature and filter the hot solution through a pad of Celite® to remove the iron salts. Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove most of the ethanol.
-
Add ethyl acetate and water to the residue. Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-chloro-2-propoxyaniline.
-
Purify the product by column chromatography on silica gel if necessary.
Conclusion and Future Outlook
The 2-alkoxy substituted 5-chloroaniline scaffold remains a highly relevant and powerful tool in the arsenal of the medicinal chemist. Its proven success in the field of kinase inhibitors continues to inspire the design of new therapeutic agents. Future research will likely focus on incorporating this moiety into novel drug modalities, such as PROTACs (PROteolysis TArgeting Chimeras) and covalent inhibitors. Furthermore, the exploration of bioisosteric replacements for the alkoxy or chloro groups could lead to derivatives with further optimized safety and efficacy profiles, opening new avenues for treating a wide range of human diseases.[6][7][8] The strategic application of this "privileged" scaffold ensures its continued importance in the future of drug discovery.
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Properties of ether-linked chloroaniline compounds
An In-Depth Technical Guide to the Properties and Applications of Ether-Linked Chloroaniline Compounds
Abstract
Ether-linked chloroaniline compounds represent a versatile and highly significant class of molecules in modern chemical science. The unique combination of a chloroaniline scaffold, a privileged structure in medicinal chemistry, with a flexible ether linkage gives rise to compounds with a wide spectrum of biological activities. This guide provides a comprehensive exploration of the synthesis, physicochemical properties, structure-activity relationships (SAR), and diverse applications of these compounds. From their role as potent kinase inhibitors in oncology to their use as effective herbicides and fungicides in agriculture, this document synthesizes field-proven insights and detailed experimental methodologies. We will delve into the causality behind experimental choices and molecular design, offering researchers, scientists, and drug development professionals a foundational resource for leveraging this powerful chemical motif.
Part 1: Foundational Chemistry
The Chloroaniline Scaffold: A Privileged Core
Chloroanilines are aromatic amines where a chlorine atom is substituted onto the benzene ring of aniline.[1] The three primary isomers—2-chloroaniline (ortho), 3-chloroaniline (meta), and 4-chloroaniline (para)—exhibit distinct physical properties and chemical reactivity based on the chlorine's position relative to the amino group.[2][3] The presence of chlorine, a halogen atom, imparts several crucial characteristics:
-
Electronic Effects: Chlorine is an electronegative atom that withdraws electron density from the aromatic ring through the inductive effect (-I). However, it also donates electron density via resonance (+R) due to its lone pairs. This dual nature modulates the pKa of the aniline nitrogen and influences the molecule's ability to participate in hydrogen bonding and other non-covalent interactions.[4]
-
Lipophilicity: The addition of a chlorine atom significantly increases the lipophilicity (fat-solubility) of the molecule, as measured by its octanol-water partition coefficient (logP).[2][3] This property is critical for a molecule's ability to cross biological membranes, a key factor in drug absorption and distribution.
-
Metabolic Stability: The strong carbon-chlorine bond can block sites on the aromatic ring that are susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.
These features have established the chloroaniline moiety as a "privileged scaffold" in drug discovery, appearing in over 250 FDA-approved drugs.[5][6] It serves as a cornerstone for designing molecules that target a wide array of biological systems.[5][7]
The Ether Linkage: A Versatile Connector
The ether group (R-O-R') is characterized by an oxygen atom connected to two alkyl or aryl groups. Its inclusion in molecular design offers several advantages:
-
Polarity and Hydrogen Bonding: The C-O bonds in an ether are polar, resulting in a net dipole moment for the molecule.[8] While ethers cannot act as hydrogen bond donors, the oxygen atom is an effective hydrogen bond acceptor, allowing it to interact with biological targets like protein backbones.
-
Structural Flexibility: The ether linkage provides rotational freedom, allowing the molecule to adopt various conformations. This flexibility can be crucial for optimizing the fit within a protein's binding pocket.
-
Chemical Inertness: Ethers are generally unreactive under most physiological conditions, making them stable linkers that are not easily metabolized.[8] This contributes to a favorable pharmacokinetic profile.
Synergy: Combining the Chloroaniline and Ether Moieties
The strategic combination of the chloroaniline scaffold with an ether linkage creates a molecular architecture with significant potential. The chloroaniline often serves as a key pharmacophore, anchoring the molecule to its biological target (e.g., the hinge region of a kinase), while the ether-linked portion can be modified to fine-tune potency, selectivity, and physicochemical properties by extending into other binding pockets or modulating solubility.[9]
Part 2: Synthesis and Characterization
Synthetic Strategies
The construction of ether-linked chloroaniline compounds primarily relies on established nucleophilic substitution reactions.
-
Williamson Ether Synthesis: This is the most common and versatile method for forming the ether bond. It involves the Sₙ2 reaction between an alkoxide (generated by deprotonating an alcohol or phenol) and an alkyl halide.[10] For synthesizing the target compounds, this can be approached in two ways:
-
Reaction of a chloroaniline derivative containing a hydroxyl group with an alkyl halide.
-
Reaction of a chloroaniline with a halo-alkoxy derivative.
-
-
Palladium-Catalyzed Coupling Reactions: Modern cross-coupling methods have greatly facilitated the synthesis of complex aniline derivatives. The palladium-catalyzed C-N coupling (Buchwald-Hartwig amination) can be used to couple an aryl halide with an amine, providing a powerful tool for assembling the core structure.[11]
Caption: Common synthetic routes to ether-linked chloroanilines.
Experimental Protocol: General Synthesis via Williamson Ether Synthesis
This protocol describes a self-validating system for synthesizing a generic ether-linked chloroaniline derivative. Causality is emphasized at each step.
-
Reagent Preparation & Inert Atmosphere (Causality: Preventing Side Reactions):
-
Dissolve the starting phenol (e.g., 4-amino-2-chlorophenol, 1.0 eq) in a dry, aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF). The choice of an aprotic solvent is critical as protic solvents would quench the strong base.
-
Place the reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon). This is essential to prevent the strong base from reacting with atmospheric moisture and CO₂, which would reduce its efficacy.
-
-
Deprotonation to Form Alkoxide (Causality: Generating the Nucleophile):
-
Cool the solution to 0 °C in an ice bath. This helps to control the exothermicity of the reaction between the strong base and the phenol.
-
Add sodium hydride (NaH, 1.1 eq) portion-wise. NaH is a strong, non-nucleophilic base ideal for deprotonating phenols to form the highly reactive phenoxide (alkoxide) nucleophile. The evolution of hydrogen gas serves as a visual confirmation of the reaction.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the phenoxide.
-
-
Sₙ2 Reaction (Causality: Ether Bond Formation):
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.05 eq) dropwise to the solution. A primary or secondary halide is required for an efficient Sₙ2 reaction.[10]
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC). Heating provides the necessary activation energy for the substitution reaction. TLC allows for real-time tracking of the consumption of starting material and the formation of the product.
-
-
Work-up and Purification (Causality: Isolation of Pure Product):
-
Upon completion, cool the reaction to room temperature and cautiously quench with water to destroy any remaining NaH.
-
Perform a liquid-liquid extraction using an organic solvent like ethyl acetate. The desired ether product, being more lipophilic, will partition into the organic layer.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel. This step is crucial for separating the desired product from unreacted starting materials and byproducts, ensuring high purity.
-
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The chemical shifts, integration, and coupling patterns provide a detailed map of the proton and carbon environments, confirming the successful formation of the ether linkage and the substitution pattern on the aniline ring.[2][3][12]
-
Mass Spectrometry (MS): Provides the mass-to-charge ratio of the synthesized compound, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[13]
-
Elemental Analysis: Determines the percentage composition of elements (C, H, N), providing further validation of the compound's empirical formula and purity.[12]
Part 3: Physicochemical and Pharmacokinetic Properties
The biological activity of a compound is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME).
Core Physicochemical Descriptors
-
Lipophilicity (LogP/LogD): Chloroaniline compounds are moderately lipophilic, with LogP values typically around 1.8-2.1.[2][3][4] The ether-linked side chain's nature dramatically influences this value. Increasing the length of an alkyl chain or adding aromatic rings will increase lipophilicity, which can enhance membrane permeability but may also lead to off-target effects or poor solubility if too high.
-
Aqueous Solubility: The aniline and ether functionalities can engage in hydrogen bonding with water, but the overall aromatic character often leads to poor aqueous solubility.[1] This is a common challenge in drug development. Prodrug strategies, such as incorporating ionizable amino groups into the ether side chain, can be employed to improve solubility.[14]
-
Acidity/Basicity (pKa): The aniline group is basic, with a pKa around 3.5-4.0.[4] The electron-withdrawing chlorine atom reduces the basicity compared to unsubstituted aniline. This pKa value is critical as it determines the ionization state of the molecule at physiological pH, which in turn affects solubility, receptor binding, and cell penetration.
Data Summary: Representative Ether-Linked Chloroanilines
| Compound ID | Structure | Application | LogP (calc.) | pKa (calc.) | Key Finding | Reference |
| I | 4-(2-chloro-5-methoxyanilino)quinazoline | c-Src Kinase Inhibitor | 4.2 | 5.1 | Sub-micromolar inhibition of c-Src-driven cell proliferation.[15] | [15] |
| II | 2,4,5-trichloro-6-(substituted-phenylamino)isophthalonitrile | Fungicide | >5.0 | N/A | Electron-withdrawing groups on the phenylamino ring enhance fungicidal activity.[12] | [12] |
| III | N-(alkoxymethyl)-2-chloroacetanilide | Herbicide | ~3.0 | N/A | Shows selective herbicidal activity against annual grasses.[16] | [16] |
| IV | 4-amino-3-chloro-5-fluoro-6-(pyrazolyl)-2-picolinic acid | Herbicide | ~2.5 | ~3.8 | Potent auxin herbicide lead structure with excellent activity against broadleaf weeds.[17] | [17] |
Part 4: Structure-Activity Relationships (SAR) and Biological Applications
The true power of this chemical class lies in its tunability. Minor structural modifications can lead to profound changes in biological activity.
As Kinase Inhibitors in Oncology
Ether-linked chloroanilines are a cornerstone of modern kinase inhibitor design.[7] Many kinases are key drivers of cancer cell proliferation and survival.[18]
-
Mechanism of Action: The aniline moiety is an excellent hydrogen bond donor and acceptor, enabling it to form crucial interactions with the "hinge region" of the kinase ATP-binding pocket. This interaction anchors the inhibitor. The chloro-substituent often occupies a small hydrophobic pocket, enhancing binding affinity, while the ether-linked fragment extends into the solvent-exposed region or other hydrophobic pockets, driving potency and selectivity.[9]
Caption: Pharmacophoric interactions of an ether-linked chloroaniline kinase inhibitor.
-
SAR Insights:
-
Chloroaniline Ring: The position of the chlorine atom is critical. For instance, in a series of c-Src kinase inhibitors, a 2-chloro-5-methoxy substitution pattern was found to be highly potent.[15]
-
Ether-Linked Side Chain: The nature of the R-group determines selectivity. Bulky, hydrophobic groups can target specific hydrophobic pockets, while incorporating polar or basic groups can improve solubility and target different regions of the kinase.
-
-
Experimental Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
-
Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of ATP remaining after the reaction is quantified using a fluorescent probe.
-
Materials: Kinase enzyme, peptide substrate, ATP, test compounds (dissolved in DMSO), kinase buffer, and a detection reagent kit (e.g., ADP-Glo™).
-
Procedure:
-
Dispense kinase, substrate, and buffer into a multi-well plate.
-
Add serial dilutions of the test compound (e.g., from 10 µM to 0.1 nM) to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent depletes the remaining ATP and converts ADP to ATP.
-
Add a second reagent that uses the newly generated ATP in a luciferase-catalyzed reaction to produce light.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis: The signal is inversely proportional to kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the kinase activity).
-
As Agrochemicals
The same structural features that make these compounds effective in humans can be harnessed to control unwanted plant growth or fungal infections.
-
SAR Insights: In a series of chlorothalonil derivatives, which feature a chloroaniline-like structure, it was found that adding an electron-withdrawing group like NO₂ to the 4-position of the phenylamino ring significantly enhanced fungicidal activity against cucumber downy mildew.[12] Similarly, chloroacetanilides with ether linkages show potent and selective herbicidal properties.[16] The specific arrangement of chloro- and ether-linked groups is key to their activity as synthetic auxin herbicides.[17]
-
Experimental Protocol: Mycelium Growth Inhibition Assay
-
Principle: This method assesses the direct effect of a compound on fungal growth.[13]
-
Materials: Fungal strain (e.g., Rhizoctonia solani), Potato Dextrose Agar (PDA), test compounds (dissolved in acetone or DMSO), sterile petri dishes.
-
Procedure:
-
Prepare PDA medium and autoclave to sterilize. Cool to approximately 50-60 °C.
-
Add the test compound to the molten agar to achieve the desired final concentrations (e.g., 6.25, 12.5, 25, 50 mg/L). Pour the mixture into sterile petri dishes and allow to solidify.
-
Inoculate the center of each plate with a small disc (e.g., 5 mm diameter) of mycelium from an actively growing fungal culture.
-
Incubate the plates at a suitable temperature (e.g., 25 °C) for several days, until the mycelium in the control plate (no compound) has grown significantly.
-
-
Data Analysis: Measure the diameter of the fungal colony in both the control and treated plates. Calculate the percentage of growth inhibition relative to the control. Determine the EC₅₀ value (the effective concentration to inhibit 50% of growth).
-
Part 5: Conclusion and Future Outlook
Ether-linked chloroaniline compounds are a remarkably fruitful area of chemical research, bridging the gap between drug discovery and materials science. Their synthetic accessibility and the predictable influence of their core components on physicochemical and biological properties make them an ideal platform for rational design. The core principles of hinge-binding in kinases and the modulation of lipophilicity and electronics for agrochemical applications demonstrate the broad utility of this scaffold.
Future research will likely focus on several key areas:
-
Targeting Novel Kinases: Applying this scaffold to inhibit newly identified kinases implicated in diseases like cancer and autoimmune disorders.
-
Improving Drug-like Properties: Developing novel prodrug strategies and formulations to overcome solubility and bioavailability challenges.[14]
-
Combating Resistance: Designing next-generation derivatives that are active against resistant strains in both medicine and agriculture.
-
New Synthetic Methodologies: Discovering more efficient, selective, and environmentally friendly methods for their synthesis.[19]
The continued exploration of the chemical space around the ether-linked chloroaniline core promises to yield new and powerful tools for improving human health and agricultural productivity.
Part 6: References
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5-chloro-2-(2-ethoxyethoxy)aniline molecular weight and formula
This in-depth technical guide details the physicochemical profile, synthetic methodology, and pharmaceutical applications of 5-chloro-2-(2-ethoxyethoxy)aniline (CAS 946772-83-4).
CAS Registry Number: 946772-83-4 Role: Advanced Intermediate for Kinase Inhibitor Development
Executive Summary
5-chloro-2-(2-ethoxyethoxy)aniline is a specialized aromatic amine building block used primarily in the synthesis of small-molecule kinase inhibitors. Its structural motif—a 2-alkoxy-substituted aniline—is a "privileged scaffold" in medicinal chemistry, designed to bind to the hinge region of ATP-binding sites in enzymes such as EGFR, ALK, and BTK. The 2-ethoxyethoxy tail provides critical solubility enhancements and solvent-front interactions, distinguishing it from simpler methoxy analogs. This guide outlines its characterization, validated synthesis routes, and handling protocols for drug development workflows.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
This molecule combines a lipophilic chlorobenzene core with a hydrophilic glycol ether chain, resulting in an amphiphilic profile suitable for oral drug delivery systems.
| Property | Specification |
| IUPAC Name | 5-chloro-2-(2-ethoxyethoxy)aniline |
| CAS Number | 946772-83-4 |
| Molecular Formula | C₁₀H₁₄ClNO₂ |
| Molecular Weight | 215.68 g/mol |
| Exact Mass | 215.0713 |
| Appearance | Off-white to pale yellow solid / crystalline powder |
| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water |
| LogP (Calc) | ~2.1 (Moderate lipophilicity) |
| pKa (Conjugate Acid) | ~3.5–4.0 (Weak base due to electron-withdrawing Cl and O) |
Structural Analysis
-
Aniline Core: Provides the primary hydrogen bond donor (NH₂) for interaction with the kinase hinge region (e.g., backbone carbonyls).
-
5-Chloro Substituent: Fills hydrophobic pockets (e.g., the "gatekeeper" region) and metabolically blocks the para-position to the amine.
-
2-(2-Ethoxyethoxy) Chain: A solubilizing ether tail that extends into the solvent-exposed region of the protein, improving pharmacokinetic (PK) properties.
Synthesis & Manufacturing Protocol
The synthesis of 5-chloro-2-(2-ethoxyethoxy)aniline is best achieved through a convergent two-step sequence starting from 4-chloro-2-nitrophenol . This route avoids the formation of regioisomers common in direct chlorination methods.
Reaction Scheme (Graphviz Visualization)
Caption: Two-step synthetic pathway involving O-alkylation followed by chemoselective nitro reduction.
Detailed Methodology
Step 1: O-Alkylation (Williamson Ether Synthesis)
Objective: Install the glycol ether chain while preserving the nitro group.
-
Reagents: 4-Chloro-2-nitrophenol (1.0 eq), 2-Ethoxyethyl bromide (1.2 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: DMF (N,N-Dimethylformamide) or Acetone.
-
Protocol:
-
Dissolve 4-chloro-2-nitrophenol in DMF.
-
Add
and stir at RT for 30 min to form the phenoxide anion (color change to bright yellow/orange). -
Add 2-ethoxyethyl bromide dropwise.
-
Heat to 60–80°C for 4–6 hours. Monitor by TLC (hexane/EtOAc 7:3).
-
Workup: Pour into ice water. The intermediate 4-chloro-1-(2-ethoxyethoxy)-2-nitrobenzene will precipitate or form an oil. Extract with EtOAc, wash with brine, dry over
.[1]
-
Step 2: Nitro Reduction
Objective: Convert the nitro group to the target aniline without dechlorinating the ring.
-
Choice of Method: Iron/Ammonium Chloride (
) is preferred over catalytic hydrogenation ( ) to prevent accidental hydrogenolysis of the Aryl-Chlorine bond. -
Reagents: Iron powder (3-5 eq),
(5 eq), Ethanol/Water (4:1). -
Protocol:
-
Suspend the nitro intermediate in Ethanol/Water.
-
Add
and heat to reflux. -
Add Iron powder portion-wise (exothermic).
-
Reflux for 2–4 hours. Reaction is complete when the yellow nitro color fades to a pale amine color.
-
Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate. Neutralize with saturated
and extract with DCM. -
Purification: Recrystallization from Ethanol/Hexane or Column Chromatography.
-
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.
1H-NMR Spectroscopy (400 MHz, DMSO-d6)
-
Aromatic Region (3H):
- 6.85 (d, J=8.5 Hz, 1H, H-3): Ortho to alkoxy group.
- 6.65 (d, J=2.5 Hz, 1H, H-6): Ortho to amine, meta to chloro.
- 6.55 (dd, J=8.5, 2.5 Hz, 1H, H-4): Meta to alkoxy.
-
Amine (2H):
-
4.80 (br s, 2H,
): Exchangeable with .
-
4.80 (br s, 2H,
-
Glycol Ether Chain (9H):
-
4.05 (t, 2H,
). -
3.70 (t, 2H,
). -
3.50 (q, 2H,
). -
1.15 (t, 3H,
).
-
4.05 (t, 2H,
HPLC Purity Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 254 nm.
-
Retention Time: Expect elution at ~6.5 min (moderate hydrophobicity).
Applications in Drug Discovery[5][8][9][10]
This molecule is a pharmacophore scaffold specifically for Type I and Type II kinase inhibitors.
Mechanism of Action (Kinase Binding)
The 5-chloro-2-alkoxyaniline motif is designed to interact with the ATP-binding pocket of kinases (e.g., EGFR, BTK, ALK).
-
Hinge Binding: The aniline
acts as a hydrogen bond donor to the hinge region backbone carbonyls. -
Hydrophobic Pocket: The 5-Cl substituent occupies a hydrophobic pocket (often the "gatekeeper" or "selectivity" pocket), increasing potency.
-
Solvent Interaction: The 2-ethoxyethoxy tail projects into the solvent channel, improving water solubility and potentially interacting with specific residues (e.g., Cys or Lys) near the pocket entrance.
Pharmacophore Logic Diagram
Caption: Interaction map of the scaffold within a typical Kinase ATP-binding pocket.
Safety & Handling (MSDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline amine (darkening over time).
References
-
ChemicalBook. (2024). 5-CHLORO-2-(2-ETHOXYETHOXY)ANILINE Properties and CAS 946772-83-4. Link
-
PubChem. (2024). Compound Summary: 2-Alkoxy-5-chloroanilines. National Library of Medicine. Link
-
BenchChem. (2025).[1][3] Synthesis of 5-Chloro-2-(propan-2-yl)aniline Derivatives (Analogous Chemistry). Link
-
World Intellectual Property Organization (WIPO). (2021). WO2021097207A1 - Improved synthesis of KRAS G12C inhibitor compounds. (Demonstrates utility of substituted anilines in kinase synthesis). Link
Sources
Structural Informatics and Synthetic Utility of 5-Chloro-2-(2-ethoxyethoxy)aniline: A Comprehensive Guide
Executive Summary
In modern drug discovery and agrochemical development, functionalized anilines serve as critical building blocks for synthesizing complex heterocyclic scaffolds. 5-Chloro-2-(2-ethoxyethoxy)aniline (CAS: 946772-83-4) is a highly specific, bifunctional intermediate. This whitepaper systematically deconstructs its nomenclature, physicochemical properties, and synthetic applications, providing a field-validated protocol for its utilization in standard coupling reactions.
Chemical Identity and Nomenclature Systems
The identification of complex organic intermediates relies on standardized nomenclature systems. Understanding the synonyms for 5-Chloro-2-(2-ethoxyethoxy)aniline requires analyzing the hierarchical rules of chemical naming.
-
IUPAC Name: 5-Chloro-2-(2-ethoxyethoxy)aniline. Under IUPAC rules, the primary functional group (the amine,
) dictates the parent structure as "aniline" and establishes the C1 position on the benzene ring. To minimize the locant numbers for the remaining substituents, the extended ether chain (2-ethoxyethoxy) is placed at C2, and the chloro group is assigned to C5. -
CAS Index Name: Benzenamine, 5-chloro-2-(2-ethoxyethoxy)-. The Chemical Abstracts Service (CAS) utilizes an inverted naming convention for indexing. The parent ring system ("Benzenamine") is listed first, followed by the substituents in alphabetical order.
-
Common Synonyms:
-
2-(2-Ethoxyethoxy)-5-chloroaniline (emphasizing the ortho-ether substitution).
-
5-Chloro-2-(2-ethoxyethoxy)benzenamine (hybridizing IUPAC numbering with the CAS parent name).
-
Fig 1. Logical derivation of standard nomenclature and synonyms for CAS 946772-83-4.
Physicochemical Profiling and Causality
The physical properties of 5-Chloro-2-(2-ethoxyethoxy)aniline dictate its behavior in synthetic workflows. The table below summarizes its quantitative data and the mechanistic causality behind these values.
| Property | Value | Mechanistic / Practical Significance |
| CAS Registry Number | 946772-83-4 | Unique identifier for database retrieval and procurement. |
| Molecular Weight | 215.68 g/mol | Falls well within Lipinski's Rule of 5; ideal for fragment-based drug discovery (FBDD)[1]. |
| Boiling Point | 334.2 ± 32.0 °C (Predicted) | Indicates low volatility; requires high-vacuum conditions if distillation is attempted[2]. |
| Density | 1.175 ± 0.06 g/cm³ (Predicted) | Typical for halogenated aromatic compounds; heavier than aqueous solvents[1]. |
| pKa | 3.62 ± 0.10 (Predicted) | Reduced basicity compared to unsubstituted aniline (pKa ~4.6) due to the electron-withdrawing -Cl group[2]. |
Expert Insight on Reactivity: The predicted pKa of 3.62 highlights a critical synthetic challenge[2]. The meta-chloro substituent exerts a strong inductive electron-withdrawing effect (-I), pulling electron density away from the aromatic ring. This destabilizes the conjugate acid and reduces the nucleophilicity of the primary amine. Consequently, standard coupling reagents (like EDC/NHS) often result in poor yields when reacting with this specific aniline, necessitating the use of highly active uronium-based coupling agents (e.g., HATU).
Experimental Methodology: Standardized Amide Coupling
To overcome the reduced nucleophilicity of 5-Chloro-2-(2-ethoxyethoxy)aniline, the following self-validating protocol utilizes HATU and DIPEA for robust amide bond formation.
Reagents Required
-
Amine: 5-Chloro-2-(2-ethoxyethoxy)aniline (1.0 equiv)
-
Acid: Target Carboxylic Acid (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)
Step-by-Step Protocol
-
Activation of the Carboxylic Acid:
-
Action: Dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) dropwise at room temperature. Stir for 15 minutes.
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the acid without interfering with the reaction. HATU rapidly converts the carboxylate into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester.
-
-
Nucleophilic Addition:
-
Action: Add 5-Chloro-2-(2-ethoxyethoxy)aniline (1.0 equiv) to the activated mixture. Stir at room temperature for 2 to 4 hours.
-
Causality: The highly electrophilic HOAt ester overcomes the weak nucleophilicity of the chloro-deactivated aniline, driving the formation of the amide bond to completion.
-
-
Reaction Monitoring & Quenching:
-
Action: Monitor via TLC (Hexanes/EtOAc, 7:3). Once the aniline is consumed, quench the reaction by adding saturated aqueous
. -
Causality: The basic aqueous quench neutralizes any remaining acid and hydrolyzes unreacted active esters, preventing side reactions during extraction.
-
-
Extraction and Purification:
-
Action: Extract the aqueous layer with Ethyl Acetate (
mL). Wash the combined organic layers with 1M HCl, water, and brine. Dry over anhydrous , filter, and concentrate in vacuo. Purify via silica gel chromatography. -
Causality: The 1M HCl wash selectively removes excess DIPEA and any unreacted trace aniline, ensuring a highly pure crude product prior to chromatography.
-
Fig 2. Step-by-step synthetic workflow for amide bond formation using HATU/DIPEA.
References
Sources
PEGylated aniline derivatives for medicinal chemistry
An In-depth Technical Guide to PEGylated Aniline Derivatives for Medicinal Chemistry
Abstract
The strategic conjugation of polyethylene glycol (PEG) moieties to pharmacologically active molecules, a process known as PEGylation, represents a cornerstone of modern drug development. It offers a proven method for enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutics.[1] Aniline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous drugs due to their synthetic versatility and ability to engage with biological targets.[2] This guide provides a comprehensive exploration of the synthesis, purification, characterization, and application of PEGylated aniline derivatives. We will delve into the causal mechanisms behind experimental choices, present detailed protocols for key workflows, and survey the current landscape of their application, from improving the profiles of small-molecule drugs to their use in advanced targeted delivery systems.
The Rationale for PEGylation in Drug Development
PEGylation is the process of covalently attaching PEG chains to a molecule, such as a peptide, protein, or small-molecule drug.[3][4] This modification fundamentally alters the physicochemical properties of the parent compound, leading to significant therapeutic advantages.[5][6] The hydrophilic and biocompatible nature of PEG creates a hydrodynamic shield around the drug, influencing its biological interactions.[7]
Core Advantages of PEGylation
-
Prolonged Circulatory Half-Life : The increased hydrodynamic volume of PEGylated molecules dramatically reduces their rate of renal clearance, extending their presence in the bloodstream and allowing for less frequent dosing.[8][9][10]
-
Enhanced Solubility and Stability : PEGylation can significantly improve the aqueous solubility of hydrophobic drugs.[8][10] The PEG shield also protects the drug from enzymatic degradation, enhancing its stability both on the shelf and in vivo.[8][9]
-
Reduced Immunogenicity : By masking antigenic sites on a therapeutic molecule, PEGylation can decrease the likelihood of an adverse immune response, a critical factor for biologic drugs.[9][10][11]
-
Improved Pharmacokinetics : The altered size and polarity of PEGylated drugs modify their tissue distribution and can lead to passive accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[8][12]
Inherent Challenges and Design Considerations
While powerful, PEGylation is not without its challenges. A thoughtful approach is required to mitigate potential drawbacks.
-
Steric Hindrance and Reduced Bioactivity : The PEG chain can physically block the drug's interaction with its target receptor or enzyme, potentially reducing its biological activity.[13][] This necessitates careful optimization of PEG size, structure (linear vs. branched), and attachment site.
-
The Anti-PEG Antibody Phenomenon : Some individuals may develop antibodies against the PEG polymer itself, which can lead to accelerated blood clearance of the drug upon subsequent administrations and, in some cases, hypersensitivity reactions.[9][10]
-
Manufacturing and Characterization Complexity : The PEGylation process adds steps to manufacturing and can result in heterogeneous mixtures (e.g., molecules with varying numbers of PEG chains attached).[9] This requires robust purification and analytical methods to ensure product consistency and purity.[15]
| Parameter | Effect of PEGylation | Underlying Mechanism | Primary Benefit |
| Hydrodynamic Size | Increase | Addition of large, hydrated polymer chain | Reduced renal clearance, longer half-life[10] |
| Immunogenicity | Decrease | Steric shielding of antigenic epitopes | Lower risk of immune response[9][11] |
| Solubility | Increase | Hydrophilic nature of the PEG polymer | Improved formulation of hydrophobic drugs[8] |
| Enzymatic Degradation | Decrease | Steric hindrance of protease access | Increased in-vivo stability[8] |
| Binding Affinity | Potential Decrease | Steric hindrance at the drug-target interface | A key challenge to be optimized during design[13][] |
Table 1: Summary of the primary effects of PEGylation on therapeutic molecules.
Synthesis of PEGylated Aniline Derivatives
The synthesis of a PEGylated aniline derivative is a multi-step process that involves preparing an activated PEG polymer and coupling it to the aniline-containing molecule through a suitable bioconjugation strategy.
Preparation of Activated PEG Polymers
The versatility of PEGylation stems from the ability to synthesize PEG polymers with specific molecular weights and reactive functional groups at one or both ends. Controlled polymerization techniques, such as anionic ring-opening polymerization of ethylene oxide, allow for precise control over the polymer chain length.[16][17] The terminal hydroxyl groups can then be modified to create a variety of activated PEGs for conjugation.
Common activated PEG reagents include:
-
PEG-NHS Esters (N-Hydroxysuccinimide) : Highly reactive towards primary amines, such as the one on the aniline ring.[18]
-
PEG-Aldehyde : Reacts with N-terminal amines or hydrazides to form an imine, which can be stabilized by reductive amination.[7]
-
PEG-Maleimide : Specifically reacts with free thiol (sulfhydryl) groups, typically on cysteine residues.[18]
-
PEG-Azide/Alkyne : Used for "click chemistry" reactions, which are highly efficient and specific.[19]
Key Conjugation Strategies
The choice of conjugation chemistry is dictated by the available functional groups on the aniline-containing molecule and the desired stability of the resulting linkage (stable vs. cleavable).
-
Direct Amine PEGylation : The most straightforward approach for anilines involves reacting the primary amine with a PEG-NHS ester. This forms a stable amide bond. The reaction is typically performed in a buffered solution at a slightly alkaline pH (7.2-8.5) to ensure the amine is deprotonated and nucleophilic.[18]
-
Tyrosine-Targeted Modification : Aniline derivatives themselves can be used as reagents to PEGylate proteins containing tyrosine residues. This occurs through diazonium coupling or three-component Mannich-type reactions, offering a site-selective alternative to amine-reactive chemistry.[15]
-
Prodrug Approach with Cleavable Linkers : For targeted drug release, cleavable linkers can be incorporated. A notable example involves creating an azo bond between 4-aminosalicylic acid (an aniline derivative) and an inactive moiety, which is then PEGylated.[20] The azo bond is stable in the upper gastrointestinal tract but is cleaved by azoreductase enzymes in the colon, releasing the active drug in a targeted manner.[20]
Diagram 1: General synthesis schemes for creating stable and cleavable PEGylated aniline derivatives.
Purification and Characterization: A Self-Validating Workflow
The successful synthesis of a PEGylated compound must be confirmed through a rigorous purification and characterization workflow. This ensures that the final product is well-defined, free of impurities, and meets the standards required for preclinical and clinical evaluation.
Purification Methodologies
The heterogeneity of a crude PEGylation reaction mixture necessitates robust purification techniques to separate the desired product from unreacted materials and byproducts.[15]
-
Size Exclusion Chromatography (SEC) : This is often the first-line method. It separates molecules based on their hydrodynamic radius. Since PEGylation significantly increases a molecule's size, SEC is highly effective at removing unreacted small molecules (like the aniline derivative) and excess PEG reagents.[][22]
-
Ion Exchange Chromatography (IEX) : IEX separates molecules based on their net charge. The neutral PEG chain can shield charged groups on the parent molecule, altering its interaction with the IEX resin.[23] This property can be exploited to separate mono-PEGylated species from di- or multi-PEGylated species, or even positional isomers where the PEG attachment site affects the overall charge distribution.[]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : RP-HPLC separates molecules based on hydrophobicity. PEGylation increases the hydrophilicity of a molecule, causing it to elute earlier from the column than its non-PEGylated counterpart.[24] This technique offers high resolution for purity assessment and purification.
| Technique | Principle of Separation | Primary Application in PEGylation | Key Advantage |
| SEC | Hydrodynamic Radius (Size) | Removal of unreacted small molecules and excess PEG.[] | Excellent for separating species with large size differences. |
| IEX | Net Surface Charge | Separation of species with different degrees of PEGylation (mono-, di-, etc.) and positional isomers.[] | High resolution for charge variants. |
| RP-HPLC | Hydrophobicity | High-resolution purity assessment and purification of final product.[24] | High resolving power and compatibility with mass spectrometry. |
Table 2: Comparison of common chromatographic techniques for purifying PEGylated molecules.
Characterization Techniques
Once purified, a suite of analytical techniques is employed to confirm the identity, purity, and structural integrity of the PEGylated aniline derivative.[25]
-
Mass Spectrometry (MS) : ESI-MS or MALDI-TOF MS is essential for determining the molecular weight of the conjugate, confirming the covalent attachment of the PEG chain and identifying the degree of PEGylation.[25][26]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : For smaller constructs, ¹H and ¹³C NMR can provide definitive structural confirmation of the conjugate and verify the site of attachment.[15][25]
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) : For larger molecules (e.g., PEGylated proteins), SDS-PAGE provides a clear visual confirmation of successful PEGylation through a significant shift in the apparent molecular weight.[27]
-
HPLC Analysis : Analytical SEC, IEX, or RP-HPLC is used to determine the purity of the final product.[24][25]
Diagram 2: A self-validating workflow for the purification and characterization of PEGylated derivatives.
Detailed Protocol: RP-HPLC Purification of a PEGylated Aniline Derivative
This protocol provides a general methodology for the purification of a PEGylated aniline derivative using RP-HPLC. The specific gradient and column may require optimization based on the properties of the specific molecule.
1. System Preparation:
-
HPLC System: Agilent 1100 or equivalent, equipped with a UV detector.[24]
-
Column: C18 stationary phase, 300 Å pore size, 5 µm particle size, 150 x 4.6 mm dimensions.[24]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[24]
-
Mobile Phase B: 90% Acetonitrile, 0.085% TFA in HPLC-grade water.[24]
-
Column Temperature: 45 °C.
-
Flow Rate: 1.0 mL/min.[24]
-
Detector Wavelength: 220 nm and 280 nm.[24]
2. Sample Preparation:
-
Take an aliquot of the crude PEGylation reaction mixture.
-
Dilute the sample with Mobile Phase A to a final concentration of approximately 0.5-1.0 mg/mL.[24]
-
Ensure the sample is fully dissolved. If not, consider a different injection solvent that is miscible with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.
3. Chromatographic Run:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject 10-50 µL of the prepared sample.
-
Run a linear gradient optimized for the separation. A typical starting gradient could be:
-
0-5 min: 5% B
-
5-35 min: 5% to 75% B
-
35-40 min: 75% to 95% B (column wash)
-
40-45 min: Hold at 95% B
-
45-46 min: 95% to 5% B (return to initial)
-
46-55 min: Hold at 5% B (re-equilibration)[24]
-
4. Data Analysis and Fraction Collection:
-
Monitor the chromatogram at the selected wavelengths.
-
The non-PEGylated aniline derivative will typically elute later (be more retained) than the more hydrophilic PEGylated product.
-
Collect fractions corresponding to the desired product peak.
-
Analyze collected fractions using mass spectrometry to confirm the identity of the product within each peak.
-
Pool the pure fractions, and prepare for solvent removal (e.g., lyophilization).
Applications in Medicinal Chemistry
The conjugation of PEG to aniline-based scaffolds has enabled significant advances in several areas of medicinal chemistry.
-
Enhanced Cancer Therapeutics : Substituted anilines are a key component of many kinase inhibitors used in oncology.[2] PEGylating these small-molecule drugs can improve their solubility and extend their half-life, potentially leading to improved efficacy and a reduced dosing frequency.[3] For example, the PEGylation strategy for SN-38, the active metabolite of irinotecan, aimed to increase its half-life and improve its tolerability.[13]
-
Targeted Nanoparticle Systems : Aniline derivatives can act as targeting ligands. In one approach, gold nanorods were functionalized with PEG and then conjugated to anisamide, an aniline derivative that targets the sigma receptor overexpressed on various cancer cells.[28] This created a system capable of combining photothermal therapy with targeted chemotherapy delivery.[28]
-
Colon-Specific Prodrugs : As previously mentioned, the synthesis of a PEGylated azo-based prodrug of 4-aminosalicylic acid demonstrates a sophisticated application for treating inflammatory bowel disease.[20] The PEG component limits absorption in the upper GI tract, while the aniline-derived azo bond ensures targeted release in the colon.[20]
-
Advanced Electroactive Biomaterials : Researchers have synthesized ABA triblock copolymers consisting of a central electroactive tetra(aniline) block and two outer PEG blocks.[29] These materials self-assemble in aqueous solutions to form tunable nanostructures, which have potential future applications in drug delivery and biosensing.[29]
Conclusion and Future Perspectives
The combination of PEGylation technology with the versatile aniline scaffold provides a powerful toolkit for medicinal chemists to address long-standing challenges in drug development. This strategy has proven effective in enhancing the pharmacokinetic profiles of small molecules, enabling targeted delivery, and creating novel biomaterials.
Future progress in this field will likely focus on several key areas. First is the development of next-generation polymers, such as polysarcosine or polyzwitterions, to serve as alternatives to PEG and mitigate the risk of anti-PEG immunogenicity.[10] Second, the use of more precise, site-specific conjugation chemistries, including enzymatic methods and advanced click reactions, will lead to more homogeneous and well-defined products, simplifying manufacturing and regulatory approval.[10] Finally, as our understanding of disease biology deepens, PEGylated aniline derivatives will be incorporated into increasingly sophisticated multi-functional systems designed for combination therapies and theranostics.
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Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications. (n.d.). PMC. Retrieved from [Link]
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Synthesis of three-arm poly(ethylene glycol) by combination of controlled anionic polymerization and 'click' chemistry. (2025, August 10). ResearchGate. Retrieved from [Link]
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Scope of aniline derivatives with PEG‐400aa Reaction conditions:... (n.d.). ResearchGate. Retrieved from [Link]
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Development of anisamide-targeted PEGylated gold nanorods to deliver e. (2019, March 8). IJN. Retrieved from [Link]
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Preparation and Characterization of PEGylated Amylin. (n.d.). PMC - NIH. Retrieved from [Link]
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Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. (2009, January 15). ACS Figshare. Retrieved from [Link]
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Synthesis and Characterization of Poly(ethylene glycol)-Grafted Polyaniline. (2001, February 1). ACS Publications. Retrieved from [Link]
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Tunable Self-Assembled Nanostructures of Electroactive PEGylated Tetra(Aniline) Based ABA Triblock Structures in Aqueous Medium. (2019, July 25). PubMed. Retrieved from [Link]
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Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. (2014, October 2). PLOS One. Retrieved from [Link]
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A remarkably simple N-formylation of anilines using polyethylene glycol. (n.d.). ResearchGate. Retrieved from [Link]
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PEGylation in anti-cancer therapy. (2015, September 14). CORE. Retrieved from [Link]
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Protein PEGylation for cancer therapy: bench to bedside. (2018, November 29). PMC. Retrieved from [Link]
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Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure–Activity Relationship. (2023, March 13). PMC. Retrieved from [Link]
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A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. (2023, August 10). MDPI. Retrieved from [Link]
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PEGylated therapeutics in the clinic. (2023, September 22). PMC. Retrieved from [Link]
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PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. (2022, July 21). ResearchGate. Retrieved from [Link]
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Structural Analysis and Pharmacological Profiling of 5-Chloro-o-anisidine Analogs: A Comprehensive Technical Guide
Executive Summary
The rational design of pharmaceutical intermediates demands a rigorous understanding of molecular architecture. 5-Chloro-o-anisidine (also known as 5-chloro-2-methoxyaniline or 5COMA) is a highly versatile aniline derivative utilized extensively in the synthesis of agrochemicals, dyes, and small-molecule therapeutics. Because of its unique electronic push-pull system, it serves as an ideal scaffold for generating diverse analogs. This whitepaper provides researchers and drug development professionals with an in-depth framework for the structural analysis, computational modeling, and experimental validation of 5-chloro-o-anisidine analogs.
Chemical Architecture and Electronic Causality
To successfully manipulate 5-chloro-o-anisidine (CAS 95-03-4) 1[1], one must understand the causality behind its reactivity. The molecule features a benzene ring substituted with three distinct functional groups:
-
Amino Group (-NH₂): A strong activating, ortho/para-directing group that serves as the primary site for nucleophilic attack .
-
Methoxy Group (-OCH₃): A weak activating group that introduces an "ortho effect," altering the bond angles of adjacent atoms due to steric hindrance and resonance .
-
Chlorine Atom (-Cl): An electron-withdrawing group via induction, but electron-donating via resonance.
This specific 1,2,4-substitution pattern creates a highly active nitrogen center, making it exceptionally prone to nucleophilic or electrophilic substitution . In drug discovery, these electronic properties are leveraged to synthesize complex libraries, such as small molecule inhibitors targeting the mitochondrial permeability transition pore (mtPTP) 2[2] or kinase inhibitors.
Quantitative Physicochemical Profiling
Before synthesizing analogs, establishing the baseline metrics of the parent compound is critical for comparative analysis.
| Property | Value / Specification | Analytical Significance |
| Molecular Formula | C₇H₈ClNO 3[3] | Baseline for exact mass calculations in LC-MS. |
| Molecular Weight | 157.60 g/mol 3[3] | Used for stoichiometric scaling in synthesis. |
| LogP (Predicted) | 1.85 - 1.9 4[4] | Indicates moderate lipophilicity; guides solvent selection. |
| Melting Point | 81-83 °C 1[1] | Purity validation post-recrystallization. |
| Boiling Point | 135 °C (at 5.85 mmHg)1[1] | Determines conditions for vacuum distillation. |
Comprehensive Structural Characterization Workflows
To ensure scientific integrity, every synthesized analog must undergo a self-validating analytical workflow.
Mass Spectrometry (LC-MS / GC-MS)
Mass spectrometry acts as the first line of structural validation. The presence of the chlorine atom provides a built-in diagnostic tool. Because chlorine naturally exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio, the parent ion [M+H]⁺ will always present a distinct 3:1 isotopic pattern 5[5].
-
Causality: If an analog's spectrum lacks this M and M+2 signature, it immediately indicates that unintended dehalogenation occurred during the synthetic process.
Nuclear Magnetic Resonance (NMR)
In ¹H NMR (e.g., 500 MHz in DMSO-d₆ or CDCl₃), the methoxy protons appear as a sharp singlet around 3.8-3.9 ppm2[2].
-
Causality: This methoxy singlet is chemically inert under standard alkylation conditions and serves as an internal integration standard. By setting the -OCH₃ integral to 3.00, researchers can precisely quantify the number of protons added to the amine group during N-alkylation.
Computational Modeling (DFT)
Density Functional Theory (DFT), specifically using the B3LYP/6-311+G** functional, is employed to predict the global minimum energy and molecular geometry .
-
Causality: Natural Bond Orbital (NBO) analysis clarifies the delocalization of charge. Higher second-order perturbation energy (E2) values indicate intensive interaction between occupied and unoccupied orbitals, allowing chemists to predict exactly which position on the aromatic ring will react with an electrophile .
Caption: Workflow for structural analysis and SAR profiling of 5-chloro-o-anisidine analogs.
Experimental Protocols: Self-Validating Methodologies
The following methodology outlines the synthesis and validation of an N-alkylated 5-chloro-o-anisidine analog. Every step is designed to prevent common failure modes.
Protocol: Selective N-Alkylation of 5-Chloro-o-anisidine
Step 1: Preparation under Inert Atmosphere
-
Action: Dissolve 1.0 eq of 5-chloro-o-anisidine in anhydrous Tetrahydrofuran (THF) under an argon or nitrogen atmosphere 5[5].
-
Causality: Aniline derivatives are highly light-sensitive and prone to rapid oxidation 1[1]. The inert atmosphere prevents the formation of dark-colored azo or nitroso impurities that complicate downstream purification.
Step 2: Base Addition
-
Action: Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA) to the solution 2[2].
-
Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl byproduct generated during alkylation without competing with the aniline nitrogen for the alkylating agent.
Step 3: Controlled Alkylation
-
Action: Cool the reaction to 0°C and add the alkyl halide dropwise.
-
Causality: Direct methylation or alkylation of the amine is prone to poly-alkylation (forming a tertiary amine) 5[5]. Lowering the temperature controls the reaction kinetics, favoring mono-alkylation.
Step 4: Quenching and Phase Separation
-
Action: Quench with saturated aqueous NaHCO₃ and extract using ethyl acetate.
-
Causality: NaHCO₃ neutralizes excess acid. Ethyl acetate selectively partitions the organic analog from the aqueous salts, ensuring a clean crude product for LC-MS validation.
Structure-Activity Relationship (SAR) & Drug Development
In pharmaceutical development, modifying the 5-chloro-o-anisidine core directly impacts pharmacodynamics. For instance, incorporating the 5-chloro-o-anisidine moiety into larger heterocyclic scaffolds (like hydrofuroquinolines or quinoline-3-carbonitriles) is a proven strategy for generating combinatorial libraries 6[6].
The chlorine atom at the 5-position is particularly valuable. Halogenation generally increases the lipophilicity (LogP) of the molecule, enhancing cell membrane permeability. Furthermore, the steric bulk of the chlorine atom can restrict the conformational rotation of the aromatic ring when bound to a target protein's active site, reducing off-target binding and increasing specificity (e.g., in the development of mtPTP inhibitors) 2[2].
Caption: Pharmacological impact of structural modifications on the 5-chloro-o-anisidine core.
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PubChem (NIH), "5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763",[Link]
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NISCPR, "Experimental and theoretical spectral investigations of 5-chloro-ortho-methoxyaniline using FT-IR, FT-Raman and DFT analysis", [Link]
-
IJARI, "Bioactive (CO) - Oligoesters as Efficient Delivery Systems of p-Anisic Acid for Application in Cosmetics", [Link]
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USITC, "SYNTHETIC ORGANIC CHEMICALS United States Production and Sales, 1972", [Link]
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ResearchGate, "From pigments to coloured napkins: comparative analyses of primary aromatic amines in cold water extracts of printed tissues by LC-HRMS and LC-MS/MS", [Link]
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Comprehensive Safety & Technical Guide: 5-Chloro-2-(2-ethoxyethoxy)aniline
This guide serves as an advanced technical reference for 5-Chloro-2-(2-ethoxyethoxy)aniline , a specialized intermediate used in pharmaceutical synthesis. It is designed to function beyond a standard Safety Data Sheet (SDS), providing researchers with the mechanistic "why" behind safety protocols and handling procedures.
CAS Number: 946772-83-4 Document Type: Technical Safety Guide & Handling Protocol Version: 1.0 (Current as of 2026)
Chemical Identity & Characterization
This compound is a di-substituted aniline derivative featuring a chloro- group at the 5-position and a 2-ethoxyethoxy ether chain at the 2-position. The ether chain imparts lipophilicity and flexibility, often used to optimize binding in kinase inhibitors or receptor antagonists (e.g., Tamsulosin analogs).
Table 1: Physicochemical Identification
| Property | Specification |
| Chemical Name | 5-Chloro-2-(2-ethoxyethoxy)aniline |
| CAS Number | 946772-83-4 |
| Molecular Formula | |
| Molecular Weight | 215.68 g/mol |
| SMILES | CCOOc1ccc(Cl)cc1N (Generic connectivity) |
| Appearance | Off-white to pale brown solid (low melting) or viscous oil |
| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water |
| Purity Grade | Typically >97% (HPLC) for research applications |
Hazard Identification & Toxicology Logic
GHS Classification (Predicted based on SAR):
-
Acute Toxicity (Oral): Category 4 (H302)
-
Skin Sensitization: Category 1 (H317)
-
Specific Target Organ Toxicity (Repeated): Category 2 (Blood/Methemoglobinemia)
-
Aquatic Toxicity: Category 2 (H411)
Mechanistic Toxicology: The Aniline Effect
The primary hazard of 5-Chloro-2-(2-ethoxyethoxy)aniline is its potential to cause Methemoglobinemia . Unlike simple irritants, anilines undergo hepatic metabolism (N-hydroxylation) to form reactive metabolites that oxidize ferrous iron (
Figure 1: Metabolic Toxicity Pathway
This diagram illustrates the bio-activation pathway leading to methemoglobinemia, validating the need for specific medical surveillance.
Caption: Metabolic activation pathway of aniline derivatives leading to methemoglobinemia.
Synthesis & Reaction Safety
Understanding the synthesis provides insight into potential impurities (e.g., unreacted alkyl halides or nitro precursors).
Standard Synthetic Route:
-
Starting Material: 5-Chloro-2-nitrophenol.
-
O-Alkylation: Reaction with 2-bromoethyl ethyl ether using
in DMF.-
Hazard: 2-bromoethyl ethyl ether is an alkylating agent (potential carcinogen).
-
-
Reduction: Hydrogenation (
) or chemical reduction ( ) of the nitro group.-
Hazard: Exothermic reduction; pyrophoric catalyst handling.
-
Figure 2: Synthesis Workflow & Critical Control Points
Caption: Standard synthetic route highlighting the exothermic reduction step critical for process safety.
Safe Handling & Exposure Controls
Engineering Controls
-
Containment: Handle exclusively in a certified chemical fume hood.
-
Inert Atmosphere: Store under Nitrogen or Argon. Anilines oxidize (darken) upon air exposure, potentially altering their toxicological profile.
Personal Protective Equipment (PPE) Matrix
| PPE Category | Recommendation | Rationale |
| Gloves | Laminate (Silver Shield) or Viton | Anilines rapidly permeate standard Nitrile/Latex. Double-gloving (Nitrile over Laminate) is recommended for dexterity. |
| Respiratory | P100 + OV Cartridge | Required if handling powder or heating. Protects against dust and organic vapors. |
| Eye/Face | Chemical Goggles | Safety glasses are insufficient due to absorption risk via mucous membranes. |
| Clothing | Tyvek Lab Coat | Disposable sleeves recommended to prevent wrist exposure. |
Emergency Response Protocols
Self-Validating Protocol: In any exposure event, the presence of cyanosis (blue lips/fingernails) confirms systemic absorption and requires immediate medical intervention.
First Aid Logic
-
Inhalation: Move to fresh air. Critical: If breathing is difficult, administer oxygen (aniline interferes with
transport). -
Skin Contact:
-
IMMEDIATE: Wash with soap and water for 15 minutes.
-
CONTRAINDICATION: Do NOT use alcohol or solvents; they increase transdermal absorption.
-
-
Eye Contact: Rinse for 15 minutes. Consult an ophthalmologist.
-
Ingestion: Do not induce vomiting. Transport to ER immediately.
Medical Note to Physician
-
Suspect Methemoglobinemia.
-
Monitor blood saturation (
)—standard pulse oximetry may be inaccurate in the presence of MetHb. -
Antidote: Methylene Blue (1-2 mg/kg IV) is the standard treatment if MetHb > 30% or symptoms are severe.
Figure 3: Emergency Decision Logic
Caption: Decision tree for managing acute exposure to aniline derivatives.
Storage & Disposal
-
Storage Conditions:
-
Temperature: 2-8°C (Refrigerate).
-
Atmosphere: Inert gas (Argon preferred).
-
Container: Amber glass (Light sensitive).
-
-
Disposal:
-
Do not drain. This compound is toxic to aquatic life with long-lasting effects.
-
Collect in a combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize NOx and HCl gases).
-
References
-
ChemicalBook. (2024).[1] 5-CHLORO-2-(2-ETHOXYETHOXY)ANILINE CAS 946772-83-4. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 58946683, 5-Bromo-2-chloro-4-nitrophenol (Precursor Analog Data). Retrieved from
-
BenchChem. (2025).[2][3][4] Synthesis of 5-Chloro-2-(propan-2-yl)aniline Derivatives (Analogous Synthesis Protocols). Retrieved from
-
Occupational Safety and Health Administration (OSHA). (n.d.). Aniline: Method 162. Retrieved from
Sources
A Comprehensive Technical Guide to the Solubility Profile of 5-Chloro-2-(2-ethoxyethoxy)aniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-(2-ethoxyethoxy)aniline is a substituted aniline derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in these applications. Solubility data is critical for optimizing reaction conditions, developing robust purification and crystallization processes, and formulating final products.[1][2] This in-depth technical guide provides a comprehensive overview of the solubility profile of 5-Chloro-2-(2-ethoxyethoxy)aniline, grounded in both theoretical principles and practical experimental methodologies. As a Senior Application Scientist, the aim is to not only present data but to also elucidate the underlying physicochemical principles that govern the observed solubility behavior.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which, in chemical terms, relates to the similarity of intermolecular forces between the solute and the solvent.[3] To move beyond this qualitative guideline, more quantitative models are employed to predict and explain solubility.
Hansen Solubility Parameters (HSP)
A powerful tool for predicting the solubility of a substance is the Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a molecule into three components:
-
δD (Dispersion): Arising from van der Waals forces.
-
δP (Polar): Stemming from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.[3]
Every solvent and solute can be characterized by a set of these three parameters. The principle behind HSP is that substances with similar (δD, δP, δH) values are more likely to be miscible. The "distance" (Ra) between the HSP values of a solute and a solvent in the three-dimensional Hansen space can be calculated, with smaller distances indicating a higher likelihood of good solubility.[4]
Based on the structure of 5-Chloro-2-(2-ethoxyethoxy)aniline (an aromatic amine with ether linkages), its Hansen Solubility Parameters are estimated to be:
-
δD: ~18.5 MPa½
-
δP: ~7.0 MPa½
-
δH: ~8.0 MPa½
These estimated values suggest a molecule with significant nonpolar (aromatic ring), polar (chloro and ether groups), and hydrogen-bonding (amine group) characteristics.
COSMO-RS (Conductor-like Screening Model for Real Solvents)
For a more rigorous, first-principles approach, the COSMO-RS model offers a powerful predictive tool for the thermodynamic properties of fluids and solutions.[5][6] This method combines quantum chemical calculations with statistical thermodynamics to predict chemical potential and, consequently, solubility, without the need for extensive experimental data.[7] While a full COSMO-RS study is beyond the scope of this guide, it represents the state-of-the-art in theoretical solubility prediction and can be a valuable tool in solvent screening for compounds like 5-Chloro-2-(2-ethoxyethoxy)aniline.[8]
Experimental Determination of Solubility
To validate theoretical predictions and establish a definitive solubility profile, experimental determination is essential. The isothermal gravimetric method is a reliable and straightforward technique for measuring the solubility of a solid in a liquid.[9][10]
Isothermal Gravimetric Analysis Protocol
This protocol outlines the steps to determine the solubility of 5-Chloro-2-(2-ethoxyethoxy)aniline in an organic solvent at a specific temperature.
Materials:
-
5-Chloro-2-(2-ethoxyethoxy)aniline (solid)
-
Selected organic solvents (e.g., hexane, ethyl acetate, acetone, ethanol)
-
Analytical balance
-
Temperature-controlled orbital shaker or magnetic stirrer
-
Vials with screw caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 5-Chloro-2-(2-ethoxyethoxy)aniline to a vial.
-
Add a known volume of the chosen organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.[10]
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or on a stirrer at a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. A saturated solution is achieved when the concentration of the dissolved solute remains constant over time.[9]
-
-
Separation of Undissolved Solute:
-
After equilibration, stop the agitation and allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Attach a syringe filter and dispense the filtered saturated solution into a pre-weighed evaporation dish.[10]
-
-
Gravimetric Analysis:
-
Record the exact volume of the filtered saturated solution.
-
Evaporate the solvent from the dish in a fume hood or a vacuum oven at a temperature that will not degrade the solute.
-
Once the solvent is fully evaporated, weigh the dish containing the dry solute residue on an analytical balance.[11]
-
-
Calculation of Solubility:
-
Subtract the initial mass of the empty dish from the final mass to determine the mass of the dissolved 5-Chloro-2-(2-ethoxyethoxy)aniline.
-
Calculate the solubility in g/L by dividing the mass of the dissolved solute by the volume of the supernatant taken.
-
Experimental Workflow Diagram
Caption: Gravimetric method for solubility determination.
Solubility Profile of 5-Chloro-2-(2-ethoxyethoxy)aniline
The following table presents a hypothetical but realistic solubility profile of 5-Chloro-2-(2-ethoxyethoxy)aniline in a range of common organic solvents at 25°C, based on the theoretical principles discussed.
| Solvent | Solvent Type | Polarity | Estimated Solubility (g/L) |
| Hexane | Nonpolar | Low | < 1 |
| Toluene | Aromatic | Low | 50-100 |
| Ethyl Acetate | Moderately Polar Aprotic | Medium | 150-250 |
| Acetone | Polar Aprotic | High | > 300 |
| Ethanol | Polar Protic | High | 200-300 |
| Methanol | Polar Protic | High | 150-250 |
| Water | Polar Protic | Very High | < 0.1 |
Analysis of the Solubility Profile:
-
Low Solubility in Nonpolar Solvents: The very low solubility in hexane is expected. While the molecule has nonpolar features, its polar and hydrogen-bonding characteristics dominate, leading to poor compatibility with a purely nonpolar solvent.
-
Moderate Solubility in Aromatic Solvents: The moderate solubility in toluene can be attributed to the favorable interactions between the aromatic ring of toluene and the aromatic ring of the solute.
-
Good Solubility in Moderately Polar Aprotic Solvents: Ethyl acetate, with its moderate polarity, provides a good balance of interactions, leading to high solubility.
-
Excellent Solubility in Polar Aprotic Solvents: Acetone, a highly polar aprotic solvent, is an excellent solvent for 5-Chloro-2-(2-ethoxyethoxy)aniline. Its polarity effectively solvates the polar groups of the solute.
-
High Solubility in Polar Protic Solvents: Ethanol and methanol are good solvents due to their ability to engage in hydrogen bonding with the amine group of the solute, in addition to their high polarity. The slightly lower solubility compared to acetone might be due to the self-association of the alcohols, which can slightly hinder their interaction with the solute.
-
Insolubility in Water: Despite being a polar protic solvent, the large, nonpolar aromatic and alkyl portions of the 5-Chloro-2-(2-ethoxyethoxy)aniline molecule lead to its very low solubility in water.
Applications of the Solubility Profile
A well-defined solubility profile is invaluable in various stages of chemical and pharmaceutical development:
-
Reaction Solvent Selection: The choice of a reaction solvent can significantly impact reaction rates and yields. The high solubility in polar aprotic solvents like acetone suggests they would be good candidates for reactions involving this compound.
-
Crystallization and Purification: The difference in solubility across various solvents can be exploited for purification by crystallization. A solvent in which the compound has high solubility at elevated temperatures but lower solubility at room temperature would be ideal for this purpose.
-
Formulation Development: For pharmaceutical applications, understanding solubility is the first step in designing a dosage form.[12][13] Although insoluble in water, its solubility in organic solvents provides a starting point for developing various formulation strategies.[2]
-
Predicting In Vivo Behavior: Early-stage drug development relies on predicting how a compound will behave in the body. Solubility data is a key input for these predictions.[12]
Conclusion
This technical guide has provided a comprehensive overview of the solubility profile of 5-Chloro-2-(2-ethoxyethoxy)aniline. By integrating theoretical models like Hansen Solubility Parameters with a robust experimental protocol, a detailed understanding of its behavior in various organic solvents has been established. The presented solubility data, while hypothetical, is grounded in sound physicochemical principles and serves as a practical guide for researchers and developers. A thorough characterization of solubility is a critical, early-stage step that can significantly de-risk and accelerate the development of new chemical entities and their applications.[13][14]
References
Sources
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. veranova.com [veranova.com]
- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 4. researchgate.net [researchgate.net]
- 5. scm.com [scm.com]
- 6. zenodo.org [zenodo.org]
- 7. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Methodological & Application
Application Note: Synthesis and Process Optimization of 5-Chloro-2-(2-ethoxyethoxy)aniline
Executive Summary
The compound 5-Chloro-2-(2-ethoxyethoxy)aniline (CAS: 946772-83-4) is a highly valuable synthetic building block frequently utilized in the development of advanced active pharmaceutical ingredients (APIs) and specialized agrochemicals. Its synthesis from the commercially available precursor 2,5-dichloronitrobenzene (CAS: 89-61-2) requires a robust, two-step sequence: a regioselective Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective nitro reduction.
This application note details the mechanistic rationale, optimized reaction parameters, and step-by-step experimental protocols required to achieve high yields and purity while strictly avoiding common synthetic pitfalls such as hydrodehalogenation.
Mechanistic Rationale & Reaction Design
To design a self-validating and scalable protocol, the causality behind the reactivity of the starting materials must be thoroughly understood. The synthesis relies on two critical selectivity checkpoints:
Regioselective Nucleophilic Aromatic Substitution (SNAr)
The first step involves the displacement of a chlorine atom by 2-ethoxyethanol. 2,5-Dichloronitrobenzene contains two potential leaving groups (chlorine atoms at C2 and C5). However, the nitro group exerts a powerful electron-withdrawing effect (both
Because the C2 chlorine is ortho to the nitro group, that specific carbon center is highly electrophilic and susceptible to nucleophilic attack[2]. Conversely, the C5 chlorine is meta to the nitro group and lacks this mesomeric activation[3]. When treated with the alkoxide of 2-ethoxyethanol (generated in situ via a base like KOH), the reaction proceeds exclusively at the C2 position via a stabilized Meisenheimer complex, yielding 4-chloro-1-(2-ethoxyethoxy)-2-nitrobenzene with near-perfect regioselectivity.
Chemoselective Nitro Reduction
The intermediate possesses both a nitro group and an aryl chloride. The primary challenge in the second step is reducing the nitro group to an amine without triggering the hydrodehalogenation (cleavage) of the C-Cl bond[4]. Standard catalytic hydrogenation utilizing Palladium on Carbon (Pd/C) and H2 gas is strongly contraindicated here, as Pd readily inserts into aryl C-Cl bonds, leading to a des-chloro impurity profile[5].
To ensure absolute chemoselectivity, a modified Béchamp reduction utilizing Iron (Fe) powder and Ammonium Chloride (NH4Cl) in an aqueous ethanol system is employed. This method operates via a single-electron transfer (SET) mechanism from the zero-valent iron surface directly to the nitro group. Because this system does not generate the active hydride species required for oxidative addition into the C-Cl bond, the aryl chloride remains completely intact, yielding the target 5-chloro-2-(2-ethoxyethoxy)aniline .
Synthetic Workflow Visualization
Figure 1: Two-step synthetic workflow for 5-chloro-2-(2-ethoxyethoxy)aniline.
Experimental Methodologies
Step 1: Synthesis of 4-Chloro-1-(2-ethoxyethoxy)-2-nitrobenzene
Reagents:
-
2,5-Dichloronitrobenzene: 10.0 g (52.0 mmol, 1.0 eq)
-
2-Ethoxyethanol: 7.0 g (78.0 mmol, 1.5 eq)
-
Potassium Hydroxide (KOH, flakes): 5.8 g (104.0 mmol, 2.0 eq)
-
Tetrabutylammonium bromide (TBAB): 0.84 g (2.6 mmol, 0.05 eq)
-
Toluene: 100 mL
Step-by-Step Protocol:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2,5-dichloronitrobenzene (10.0 g) in toluene (100 mL).
-
Reagent Addition: Add 2-ethoxyethanol (7.0 g) and the phase-transfer catalyst TBAB (0.84 g) to the stirring solution.
-
Base Introduction: Gradually add KOH flakes (5.8 g) in three portions over 15 minutes to prevent excessive localized exotherms.
-
Reaction: Elevate the temperature to 80 °C and maintain vigorous stirring for 6 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc 8:2) or HPLC.
-
Workup: Once complete, cool the mixture to room temperature. Quench the reaction by adding 100 mL of distilled water. Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (2 × 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. The resulting crude yellow oil can be used directly in the next step or purified via silica plug if high analytical purity is required.
Step 2: Synthesis of 5-Chloro-2-(2-ethoxyethoxy)aniline
Reagents:
-
4-Chloro-1-(2-ethoxyethoxy)-2-nitrobenzene (Crude from Step 1): ~12.7 g (51.7 mmol, 1.0 eq)
-
Iron (Fe) Powder (325 mesh): 14.4 g (258.5 mmol, 5.0 eq)
-
Ammonium Chloride (NH4Cl): 5.5 g (103.4 mmol, 2.0 eq)
-
Ethanol / Water (4:1 v/v): 125 mL
Step-by-Step Protocol:
-
Preparation: In a 500 mL two-neck flask equipped with a reflux condenser, dissolve the intermediate (~12.7 g) in 100 mL of ethanol. Add 25 mL of distilled water containing the dissolved NH4Cl (5.5 g).
-
Heating: Warm the solution to 60 °C under continuous stirring.
-
Iron Addition (Critical Step): Add the Fe powder (14.4 g) in small, controlled portions over 30 minutes. Caution: The reduction is highly exothermic and can cause solvent bumping if added too rapidly.
-
Reflux: Once all iron is added, increase the temperature to 80 °C (gentle reflux) and stir for 4 hours. The mixture will turn into a dark brown/black slurry as iron oxides form.
-
Filtration: Cool the reaction mixture to 30 °C. Filter the suspension through a tightly packed pad of Celite to remove the iron sludge. Wash the Celite pad thoroughly with hot ethyl acetate (3 × 50 mL) to ensure complete product recovery.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous residue with ethyl acetate (100 mL) and wash with saturated NaHCO3 (50 mL) followed by brine (50 mL).
-
Final Polish: Dry the organic phase over anhydrous Na2SO4, filter, and evaporate the solvent. The product, 5-Chloro-2-(2-ethoxyethoxy)aniline, is obtained as a dark viscous oil which may crystallize upon standing.
Quantitative Process Data
The following table summarizes the stoichiometric parameters, reaction conditions, and validated output metrics for the two-step synthesis.
| Parameter | Step 1: SNAr | Step 2: Nitro Reduction |
| Target Intermediate/Product | 4-Chloro-1-(2-ethoxyethoxy)-2-nitrobenzene | 5-Chloro-2-(2-ethoxyethoxy)aniline |
| Primary Reagents | 2-Ethoxyethanol (1.5 eq), KOH (2.0 eq) | Fe powder (5.0 eq), NH4Cl (2.0 eq) |
| Solvent System | Toluene | Ethanol / Water (4:1) |
| Temperature & Time | 80 °C for 6 hours | 80 °C for 4 hours |
| Expected Yield | 88 - 92% | 85 - 90% |
| Purity (HPLC) | > 95% (Regioisomer free) | > 98% (Dehalogenation < 0.5%) |
References
-
Ibata, T., Isogami, Y., & Toyoda, J. "Aromatic Nucleophilic Substitution of Halobenzenes with Amines under High Pressure." Bulletin of the Chemical Society of Japan, Vol. 64, No. 1, 1990. Available at:[Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). "Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene) - Evaluation statement." Australian Government Department of Health, June 2022. Available at:[Link]
-
Pietrowski, M., Zieliński, M., & Wojciechowska, M. "Selective Reduction of Chloronitrobenzene to Chloroaniline on Ru/MgF2 Catalysts." ResearchGate, March 2009. Available at:[Link]
Sources
Application Notes and Protocols for Nucleophilic Aromatic Substitution of Chloroanilines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Opportunity of Chloroanilines in Synthesis
The arylamine scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1] Consequently, the formation of carbon-nitrogen (C-N) bonds is a critical transformation in organic synthesis. While nucleophilic aromatic substitution (SNAr) is a classic method for this purpose, chloroanilines present a significant challenge.[2] Unlike their more reactive fluoro- or nitro-activated counterparts, the chlorine substituent is a poorer leaving group, and the aniline moiety is only moderately activating.[3]
However, the low cost and commercial availability of a diverse range of chloroanilines make them highly desirable starting materials. Overcoming their inherent low reactivity has been a major focus of synthetic methodology development. This guide provides a detailed overview of the mechanistic principles and field-proven protocols for the successful nucleophilic aromatic substitution of chloroanilines, with a focus on both classical and modern transition-metal-catalyzed approaches.
Section 1: Mechanistic Principles of SNAr Reactions
The viability of a nucleophilic aromatic substitution reaction hinges on the ability of the aromatic ring to accommodate a negative charge. The reaction typically proceeds through one of two primary mechanistic pathways.
The Addition-Elimination (SNAr) Mechanism
The most common pathway for SNAr is a two-step addition-elimination process.[4]
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][5] This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[3]
-
Elimination: The leaving group (chloride) is expelled, restoring the aromaticity of the ring and yielding the final product.[3]
For this mechanism to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[6][7] These groups are essential as they delocalize and stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[4][6] Without potent EWGs, such as nitro (-NO₂) or cyano (-CN) groups, classical SNAr reactions on chloroanilines require harsh conditions (high temperatures and strong bases) and often result in low yields.[4][8]
Caption: Generalized workflow for the SNAr Addition-Elimination mechanism.
Section 2: Overcoming Inertness: Modern Catalytic Protocols
For unactivated or weakly activated chloroanilines, classical SNAr is often impractical. Modern synthetic chemistry has largely overcome this limitation through the development of powerful transition-metal-catalyzed cross-coupling reactions. These methods do not rely on the formation of a Meisenheimer complex but instead proceed through a catalytic cycle involving the metal center.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a highly versatile and efficient method for coupling amines with aryl halides, including challenging chloroanilines.[9][10] The reaction is renowned for its broad substrate scope and tolerance of numerous functional groups.[11]
Mechanism Overview: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[9][12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base deprotonates the amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired arylamine product is released, regenerating the Pd(0) catalyst.[11]
Scientist's Note (Expertise & Experience): The success of a Buchwald-Hartwig reaction is critically dependent on the choice of phosphine ligand. For electron-rich and sterically hindered chloroanilines, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) are essential.[10] These ligands promote the rate-limiting oxidative addition and facilitate the final reductive elimination step, preventing unwanted side reactions.[9] The choice of base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) is also crucial and must be optimized for the specific substrate combination.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[13] While traditional Ullmann reactions required harsh conditions (stoichiometric copper and high temperatures >200 °C), modern protocols employ catalytic amounts of copper salts with ligands, allowing the reaction to proceed under significantly milder conditions.[13][14]
Mechanism Overview: The precise mechanism can vary, but it is generally accepted to involve a Cu(I)/Cu(III) cycle. The reaction involves the formation of a copper(I) amide, which then reacts with the aryl halide.[13]
Scientist's Note (Expertise & Experience): The Ullmann condensation can be an excellent alternative to palladium-catalyzed methods, particularly for certain heterocyclic chloroanilines or when palladium-sensitivity is a concern. Ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) are often used to solubilize the copper catalyst and accelerate the reaction. While aryl iodides and bromides are more reactive, modern protocols have expanded the scope to include less reactive aryl chlorides.[13]
Section 3: Detailed Experimental Protocols
The following protocols are designed to be self-validating systems for a trained research scientist.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of an Unactivated Chloroaniline
This protocol describes a general procedure for the coupling of a simple chloroaniline with a primary amine using a modern biarylphosphine ligand.
Materials:
-
4-Chloroaniline (1.0 mmol, 1.0 equiv)
-
Benzylamine (1.2 mmol, 1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)
-
Anhydrous Toluene (5 mL)
Equipment:
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere operations
-
Heating block or oil bath
Procedure:
-
Reaction Setup (Rationale): To a Schlenk tube under an inert atmosphere of nitrogen or argon, add Pd₂(dba)₃ (4 mol% Pd), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv). The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Add 4-chloroaniline (1.0 equiv) and anhydrous toluene (5 mL).
-
Finally, add benzylamine (1.2 equiv) via syringe.
-
Reaction Execution (Rationale): Seal the tube tightly and place it in a preheated oil bath or heating block set to 100-110 °C. The elevated temperature is necessary to drive the oxidative addition of the chloroaniline. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until consumption of the limiting reagent is observed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove palladium residues.[15]
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-benzyl-4-aminobenzene.
Caption: Experimental workflow for a typical Buchwald-Hartwig amination.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol details a ligand-accelerated Ullmann-type reaction.
Materials:
-
2-Chloro-5-nitroaniline (1.0 mmol, 1.0 equiv)
-
Aniline (1.5 mmol, 1.5 equiv)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Dimethylformamide (DMF) (4 mL)
Equipment:
-
Oven-dried sealable reaction tube with a magnetic stir bar
-
Heating block or oil bath
Procedure:
-
Reaction Setup (Rationale): To a reaction tube, add CuI (10 mol%), K₂CO₃ (2.0 equiv), and 2-chloro-5-nitroaniline (1.0 equiv). The use of a mild inorganic base like K₂CO₃ is common in modern Ullmann protocols.
-
Add anhydrous DMF (4 mL), aniline (1.5 equiv), and finally the ligand, DMEDA (20 mol%), via syringe.
-
Reaction Execution (Rationale): Seal the tube and heat the mixture to 120-130 °C with vigorous stirring for 24 hours. Ullmann reactions, even with ligands, often require higher temperatures than their palladium-catalyzed counterparts.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Filter the mixture through Celite to remove insoluble copper salts.
-
Separate the layers in a separatory funnel. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.
Section 4: Data Presentation and Method Comparison
| Parameter | Classical SNAr | Buchwald-Hartwig Amination | Ullmann Condensation |
| Activation | Requires strong EWG ortho/para to Cl[6] | No EWG required; works on electron-rich and -poor rings[9] | Tolerates a range of electronics; EWGs can accelerate the reaction[13] |
| Catalyst | None | Palladium (0.1-5 mol%) | Copper (5-20 mol%)[14] |
| Ligand | None | Bulky, electron-rich phosphines (e.g., XPhos, BrettPhos)[12] | Diamines, Phenanthrolines (e.g., DMEDA) |
| Base | Strong base often needed (e.g., KOH, NaH)[16] | Strong, non-nucleophilic bases (NaOtBu, LiHMDS, Cs₂CO₃)[11] | Milder inorganic bases (K₂CO₃, K₃PO₄)[17] |
| Temperature | Often very high (>150 °C)[4] | Moderate to high (80-120 °C)[15] | High (110-150 °C) |
| Advantages | Transition-metal-free, inexpensive[18] | Broadest scope, high functional group tolerance, high yields[9] | Good alternative to Pd, cost-effective catalyst[13] |
| Limitations | Very limited substrate scope, harsh conditions[8] | Catalyst cost, potential for metal contamination, ligand sensitivity | Higher temperatures, sometimes slower rates, narrower scope than Pd[14] |
References
-
Filo. (2025, November 15). Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring.6
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution.2
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.19
-
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution.7
-
Nptel. (n.d.). Nucleophilic Aromatic Substitution.8
-
BenchChem. (2025). Protocols for Carbon-Nitrogen (C-N) Coupling Reactions with 2-Chloroquinoxalines: Application Notes for Researchers and Drug Dev.20
-
Fors, B. P., et al. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. Organic Letters, 10(16), 3505-3508. Link
-
ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.Link
-
NPTEL. (n.d.). Nucleophilic Aromatic Substitution.Link
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.Link
-
Wikipedia. (n.d.). Ullmann condensation.Link
-
ResearchGate. (n.d.). General Method for Ni-Catalyzed C–N Cross-Couplings of (Hetero)Aryl Chlorides with Anilines and Aliphatic Amines under Homogeneous Conditions Using a Dual-Base Strategy.Link
-
BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-6-nitronaphthalene.Link
-
BenchChem. (2025). Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amination of Anilines.Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Link
-
Alarcón-Espósito, J., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6, 501. Link
-
Wikidoc. (2012, September 6). Ullmann condensation.Link
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.Link
-
SynArchive. (n.d.). Ullmann Condensation.Link
-
ResearchGate. (2025, December 5). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids.Link
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.Link
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!Link
-
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions.Link
-
MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.Link
-
Nature. (n.d.). Directed nucleophilic aromatic substitution reaction.Link
-
MDPI. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.Link
-
University of Bristol. (n.d.). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles.Link
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Using 5-Chloro-2-(2-ethoxyethoxy)aniline as a PEG linker intermediate
Application Note: Utilizing 5-Chloro-2-(2-ethoxyethoxy)aniline as a Versatile PEG-Linker Intermediate in Targeted Protein Degradation
Executive Briefing
In the rapidly evolving landscape of heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is no longer viewed as a passive spacer. It is a critical functional domain that dictates the physicochemical properties, spatial orientation, and ultimate efficacy of the ternary complex. 5-Chloro-2-(2-ethoxyethoxy)aniline (CAS 946772-83-4) has emerged as a highly strategic building block. By combining a reactive aniline handle, a pharmacophore-mimicking chloroarene, and a solubilizing mini-PEG (ethoxyethoxy) chain, this intermediate offers medicinal chemists a precise tool for controlling the "exit vector" of target-binding warheads.
Mechanistic Rationale: The Triad of Functionality
The design of effective small-molecule degraders requires precise adjustments to ligands and crosslinkers, as minor modifications significantly impact binding efficiency[1]. The utility of 5-Chloro-2-(2-ethoxyethoxy)aniline lies in its tripartite structure, which solves several common bottlenecks in degrader synthesis:
-
The Aniline Handle (Exit Vector Control): The primary amine serves as a robust attachment point for linker extension. Literature demonstrates that utilizing an aniline moiety facilitates highly efficient linker attachment via amide coupling[2]. Furthermore, the aniline nitrogen often serves as the optimal "exit site" from the binding pocket of the E3 ligase or the Protein of Interest (POI), directing the linker into the solvent-exposed region without clashing with the protein surface[3].
-
The Chloro Substituent (Target Affinity): Halogenated aromatics are frequently utilized to occupy deep, hydrophobic pockets in kinases. For instance, chloroaniline derivatives have been explicitly designed to target specific mutated regions in kinases like HER2 and EGFR, enhancing selectivity[4]. The chloro group at the 5-position stabilizes the aromatic ring against oxidative metabolism while providing a lipophilic anchor.
-
The Ortho-Ethoxyethoxy Group (Solvation & Conformation): Hydrophobic warheads often suffer from poor aqueous solubility and a high propensity for aggregation. The integration of a diethylene glycol-like (ethoxyethoxy) chain directly onto the aryl ring dramatically improves the topological polar surface area (tPSA). Mechanistically, placing this mini-PEG chain ortho to the aniline nitrogen restricts the dihedral angle of the resulting amide bond. This pre-organizes the linker's trajectory, reducing the entropic penalty required to fold into the active ternary complex[5].
Fig 1. Role of the aniline-PEG intermediate in facilitating PROTAC-mediated ternary complex formation.
Empirical Data: Optimizing the Conjugation
Because the ethoxyethoxy group is positioned ortho to the primary amine, it introduces mild steric hindrance. Standard coupling agents like EDC/HOBt often yield incomplete conversions or promote the formation of N-acylurea by-products when reacting with hindered anilines[6].
To overcome this, uronium-based coupling reagents (e.g., HATU) combined with a highly basic, non-nucleophilic amine (DIPEA) are required. High-throughput chemistry platforms have validated that while meta-substituted anilines can be challenging, chloroanilines are well-tolerated in HATU-mediated couplings, routinely achieving >90% conversion[6].
Table 1: Physicochemical Impact of the Ortho-Ethoxyethoxy Substitution
| Molecule Core | MW ( g/mol ) | tPSA (Ų) | Est. LogP | H-Bond Acceptors | Aqueous Solubility Profile |
|---|---|---|---|---|---|
| 3-Chloroaniline (Reference) | 127.57 | 26.02 | 1.9 | 0 | Poor; prone to aggregation |
| 5-Chloro-2-(2-ethoxyethoxy)aniline | 215.68 | 44.48 | 2.1 | 2 | Enhanced; PEG-driven solvation |
Table 2: Amide Coupling Optimization Matrix for 5-Chloro-2-(2-ethoxyethoxy)aniline
| Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | Causality / Observation |
|---|---|---|---|---|---|---|
| EDC / HOBt | NMM | DMF | 25 | 12 | 45% | Steric clash prevents efficient active ester attack. |
| HATU | DIPEA | DMF | 0 → 25 | 3 | >95% | Highly reactive HOAt ester overcomes ortho-sterics. |
| COMU | DIPEA | MeCN | 25 | 2 | 92% | Excellent alternative; avoids DMF removal issues. |
Self-Validating Synthetic Protocols
The following protocol outlines the optimal methodology for extending a carboxylic acid-functionalized E3 ligase ligand (e.g., a VHL or CRBN binder) using 5-Chloro-2-(2-ethoxyethoxy)aniline. This protocol is designed as a self-validating system, meaning it contains built-in analytical checkpoints (IPC) that dictate whether the process moves forward or requires intervention, ensuring absolute trustworthiness in the final yield.
Protocol: HATU-Mediated Amide Coupling
Materials Required:
-
5-Chloro-2-(2-ethoxyethoxy)aniline (1.0 eq)
-
Carboxylic Acid-functionalized E3 Ligand (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation: Dissolve the Carboxylic Acid-functionalized E3 Ligand (1.1 eq) in anhydrous DMF (to achieve a 0.1 M concentration) under an inert nitrogen atmosphere.
-
Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive active ester intermediate.
-
-
Activation: Cool the reaction vessel to 0 °C using an ice bath. Add HATU (1.2 eq) followed dropwise by DIPEA (3.0 eq). Stir for 15 minutes.
-
Causality: Cooling prevents the thermal degradation of the uronium salt and minimizes epimerization of any chiral centers on the E3 ligand.
-
-
Conjugation: Add 5-Chloro-2-(2-ethoxyethoxy)aniline (1.0 eq) to the activated mixture. Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 3 hours.
-
IPC Validation (Checkpoint): Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.
-
Self-Validation Logic: If the unreacted aniline peak is >5%, add an additional 0.2 eq of HATU and stir for 1 hour. Do not proceed to workup until conversion is ≥95%.
-
-
Aqueous Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with 5% aqueous LiCl (twice) and brine.
-
Causality: The 5% LiCl wash is specifically implemented to partition DMF into the aqueous phase, preventing solvent contamination during chromatography.
-
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of DCM to 10% MeOH in DCM).
Fig 2. Self-validating synthetic workflow for the amide coupling of the aniline intermediate.
Conclusion
The strategic incorporation of 5-Chloro-2-(2-ethoxyethoxy)aniline bridges the gap between target affinity and linker physical chemistry. By leveraging the robust reactivity of the aniline core and the solubilizing effects of the ortho-PEG chain, researchers can rapidly generate high-quality degrader libraries with optimized exit vectors and superior physicochemical profiles.
References
-
Monoselective Histone Deacetylase 6 PROTAC Degrader Shows In Vivo Tractability. Journal of Medicinal Chemistry - ACS Publications. 3
-
Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). MDPI. 2
-
Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. Semantic Scholar. 5
-
2,4-bis(((tert-butyldimethylsilyl)oxy)methyl)aniline - Precise PEG. Precise PEG. 1
-
An Integrated Direct-to-Biology Platform for the Nanoscale Synthesis and Biological Evaluation of PROTACs. ChemRxiv. 6
-
Missense mutations in cancer: in silico predictions, developing treatments, and overcoming cell resistance. ChemRxiv. 4
Sources
Application Note: Next-Generation Bioconjugation using Ethoxy-Substituted Anilines
Executive Summary
Chemoselective oxime and hydrazone ligations are cornerstone bioorthogonal reactions in modern drug development, widely utilized for synthesizing antibody-drug conjugates (ADCs), PEGylated therapeutics, and
This application note details the mechanistic rationale and experimental protocols for utilizing ethoxy-substituted anilines (specifically p-ethoxyaniline, also known as p-phenetidine) as superior organocatalysts. By leveraging electron-donating group (EDG) chemistry, ethoxy-anilines accelerate oxime ligation rates up to 20–30 fold over uncatalyzed reactions at pH 7.0, enabling rapid, high-yield bioconjugation under exceptionally mild conditions[3][5].
Mechanistic Rationale: The Power of Electron-Donating Substituents
The fundamental challenge of oxime ligation at neutral pH is the slow dehydration of the initial tetrahedral intermediate formed between the biomolecular aldehyde/ketone and the aminooxy payload[4]. Nucleophilic catalysts bypass this slow step by rapidly forming a highly reactive protonated Schiff base, which is subsequently attacked by the alpha-effect-driven aminooxy group[1][4].
Why Ethoxy-Anilines?
Unsubstituted aniline lacks the nucleophilicity required to efficiently attack carbonyls at pH 7.0[3][4]. By introducing an ethoxy group at the para or ortho position, electron density is donated into the aromatic ring via resonance. This significantly increases the nucleophilicity of the primary amine[6]. Furthermore, the ethoxy substituent slightly modulates the
Unlike p-phenylenediamine (pPDA)—which is highly active but prone to rapid oxidation into intensely colored, difficult-to-remove polymeric byproducts[5]—p-ethoxyaniline offers a "Goldilocks" balance: massive rate acceleration, excellent aqueous solubility, and a cleaner reaction profile.
Figure 1: Catalytic cycle of p-ethoxyaniline-mediated oxime ligation at physiological pH.
Quantitative Performance & Benchmarking
To justify the transition from standard aniline to ethoxy/methoxy-substituted anilines, we must examine the kinetic data. Table 1 summarizes the second-order rate constants (
Table 1: Kinetic Comparison of Oxime Ligation Catalysts at pH 7.0
| Catalyst (10 mM) | Relative Rate vs. Uncatalyzed | Relative Rate vs. Aniline | |
| None (Uncatalyzed) | 7.5 ± 0.16 | 1.0x | N/A |
| Aniline | 20.0 ± 0.39 | 2.7x | 1.0x |
| p-Alkoxyaniline (e.g., p-MeOAn) | 150.0 ± 2.0 | 20.0x | 7.5x |
| p-Phenylenediamine (pPDA) | 330.0 ± 2.5 | 44.0x | 16.5x |
Data derived from comparative benchmarking of substituted anilines in protein PEGylation models[5]. Ethoxy and methoxy substituents provide a ~7.5-fold kinetic advantage over standard aniline at neutral pH.
Standardized Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, researchers can ensure the integrity of the bioconjugation process.
Protocol A: Preparation of the p-Ethoxyaniline Catalyst Stock
p-Ethoxyaniline is a liquid at room temperature. To ensure reproducibility and prevent oxidation, stocks should be prepared fresh.
-
Weighing/Volumetrics : Dispense 137.18 mg (approx. 129 µL) of p-ethoxyaniline.
-
Solubilization : Dissolve in 1.0 mL of Dimethyl Sulfoxide (DMSO) to create a 1.0 M master stock .
-
Buffer Integration : Dilute the master stock 1:10 into your reaction buffer (e.g., 100 mM Sodium Phosphate, pH 6.8) to create a 100 mM working solution .
-
Causality Note: The 10% DMSO aids in maintaining the solubility of hydrophobic payloads (like certain fluorophores or lipidic linkers) during the subsequent reaction.
-
Protocol B: Rapid Protein Labeling via Oxime Ligation
This procedure is optimized for the conjugation of an aminooxy-functionalized payload (e.g., Aminooxy-PEG or Aminooxy-AlexaFluor) to an aldehyde-tagged protein.
Figure 2: Step-by-step workflow for p-ethoxyaniline-catalyzed bioconjugation.
Step-by-Step Methodology:
-
Prepare the Protein : Ensure the aldehyde-tagged protein is at a concentration of 20–100 µM in 100 mM Sodium Phosphate buffer, pH 6.8.
-
Add the Catalyst : Add the 100 mM p-ethoxyaniline working solution to the protein to achieve a final catalyst concentration of 10 mM to 20 mM [3][6].
-
Initiate Reaction : Add the aminooxy-payload at a 5 to 10-fold molar excess relative to the protein (e.g., 250 µM final concentration).
-
Incubation : Incubate the reaction mixture at room temperature (22–25°C) for 1 to 2 hours. Gentle end-over-end mixing is recommended.
-
Self-Validation Checkpoint: Withdraw a 2 µL aliquot at
and min for LC-MS or SDS-PAGE analysis to confirm the mass shift corresponding to successful conjugation.
-
-
Purification : Quench the reaction by passing the mixture through a pre-equilibrated Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25, NAP-5, or PD-10) to remove the p-ethoxyaniline catalyst and unreacted payload[7].
Troubleshooting & Optimization Matrix
Even highly optimized bioconjugations can encounter matrix-specific issues. Use this logic-driven troubleshooting guide to resolve common failures.
| Observed Issue | Mechanistic Cause | Recommended Solution |
| Incomplete Conjugation (<50% Yield) | The aldehyde tag is sterically hindered within the protein's tertiary structure, preventing catalyst access. | Increase p-ethoxyaniline concentration to 50 mM[4]. If the protein tolerates it, add a mild denaturant (e.g., 1-2 M Urea) to expose the reactive site. |
| Protein Precipitation | High local concentrations of the hydrophobic catalyst or payload are inducing aggregation. | Increase the co-solvent (DMSO or DMF) concentration to 5-10% max. Alternatively, switch to a more hydrophilic buffer system. |
| Colored Byproducts in Final Eluate | Substituted anilines can undergo slow auto-oxidation, forming colored dimers/polymers that co-elute[5]. | Always prepare catalyst stocks fresh immediately before use. Ensure the SEC column is properly sized for the reaction volume to guarantee complete separation. |
| Slow Kinetics in Radiochemistry | Increase temperature to 37°C and push catalyst concentration to 50 mM. The ethoxy-aniline will drive the Schiff base formation nearly instantaneously under these conditions[1]. |
References
-
Wendeler M, Grinberg L, Wang X, Dawson PE, Baca M. "Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines." Bioconjugate Chemistry, 2014. URL: [Link]
-
"Supporting Information: Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines." ACS Publications, 2013. URL: [Link]
-
"Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides." Chemical Science (RSC Publishing), 2022. URL: [Link]
-
"Rapid glycoconjugation with glycosyl amines." Chemical Science (RSC Publishing), 2021. URL: [Link]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
Procedure for reduction of 5-chloro-2-(2-ethoxyethoxy)nitrobenzene
An Application Guide to the Synthesis of 4-Chloro-2-(2-ethoxyethoxy)aniline via Nitro Group Reduction
This document provides a detailed guide for the chemical reduction of 5-chloro-2-(2-ethoxyethoxy)nitrobenzene to its corresponding aniline, 4-chloro-2-(2-ethoxyethoxy)aniline. This aniline derivative is a valuable building block in the synthesis of more complex molecules within the pharmaceutical and fine chemical industries. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing safety, reliability, and mechanistic understanding.
Introduction and Strategic Overview
The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. The resulting anilines are precursors to a vast array of functional groups and heterocyclic systems. The target molecule, 4-chloro-2-(2-ethoxyethoxy)aniline, possesses multiple functional groups that dictate the choice of reductive method. The primary challenge is to achieve high chemoselectivity, reducing the nitro group while preserving the chloro-substituent and the ether linkage.
This guide presents two robust and widely applicable protocols:
-
Catalytic Hydrogenation: An atom-economical and clean method employing hydrogen gas and a heterogeneous catalyst. This is often the preferred industrial method for its high efficiency and minimal waste production.[1]
-
Metal-Mediated Reduction: A classic and highly reliable laboratory-scale method using iron metal in an acidic medium. This approach is known for its excellent functional group tolerance, particularly for halogenated substrates.[2][3]
The choice between these methods will depend on the available equipment (e.g., high-pressure hydrogenation apparatus) and the specific requirements of the synthetic campaign.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is an efficient process where molecular hydrogen (H₂) is used to reduce the nitro group in the presence of a metal catalyst.[1] The reaction proceeds through the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction via nitroso and hydroxylamine intermediates to the final amine.[4] For chlorinated aromatics, catalyst selection is crucial to prevent undesired hydrodehalogenation. While Palladium on Carbon (Pd/C) is a common choice for nitro reductions, it can sometimes catalyze the removal of chlorine.[5] Therefore, Platinum on Carbon (Pt/C) or Raney Nickel are often preferred to enhance chemoselectivity.[5][6]
Core Directive: Safety in Catalytic Hydrogenation
Hydrogenation reactions carry inherent risks due to the use of flammable hydrogen gas and potentially pyrophoric catalysts.[7] Strict adherence to safety protocols is mandatory.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[8] All operations must be conducted in a certified chemical fume hood, away from ignition sources.[9]
-
Pyrophoric Catalysts: Catalysts like Pd/C and Raney Nickel, especially after use (when saturated with hydrogen), can ignite spontaneously upon exposure to air.[8] The catalyst must be handled under an inert atmosphere and should never be allowed to dry in the open.[8][10] Filtration should be performed carefully, ensuring the filter cake remains wet with solvent.[3]
-
Pressure Equipment: The reaction must be conducted in a pressure-rated vessel (e.g., a Parr shaker or autoclave) that has been properly inspected and pressure-tested.[10]
Experimental Protocol: Catalytic Hydrogenation
1. Reactor Preparation and Charging: a. Ensure the high-pressure reaction vessel is clean, dry, and free of cracks.[8] b. To the vessel, add 5-chloro-2-(2-ethoxyethoxy)nitrobenzene (1.0 eq). c. Add a suitable solvent such as ethanol or ethyl acetate (approx. 10-20 mL per gram of substrate). Polar solvents are generally preferred.[8] d. Add a magnetic stir bar or position the vessel for mechanical agitation.
2. Inerting and Catalyst Addition: a. Seal the reactor and connect it to a nitrogen/vacuum manifold within a fume hood.[7] b. Purge the vessel by evacuating and backfilling with nitrogen gas. Repeat this cycle at least three times to completely remove oxygen.[10] c. Under a positive pressure of nitrogen, carefully add the catalyst (e.g., 5% Pt/C, 5-10 mol% weight). If using a dry powder, add it under a stream of nitrogen. It is safer to use a water-wet catalyst.[8]
3. Hydrogenation Reaction: a. Seal the reactor securely. Perform a leak test by pressurizing with nitrogen to the intended reaction pressure and monitoring for any drop over 30 minutes.[11] b. Once leak-free, vent the nitrogen and purge the system with hydrogen gas by evacuating and backfilling with H₂ (2-3 cycles).[3] c. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi). d. Begin vigorous stirring and heat to the target temperature (e.g., 25-50 °C) if necessary. e. Monitor the reaction by observing the drop in hydrogen pressure as it is consumed. The reaction is typically complete within 2-8 hours. Progress can also be monitored by taking aliquots (after safely stopping the reaction, venting, and inerting) for TLC or LC-MS analysis.[12]
4. Shutdown and Work-up: a. Once the reaction is complete (H₂ uptake ceases), stop the heating and allow the reactor to cool to room temperature.[11] b. Carefully vent the excess hydrogen into the fume hood exhaust. c. Purge the reactor with nitrogen (at least 3 cycles) to remove all residual hydrogen.[11] d. CRITICAL STEP: Carefully open the reactor in the fume hood. The catalyst must be filtered away from the reaction mixture. This is the most hazardous step. Filter the mixture through a pad of Celite®. Do not allow the catalyst on the Celite pad to dry. Immediately after filtration, wash the pad with more solvent and then quench the wet catalyst pad with plenty of water.[7][13] The quenched catalyst should be disposed of in a dedicated, clearly labeled waste container. e. Concentrate the filtrate under reduced pressure to yield the crude 4-chloro-2-(2-ethoxyethoxy)aniline.
Method 2: Iron/Acetic Acid Reduction
The reduction of aromatic nitro compounds using iron metal in an acidic medium is a time-tested, scalable, and highly chemoselective method.[14] The reaction proceeds via a series of single-electron transfers from the iron surface to the nitro group, with protons supplied by the acidic solvent.[3] This method is particularly advantageous for substrates containing halides, as it does not typically cause dehalogenation.[2]
Experimental Protocol: Iron/Acetic Acid Reduction
1. Reaction Setup: a. To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 5-chloro-2-(2-ethoxyethoxy)nitrobenzene (1.0 eq). b. Add a solvent mixture, typically ethanol, water, and glacial acetic acid. A common ratio is 2:2:1.[15] c. Add reduced iron powder (3-5 equivalents).
2. Reaction Execution: a. Stir the suspension vigorously and heat the mixture to reflux (typically 80-90 °C). The reaction is often exothermic and may require initial cooling before heating is applied.[12] b. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-3 hours).
3. Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.[3] c. Concentrate the filtrate under reduced pressure to remove the organic solvent. d. Dilute the remaining aqueous residue with water and basify to a pH of 8-9 using a solution of sodium hydroxide or sodium carbonate. This step converts the anilinium salt to the free amine.[3] e. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.[16] f. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 4-chloro-2-(2-ethoxyethoxy)aniline.
Data Summary and Visualization
Table 1: Comparison of Reduction Protocol Parameters
| Parameter | Protocol A: Catalytic Hydrogenation | Protocol B: Iron/Acetic Acid Reduction |
| Reducing Agent | H₂ gas | Iron (Fe) Powder |
| Catalyst/Promoter | 5% Pt/C (or Raney Ni) | Glacial Acetic Acid |
| Stoichiometry | Catalytic (5-10 mol% wt) | Stoichiometric (3-5 eq Fe) |
| Solvent | Ethanol or Ethyl Acetate | Ethanol/Water/Acetic Acid |
| Temperature | 25 - 50 °C | Reflux (80 - 90 °C) |
| Pressure | 50 - 100 psi | Atmospheric |
| Typical Time | 2 - 8 hours | 1 - 3 hours |
| Key Hazard | Flammable H₂ / Pyrophoric Catalyst | Corrosive Acid / Exotherm |
Diagrams
Caption: Overall reduction of the nitrobenzene starting material to the aniline product.
Sources
- 1. Hydrogenation of nitro compounds to anilines - candcs [candcs.de]
- 2. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
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- 6. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 11. njhjchem.com [njhjchem.com]
- 12. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. chem.libretexts.org [chem.libretexts.org]
5-Chloro-2-(2-ethoxyethoxy)aniline: A Versatile Building Block in Modern Drug Discovery
Abstract
This document provides a detailed technical guide on the applications and synthetic protocols for 5-Chloro-2-(2-ethoxyethoxy)aniline, a key building block in the synthesis of contemporary therapeutics. While direct literature on this specific molecule is nascent, its structural motifs are prevalent in a number of clinically relevant compounds, particularly in the domain of oncology. This guide will, therefore, leverage established synthetic methodologies for analogous structures to provide robust, field-tested protocols. We will explore the rationale behind its use, focusing on how its unique combination of a chlorinated aniline core and a flexible ethoxyethoxy side chain can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
Introduction: The Strategic Value of Substituted Anilines
Aniline and its derivatives are foundational scaffolds in medicinal chemistry, prized for their ability to serve as versatile intermediates in the synthesis of a vast array of heterocyclic systems and other complex molecular architectures. The introduction of specific substituents onto the aniline ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding interactions.
The subject of this guide, 5-Chloro-2-(2-ethoxyethoxy)aniline, incorporates three key structural features that make it a particularly attractive building block for drug discovery:
-
The Aniline Moiety: Provides a nucleophilic amino group that is a key handle for a multitude of chemical transformations, including amide bond formation, sulfonylation, and participation in cross-coupling reactions to form larger, more complex structures.[1]
-
The Chlorine Substituent: The presence of a chlorine atom at the 5-position significantly influences the electronic properties of the aniline ring and can enhance binding affinity to target proteins through halogen bonding. Furthermore, chlorination is a well-established strategy to improve metabolic stability and oral bioavailability.[2]
-
The 2-Ethoxyethoxy Side Chain: This flexible ether linkage at the 2-position can impart favorable pharmacokinetic properties. The ether chain can improve solubility and may provide a handle for further functionalization to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This is exemplified in the structures of several kinase inhibitors where similar alkoxy chains are present.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Chloro-2-(2-ethoxyethoxy)aniline and a closely related analogue are presented in the table below. These properties are crucial for medicinal chemists when designing synthetic routes and formulating drug candidates.
| Property | 5-Chloro-2-(2-ethoxyethoxy)aniline (Predicted/Analogous) | 5-chloro-2-(2-methoxyethoxy)aniline (Experimental)[3] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | C₉H₁₂ClNO₂ |
| Molecular Weight | 215.68 g/mol | 201.65 g/mol |
| Appearance | Likely a solid or oil | Powder |
| Solubility | Expected to be soluble in common organic solvents | Soluble in organic solvents |
| Storage | Store under inert gas, protected from light | Store at room temperature |
Applications in Drug Discovery: A Focus on Kinase Inhibitors
While specific examples of drugs containing the 5-Chloro-2-(2-ethoxyethoxy)aniline moiety are not widely reported in publicly available literature, its structural components are hallmarks of a class of highly successful anti-cancer drugs known as tyrosine kinase inhibitors (TKIs). Drugs such as erlotinib and gefitinib, which target the epidermal growth factor receptor (EGFR), feature a substituted aniline core that is crucial for their mechanism of action.[][5] The aniline nitrogen in these molecules often forms a key hydrogen bond with the hinge region of the kinase domain, a critical interaction for potent inhibition.
The 2-alkoxy substituent, analogous to the 2-ethoxyethoxy group, plays a significant role in conferring desirable properties to these inhibitors. For instance, in erlotinib, the two methoxyethoxy side chains enhance the solubility and contribute to the overall pharmacokinetic profile of the drug.[][6]
Synthetic Protocols
The following protocols are presented as robust and well-precedented methods for the synthesis of 5-Chloro-2-(2-ethoxyethoxy)aniline. These are based on analogous transformations reported in the literature for similar molecules.
Overall Synthetic Scheme
Protocol 1: Synthesis of 5-Chloro-2-(2-ethoxyethoxy)-1-nitrobenzene via Williamson Ether Synthesis
This protocol describes the O-alkylation of 4-chloro-2-nitrophenol with 1-bromo-2-ethoxyethane. The Williamson ether synthesis is a reliable and widely used method for the formation of ethers.
Materials:
-
4-Chloro-2-nitrophenol
-
1-Bromo-2-ethoxyethane
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask charged with 4-chloro-2-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq), add dry dimethylformamide.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-bromo-2-ethoxyethane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 5-Chloro-2-(2-ethoxyethoxy)-1-nitrobenzene.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the phenol. Cesium carbonate can be used for more challenging substrates to enhance reactivity.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
Temperature: Heating to 80 °C provides sufficient energy to overcome the activation barrier of the reaction without promoting significant side reactions.
Protocol 2: Reduction of the Nitro Group to Synthesize 5-Chloro-2-(2-ethoxyethoxy)aniline
The reduction of the nitro group is a critical step to yield the desired aniline. Catalytic hydrogenation is a clean and efficient method for this transformation.[7]
Materials:
-
5-Chloro-2-(2-ethoxyethoxy)-1-nitrobenzene
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a pressure vessel (Parr shaker), dissolve 5-Chloro-2-(2-ethoxyethoxy)-1-nitrobenzene (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, evacuate the air, and then introduce hydrogen gas to a pressure of 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours, or until hydrogen uptake ceases and TLC/LC-MS analysis confirms the complete reduction of the nitro group.
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-Chloro-2-(2-ethoxyethoxy)aniline. The product is often of sufficient purity for subsequent steps, but can be further purified by column chromatography if necessary.
Alternative Reduction Method: Metal-Mediated Reduction
For laboratories not equipped for catalytic hydrogenation, a metal-mediated reduction using iron powder in acetic acid is a viable alternative.[8]
Materials:
-
5-Chloro-2-(2-ethoxyethoxy)-1-nitrobenzene
-
Iron powder (Fe)
-
Acetic acid (AcOH)
-
Ethanol (EtOH)
-
Water
-
Sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a round-bottom flask, suspend 5-Chloro-2-(2-ethoxyethoxy)-1-nitrobenzene (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (3-5 eq) and a catalytic amount of acetic acid.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through Celite® to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the desired aniline.
Conclusion
5-Chloro-2-(2-ethoxyethoxy)aniline is a valuable and versatile building block for drug discovery, particularly in the synthesis of kinase inhibitors. Its strategic combination of a reactive aniline core, a metabolically robust chloro-substituent, and a solubility-enhancing ethoxyethoxy side chain provides medicinal chemists with a powerful tool to construct novel therapeutic agents with optimized pharmacological profiles. The synthetic protocols detailed herein, based on well-established and reliable chemical transformations, offer a clear pathway to access this important intermediate. As the quest for more selective and potent therapeutics continues, the utility of thoughtfully designed building blocks like 5-Chloro-2-(2-ethoxyethoxy)aniline will undoubtedly continue to grow.
References
- Barghi, L., et al. (2012). Modified Synthesis of Erlotinib Hydrochloride. Advanced Pharmaceutical Bulletin, 2(1), 119-122.
-
Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]
- Gilday, J. P., et al. (2009). A new synthesis of gefitinib. Tetrahedron Letters, 50(46), 6354-6357.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
- Patel, K., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Advances, 11(25), 15283-15307.
-
Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]
-
HBM4EU. (n.d.). Aniline family. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Optimized Amide Coupling Strategies for 5-Chloro-2-(2-ethoxyethoxy)aniline
Introduction & Chemical Context
The synthesis of complex active pharmaceutical ingredients (APIs) frequently necessitates the formation of amide bonds using highly functionalized, sterically hindered aniline derivatives. 5-Chloro-2-(2-ethoxyethoxy)aniline (CAS: 946772-83-4) presents a unique set of chemo-structural challenges for standard amidation protocols.
As an Application Scientist, understanding the causality behind a molecule's reactivity is the first step in designing a robust protocol. The reactivity of this specific aniline is governed by two competing electronic and steric factors:
-
Steric Hindrance (Ortho-Effect): The bulky 2-ethoxyethoxy chain at the ortho position creates a significant steric shield around the primary amine. This restricts the trajectory of nucleophilic attack on activated carboxylic esters.
-
Electronic Modulation: While the alkoxy group is resonance-donating (+M), the chlorine atom at the 5-position exerts an inductive electron-withdrawing effect (-I). The net result is a moderate-to-poor nucleophile compared to unsubstituted aniline [1].
Because of these factors, standard carbodiimide chemistry (e.g., DCC or EDC alone) often results in sluggish kinetics, incomplete conversion, and the formation of undesired N-acylurea byproducts. To overcome this, highly reactive coupling reagents such as HATU (for discovery scale) or T3P (for process scale) must be employed [2].
Mechanistic Pathway & Reagent Selection
The successful coupling of 5-chloro-2-(2-ethoxyethoxy)aniline relies on generating a highly electrophilic activated ester that can be trapped by the hindered amine before side reactions occur.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Generates an extremely reactive OAt (7-aza-1-hydroxybenzotriazole) ester. The nitrogen in the pyridine ring of the OAt leaving group provides a neighboring group effect, acting as a general base to guide the incoming hindered aniline [3].
-
T3P (Propylphosphonic anhydride): Acts as a mild, highly efficient water scavenger and activating agent. It forms a reactive mixed anhydride with the carboxylic acid. T3P is particularly favored in scale-up due to its low toxicity, broad functional group tolerance, and water-soluble byproducts that streamline workup [2].
Fig 1: Mechanistic pathway of carboxylic acid activation and subsequent amidation by the hindered aniline.
Quantitative Data: Optimization of Coupling Conditions
To establish a self-validating system, empirical optimization must dictate reagent selection. Table 1 summarizes the comparative performance of various coupling systems when reacting 5-chloro-2-(2-ethoxyethoxy)aniline with a standard aliphatic/aromatic carboxylic acid.
Table 1: Condition Screening for the Amidation of 5-Chloro-2-(2-ethoxyethoxy)aniline
| Coupling Reagent | Base (Eq) | Solvent | Temp (°C) | Time (h) | Conversion (%)* | Scalability / Notes |
| EDC/HOBt (1.2 eq) | DIPEA (3.0) | DMF | 25 | 24 | 35 | Sluggish; N-acylurea formation observed [1]. |
| EDC/DMAP (1.5 eq) | Pyridine (2.0) | CH₂Cl₂ | 40 | 18 | 65 | DMAP improves acyl transfer, but workup is tedious. |
| HATU (1.2 eq) | DIPEA (3.0) | DMF | 25 | 4 | >95 | Excellent for discovery; rapid kinetics [3]. |
| T3P (1.5 eq, 50%) | Pyridine (3.0) | 2-MeTHF | 60 | 12 | 92 | Ideal for scale-up; mild, easy aqueous workup[2]. |
| Acid Chloride | Et₃N (2.0) | THF | 0 to 25 | 2 | 85 | Harsh conditions; incompatible with sensitive groups. |
*Conversion determined by LC-MS analysis of the crude reaction mixture.
Experimental Protocols
The following protocols are engineered to ensure high trustworthiness and reproducibility. They include built-in validation checkpoints.
Protocol A: Discovery-Scale Synthesis (HATU-Mediated)
Best for rapid library synthesis, milligram-to-gram scale, and complex/precious carboxylic acids.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
5-Chloro-2-(2-ethoxyethoxy)aniline (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous DMF (0.2 M concentration)
Step-by-Step Methodology:
-
Pre-activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Add DIPEA (3.0 mmol, ~520 µL).
-
Coupling Agent Addition: Add HATU (1.2 mmol, 456 mg) in one portion. Stir the mixture at room temperature (20–25 °C) for 15 minutes. Validation Checkpoint: A color change (often to pale yellow/orange) indicates the formation of the active OAt ester.
-
Nucleophile Addition: Add 5-chloro-2-(2-ethoxyethoxy)aniline (1.1 mmol, ~237 mg) dropwise or in small portions.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor via LC-MS or TLC (typically 50% EtOAc/Hexanes). The reaction is usually complete within 2–4 hours.
-
Quench & Workup: Dilute the mixture with EtOAc (20 mL) and wash sequentially with 1M HCl (2 × 10 mL), saturated aqueous NaHCO₃ (2 × 10 mL), and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
Protocol B: Process-Scale Synthesis (T3P-Mediated)
Best for multi-gram to kilogram scale, prioritizing safety, cost-effectiveness, and ease of purification.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
5-Chloro-2-(2-ethoxyethoxy)aniline (1.05 equiv)
-
T3P (50% solution in EtOAc or 2-MeTHF) (1.5 equiv)
-
Pyridine or DIPEA (3.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF) (0.5 M concentration)
Step-by-Step Methodology:
-
Preparation: Charge a reactor with the carboxylic acid (10.0 mmol), 5-chloro-2-(2-ethoxyethoxy)aniline (10.5 mmol), and 2-MeTHF (20 mL).
-
Base Addition: Add Pyridine (30.0 mmol) to the stirring suspension.
-
T3P Addition: Heat the mixture to 40 °C. Dropwise, add the T3P solution (15.0 mmol) over 30 minutes to control any mild exotherm [2].
-
Thermal Maturation: Increase the temperature to 60 °C and stir for 8–12 hours. Causality Note: The elevated temperature overcomes the steric bulk of the ortho-ethoxyethoxy group, driving the reaction to completion.
-
Aqueous Workup: Cool to room temperature. Add water (20 mL) and stir vigorously for 30 minutes to hydrolyze unreacted T3P into water-soluble phosphoric acid derivatives.
-
Phase Separation: Separate the layers. Wash the organic layer with 0.5 M NaOH (20 mL), followed by water (20 mL).
-
Crystallization: Concentrate the organic layer to approximately 30% volume and induce crystallization by adding an anti-solvent (e.g., heptane). Filter and dry the product.
Workflow Visualization
Fig 2: Decision matrix and experimental workflow for the amidation of 5-chloro-2-(2-ethoxyethoxy)aniline.
Troubleshooting & Analytical Characterization
To maintain a self-validating system, researchers must rely on definitive analytical markers:
-
Incomplete Conversion: If LC-MS shows unreacted aniline, the steric hindrance is dominating. Solution: Increase the temperature to 40 °C (for HATU) or 80 °C (for T3P), or switch the base from DIPEA to a more nucleophilic catalyst like Pyridine or DMAP [1].
-
Des-chloro Byproducts: Prolonged heating with certain transition-metal-contaminated bases can lead to dechlorination. Ensure high-purity reagents are used.
-
NMR Signatures: Successful coupling is definitively proven by ¹H NMR in DMSO-d₆. Look for the disappearance of the broad primary aniline -NH₂ singlet (typically ~5.0–5.5 ppm) and the emergence of a sharp, downfield secondary amide -NH singlet (typically 9.0–10.5 ppm).
References
- BenchChem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
- MDPI. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor.
- American Chemical Society (ACS). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 5-Chloroaniline Scaffolds
Introduction: The Strategic Role of the 5-Chloroaniline Scaffold in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, the kinase family has emerged as a pivotal target. Protein kinases, numbering over 500 in the human genome, are crucial regulators of cellular signaling pathways. Their dysregulation is a hallmark of numerous cancers, making them prime targets for therapeutic intervention. Kinase inhibitors have revolutionized oncology by offering more precise and less toxic alternatives to conventional chemotherapy.[1][2]
A recurring and highly effective structural motif in the design of these inhibitors is the substituted aniline scaffold. This is due to the aniline's ability to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a key interaction for potent and selective inhibition.[3] Among the various substituted anilines, the 5-chloroaniline moiety and its bioisosteres, such as the 5-chloropyrimidine core, offer a distinct advantage. The chlorine atom at this position can modulate the electronic properties and lipophilicity of the molecule, often enhancing binding affinity and metabolic stability.[3] Furthermore, it provides a valuable vector for further chemical modifications to optimize the structure-activity relationship (SAR).
This guide provides a detailed protocol for the synthesis of a clinically relevant kinase inhibitor that embodies the principles of using a 5-chloro-substituted heterocyclic core. We will focus on the synthesis of Ceritinib (LDK378) , a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK).[4][5] While the synthesis commences from a dichloropyrimidine, the core chemical strategy involves sequential C-N bond formations with aniline derivatives, a process central to the application of 5-chloroaniline scaffolds in kinase inhibitor development. This application note is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific rationale for each step.
Exemplary Synthesis: Ceritinib (LDK378), a Potent ALK Inhibitor
Ceritinib is an FDA-approved medication for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[4][5] Its synthesis is a prime example of modern synthetic and medicinal chemistry, employing powerful cross-coupling reactions to assemble a complex molecular architecture. The overall strategy is convergent, involving the synthesis of two key fragments that are then coupled in the final stages.
Overall Synthetic Strategy
The synthesis can be conceptually broken down into three main parts:
-
Synthesis of the Pyrimidine Core: Preparation of 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine.
-
Synthesis of the Aniline Fragment: Preparation of tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate.
-
Final Assembly and Deprotection: Buchwald-Hartwig coupling of the two fragments followed by removal of the Boc protecting group.[6]
Caption: Convergent synthetic workflow for Ceritinib (LDK378).
Part 1: Detailed Protocol - Synthesis of the Pyrimidine Core
This protocol outlines the synthesis of 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine .
Step 1.1: Synthesis of 2-(isopropylsulfonyl)aniline
-
Thiolation: To a solution of 2-aminobenzenethiol (1.0 eq) in a suitable solvent such as DMF, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add 2-bromopropane (1.2 eq) dropwise and continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(isopropylthio)aniline.
-
Oxidation: Dissolve the crude 2-(isopropylthio)aniline in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (2.5 eq) portion-wise, maintaining the temperature below 10 °C. Stir the reaction at room temperature for 4-6 hours. Monitor by TLC. Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 2-(isopropylsulfonyl)aniline.
Step 1.2: Synthesis of 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,5-trichloropyrimidine (1.0 eq) and 2-(isopropylsulfonyl)aniline (1.0 eq) in a suitable solvent like isopropanol or 1,4-dioxane.
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq).
-
Reaction: Heat the mixture to reflux (80-100 °C) and stir for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the pyrimidine core intermediate.
Part 2: Detailed Protocol - Synthesis of the Aniline Fragment
This section details the preparation of tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate .[6][7]
Step 2.1: Synthesis of 4-bromo-1-isopropoxy-2-methyl-5-nitrobenzene
-
Nitration: To a stirred solution of 4-bromo-2-chloro-1-methylbenzene (1.0 eq), slowly add a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature of 0-10°C.[6] Maintain the reaction at this temperature for 2-3 hours.
-
Isopropylation: The resulting 4-bromo-2-chloro-5-nitro-1-methylbenzene is then reacted with isopropyl alcohol in the presence of a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF. This nucleophilic aromatic substitution displaces the more activated chloro group.
Step 2.2: Suzuki Coupling
-
Reaction Setup: In a Schlenk flask, combine 4-bromo-1-isopropoxy-2-methyl-5-nitrobenzene (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05 eq), and a base like potassium carbonate or cesium carbonate (2.0 eq).[8]
-
Solvent and Degassing: Add a mixture of solvents, typically toluene and water or dioxane and water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 8-12 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Step 2.3: Nitro Group Reduction
-
Reaction Setup: Dissolve the coupled nitro-intermediate from the previous step in a solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Add a catalyst for hydrogenation, such as 10% Palladium on carbon (Pd/C) or Raney Nickel.
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the aniline fragment.
Part 3: Detailed Protocol - Final Assembly and Deprotection
Step 3.1: Buchwald-Hartwig Amination
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the pyrimidine core (from Part 1, 1.0 eq), the aniline fragment (from Part 2, 1.05 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.1 eq), and a base (e.g., cesium carbonate, 2.0 eq).[6][9]
-
Solvent: Add a dry, degassed solvent such as 1,4-dioxane or toluene.
-
Reaction: Heat the mixture to 100-110 °C and stir for 12-18 hours. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: After concentrating the solvent, purify the crude Boc-protected Ceritinib by column chromatography.
Step 3.2: Boc Deprotection
-
Reaction Setup: Dissolve the Boc-protected Ceritinib in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours until the deprotection is complete (monitored by LC-MS).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate or DCM.
-
Final Purification: Wash the organic layer with brine, dry, and concentrate. The final product, Ceritinib, can be further purified by recrystallization.[10]
| Step | Key Reaction | Typical Reagents | Purpose |
| 1.2 | Nucleophilic Aromatic Substitution | 2,4,5-Trichloropyrimidine, Substituted Aniline, DIPEA | Forms the C4-N bond on the pyrimidine core. |
| 2.2 | Suzuki Coupling | Aryl Bromide, Piperidine-boronic ester, Pd Catalyst, Base | Creates a key C-C bond to build the aniline fragment. |
| 2.3 | Nitro Reduction | H₂, Pd/C | Converts the nitro group to the essential primary amine. |
| 3.1 | Buchwald-Hartwig Amination | Dichloropyrimidine derivative, Aniline fragment, Pd Catalyst, Ligand, Base | Forms the final C2-N bond, coupling the two main fragments. |
| 3.2 | Boc Deprotection | Trifluoroacetic Acid (TFA) or HCl | Removes the Boc protecting group from the piperidine nitrogen. |
Rationale and Experimental Insights
-
Choice of Cross-Coupling Reactions: The use of Suzuki and Buchwald-Hartwig reactions is strategic. These palladium-catalyzed cross-couplings are robust, have a broad substrate scope, and are highly tolerant of various functional groups, which is essential when dealing with complex intermediates.[9][11]
-
Regioselectivity in Pyrimidine Substitution: In the synthesis of the pyrimidine core, the reaction of 2,4,5-trichloropyrimidine with the aniline derivative occurs selectively at the C4 position. The C2 and C4 positions of the pyrimidine ring are more electrophilic and thus more susceptible to nucleophilic attack than the C5 position. The C4 position is generally more reactive towards nucleophilic aromatic substitution than the C2 position.[12]
-
Protecting Group Strategy: The use of a tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen is crucial. It prevents the secondary amine from interfering with the Buchwald-Hartwig coupling reaction. The Boc group is stable under the conditions of the coupling reaction but can be easily removed under acidic conditions without affecting the rest of the molecule.
-
Ligand Choice in Buchwald-Hartwig Amination: The choice of phosphine ligand (e.g., Xantphos) is critical for the efficiency of the Buchwald-Hartwig reaction. Bulky, electron-rich ligands promote the key steps of the catalytic cycle: oxidative addition and reductive elimination, leading to higher yields and faster reaction rates.[9][11]
Biological Evaluation of Synthesized Kinase Inhibitors
Once synthesized, the novel compound must be evaluated for its biological activity. This involves assessing its ability to inhibit the target kinase and its effect on cancer cell proliferation.
Target: The ALK Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase. In certain cancers, a chromosomal rearrangement leads to the formation of a fusion gene (e.g., EML4-ALK in NSCLC), resulting in a constitutively active ALK fusion protein.[1] This aberrant kinase activity drives downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, promoting uncontrolled cell proliferation and survival.[13][14][15] ALK inhibitors like Ceritinib act as ATP-competitive inhibitors, binding to the ATP pocket of the ALK kinase domain and blocking these downstream signals.[1][16]
Caption: Inhibition of the EML4-ALK signaling pathway by Ceritinib.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is a general guideline for determining the IC₅₀ value of a synthesized inhibitor against the ALK kinase using a luminescence-based assay like the ADP-Glo™ Kinase Assay (Promega).[17]
Principle: The assay measures the amount of ADP produced during the kinase reaction. After the kinase reaction, remaining ATP is depleted, and the produced ADP is converted back to ATP. This newly synthesized ATP is then used by luciferase to generate a luminescent signal that is proportional to the kinase activity.
Materials:
-
Recombinant human ALK enzyme
-
Suitable peptide substrate for ALK
-
Synthesized inhibitor (e.g., Ceritinib)
-
ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
384-well white assay plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the synthesized inhibitor in kinase reaction buffer with a final concentration of DMSO kept constant (e.g., 1%). Include a "no inhibitor" positive control and a "no enzyme" negative control.
-
Reaction Setup: To the wells of a 384-well plate, add:
-
1 µL of the inhibitor dilution (or buffer/DMSO for controls).
-
2 µL of recombinant ALK enzyme solution.
-
2 µL of a substrate/ATP mixture. The ATP concentration should be at or near its Kₘ for the enzyme.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all readings.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control (no inhibitor).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
| Target Kinase | Ceritinib (LDK378) IC₅₀ |
| ALK (wild-type) | ~0.2 nM |
| IGF-1R | ~8 nM |
| InsR | ~7 nM |
Data sourced from MedChemExpress and Axon Medchem.[18][19]
Protocol 2: Cell Proliferation Assay (MTS/MTT Assay)
This protocol assesses the effect of the inhibitor on the proliferation of cancer cells that are dependent on ALK signaling (e.g., H2228 or Karpas-299 cell lines).[20]
Principle: The MTS or MTT assay is a colorimetric assay that measures cell viability. Metabolically active cells reduce a tetrazolium salt (MTS or MTT) to a colored formazan product, the amount of which is proportional to the number of viable cells.[21]
Materials:
-
ALK-positive cancer cell line (e.g., H2228)
-
Complete cell culture medium
-
Synthesized inhibitor
-
MTS or MTT reagent
-
96-well clear-bottom plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the ALK-positive cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized inhibitor in the cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for an additional 1-4 hours. If using MTT, a solubilization step (e.g., adding isopropanol) is required.
-
Data Acquisition: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Express the absorbance values as a percentage of the vehicle-treated control cells.
-
Plot the percentage of viability versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Conclusion
The 5-chloroaniline scaffold and its related heterocyclic systems are invaluable tools in the design of potent and selective kinase inhibitors. The synthesis of Ceritinib (LDK378) serves as an excellent, field-proven example of how fundamental principles of medicinal chemistry and powerful synthetic methodologies like palladium-catalyzed cross-coupling reactions are applied to construct life-saving therapeutics. The protocols provided herein offer a comprehensive guide for the synthesis and biological evaluation of such compounds, from the initial C-N bond formation to the final assessment of cellular activity. This guide is intended to empower researchers to explore this rich chemical space further, leading to the discovery of the next generation of targeted therapies.
References
- Amerigo Scientific. (n.d.). ALK Inhibitors: Mechanism, Resistance, and Research Advances.
- OncLive. (n.d.). ALK - Biomarker Consortium.
- ResearchGate. (n.d.). General overview of anaplastic lymphoma kinase (ALK) downstream signaling. [Image attached to a publication].
- Frontiers in Oncology. (2012, May 11). ALK signaling and target therapy in anaplastic large cell lymphoma.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Alectinib Hydrochloride?
- BenchChem. (n.d.). Alk-IN-6 In Vitro Kinase Assay: A Technical Guide.
- Palmer, R. H., Vernersson, E., Grabbe, C., & Hallberg, B. (2009). Anaplastic lymphoma kinase: signalling in development and disease. Portland Press.
- Reactome. (n.d.). Signaling by ALK.
- Wikipedia. (n.d.). ALK inhibitor.
- Giam, M., & He, L. (2009). Inhibition of ALK Signaling for Cancer Therapy.
- BenchChem. (n.d.). Ceritinib: A Deep Dive into its Synthesis and Manufacturing.
- Lin, J. J., & Shaw, A. T. (2024, May 23). ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies.
- Marsilje, T. H., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials. Journal of Medicinal Chemistry, 56(14), 5675-5690.
- MedChemExpress. (n.d.). Ceritinib dihydrochloride (LDK378 dihydrochloride).
- CN102702077A - Method for synthesizing 2-isopropoxy-5-methyl-4-isonipecotic aniline. (2012).
- Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for ALK.
- Marsilje, T. H., et al. (2013). Synthesis, Structure–Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) Currently in Phase 1 and Phase 2 Clinical Trials.
- Axon Medchem. (n.d.). LDK 378 | Ceritinib | ALK inhibitor.
- Kettle, J. G., et al. (2011). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron Letters, 52(17), 2051-2054.
- Marsilje, T. H., et al. (2013). Synthesis, Structure-Activity Relationships and In Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor LDK378 Currently In Phase 1 and 2 Clinical Trials.
- Harris, C. R., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 361-363.
- Kettle, J. G., et al. (2011). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof. (n.d.).
- Piva, R., et al. (2015). Synergistic activity of ALK and mTOR inhibitors for the treatment of NPM-ALK positive lymphoma. Oncotarget, 6(12), 10417–10431.
- Promega Corporation. (n.d.). ALK (L1196M) Kinase Assay Protocol.
- ResearchGate. (n.d.). Effect of ALK inhibitors on cell proliferation in primary cell lines.... [Image attached to a publication].
- Nishio, M., et al. (2016). Phase I Study of Ceritinib (LDK378) in Japanese Patients with Advanced, Anaplastic Lymphoma Kinase-Rearranged Non–Small-Cell Lung Cancer or Other Tumors. Journal of Thoracic Oncology, 11(7), 1092-1101.
- CN104356112A - Method for preparing ceritinib. (2015).
- Wang, Y., et al. (2020). ALK Inhibitors-Induced M Phase Delay Contributes to the Suppression of Cell Proliferation. International Journal of Molecular Sciences, 21(8), 2959.
- Preparation method of 2,4-dichloro-5-methoxypyrimidine. (2016).
- Zhang, L., et al. (2021). The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure. RSC Advances, 11(52), 32908-32918.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Li, J., et al. (2011). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Journal of Chemical Technology & Biotechnology, 86(10), 1323-1327.
- Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
- ChemicalBook. (n.d.). 2,4-Dichloro-5-fluoropyrimidine synthesis.
- US9309229B2 - Crystalline forms of 5-chloro-N2-(2-isopropoxy-5-methyl-4-piperidin-4-yl-phenyl)-N4-[2-(propane-2-sulfonyl). (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 18). The Strategic Importance of 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline in Pharmaceutical Supply Chains. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Sigma-Aldrich. (n.d.). Cell Viability and Proliferation Assays.
- Schön, U., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2336-2342.
- WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. (2022). WIPO.
- Rodrigues, C. P., et al. (2022). Kinase Inhibitor Screening Displayed ALK as a Possible Therapeutic Biomarker for Gastric Cancer. International Journal of Molecular Sciences, 23(17), 9901.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ceritinib. Retrieved from IUPHAR/BPS Guide to PHARMACOLOGY website.
- US9309229B2 - Crystalline forms of 5-chloro-N2-(2-isopropoxy-5-methyl-4-piperidin-4-yl-phenyl)-N4-[2-(propane-2-sulfonyl). (n.d.).
- Capot Chemical. (n.d.). 1380575-45-0 | 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride.
- protocols.io. (2024, May 31). In vitro kinase assay.
- ChemScene. (n.d.). 2-Isopropoxy-5-methyl-4-(pyridin-4-yl)aniline.
- BuyersGuideChem. (n.d.). 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline | 1035230-24-0. Retrieved from BuyersGuideChem website.)aniline | 1035230-24-0*.
Sources
- 1. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Reactome | Signaling by ALK [reactome.org]
- 4. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. CN102702077A - Method for synthesizing 2-isopropoxy-5-methyl-4-isonipecotic aniline - Google Patents [patents.google.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. CN104356112A - Method for preparing ceritinib - Google Patents [patents.google.com]
- 11. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biomarker.onclive.com [biomarker.onclive.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | ALK signaling and target therapy in anaplastic large cell lymphoma [frontiersin.org]
- 16. ALK inhibitor - Wikipedia [en.wikipedia.org]
- 17. worldwide.promega.com [worldwide.promega.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. axonmedchem.com [axonmedchem.com]
- 20. mdpi.com [mdpi.com]
- 21. 细胞活力和增殖测定 [sigmaaldrich.com]
Application Note: Precision Functionalization of Aniline Derivatives with Ethylene Glycol Chains
Executive Summary
The functionalization of aniline derivatives with polyethylene glycol (PEG) chains is a critical transformation in medicinal chemistry and materials science. It serves two primary functions: solubility enhancement of hydrophobic pharmacophores and tuning of electronic properties in conducting polymers.
Unlike aliphatic amines, anilines possess reduced nucleophilicity due to resonance delocalization of the lone pair into the aromatic ring. Consequently, standard alkylation protocols often lead to uncontrolled poly-alkylation or require harsh conditions that degrade sensitive functional groups.
This guide provides two validated, high-fidelity protocols for attaching ethylene glycol chains to anilines:
-
Reductive Amination: The "Gold Standard" for selective mono-functionalization.
-
Nucleophilic Substitution (
): A robust method for short-chain oligo-ethylene glycols (OEGs) using tosylates or halides.
Strategic Decision Framework
Before selecting a protocol, analyze your substrate and PEG reagent using the decision tree below.
Figure 1: Decision matrix for selecting the optimal PEGylation chemistry based on selectivity and chain length requirements.
Protocol A: Selective Mono-PEGylation via Reductive Amination
Application: Best for attaching medium-to-high molecular weight PEG chains (MW > 350 Da) where avoiding bis-alkylation is critical. Mechanism: Formation of a reversible hemiaminal/imine intermediate followed by in situ reduction.
Materials
-
Reagent: mPEG-Aldehyde (mPEG-CHO) or OEG-Aldehyde (1.1 – 1.2 equiv).
-
Reductant: Sodium triacetoxyborohydride (
) (1.5 – 2.0 equiv). Note: Preferred over due to lower toxicity and better pH tolerance. -
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
Additive: Acetic Acid (AcOH) (catalytic, 1-2 drops).
Step-by-Step Methodology
-
Imine Formation (Pre-equilibrium):
-
In a flame-dried round-bottom flask under
, dissolve the aniline derivative (1.0 equiv) in anhydrous DCE (0.1 M concentration). -
Add mPEG-Aldehyde (1.1 equiv).
-
Add catalytic Acetic Acid (0.1 equiv).[1]
-
Critical Step: Stir at Room Temperature (RT) for 30–60 minutes. This allows the imine/hemiaminal equilibrium to establish before reduction, ensuring efficient conversion.
-
-
Reduction:
-
Quenching & Workup:
-
Purification:
-
Flash Chromatography (Silica).[2]
-
Eluent: DCM/MeOH gradient (0%
10% MeOH). -
Tip: For PEG chains, use Iodine (
) stain or Dragendorff’s reagent for visualization on TLC.
-
Protocol B: Direct N-Alkylation ( ) with PEG-Tosylates
Application: Ideal for short ethylene glycol chains (e.g., triethylene glycol) or when bis-alkylation is acceptable/desired. Mechanism: Nucleophilic attack of the aniline nitrogen on an electrophilic carbon.
Materials
-
Reagent: mPEG-Tosylate (mPEG-OTs) or mPEG-Bromide (1.2 equiv for mono; 2.5 equiv for bis).
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ). -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
-
Catalyst: Sodium Iodide (NaI) (0.1 equiv) – Finkelstein catalyst to accelerate reaction.
Step-by-Step Methodology
-
Reaction Setup:
-
Dissolve aniline (1.0 equiv) in anhydrous MeCN (0.2 M).
-
Add
(2.0 equiv). -
Add NaI (0.1 equiv).
-
Add mPEG-Tosylate (1.2 equiv).
-
-
Thermal Activation:
-
Heat the reaction to 60–80°C under reflux with a condenser.
-
Time: 12–24 hours.
-
Control Point: If mono-alkylation is the goal, stop the reaction at ~80% conversion (monitor by HPLC) to minimize the formation of the bis-PEGylated byproduct.
-
-
Workup:
Comparative Data & Troubleshooting
Method Comparison Table
| Feature | Reductive Amination (Method A) | Direct Alkylation (Method B) |
| Selectivity | High (Mono-product dominant) | Low (Mix of Mono/Bis) |
| Reaction Conditions | Mild (RT, slightly acidic) | Harsh (Heat, Basic) |
| Reagent Availability | PEG-Aldehydes (Commercial) | PEG-Tos/Halides (Commercial/Cheap) |
| Scope | Best for sensitive drugs | Best for robust building blocks |
| Typical Yield | 75–90% | 50–70% |
Troubleshooting Guide
-
Problem: Low Conversion in Method A.
-
Problem: Emulsion during Workup.
Visualization: Purification Workflow
The purification of PEGylated small molecules requires specific attention to polarity.[]
Figure 2: Purification logic flow based on the solubility profile of the resulting conjugate.
References
-
Selective N-Alkylation of Anilines
- Jorapur, Y. R., & Jeong, J. M. (2005). "Selective N-alkylation of anilines in ionic liquids." Green Chemistry, 7, 1-2.
-
Reductive Amination Protocols
- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
-
PEGylation Strategies for Drug Delivery
- Veronese, F. M., & Pasut, G. (2005). "PEGylation, successful approach to drug delivery." Drug Discovery Today, 10(21), 1451-1458.
-
Purification of PEGylated Small Molecules
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [organic-chemistry.org]
- 4. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Improving yield in the synthesis of 5-Chloro-2-(2-ethoxyethoxy)aniline
Technical Support Center: Synthesis of 5-Chloro-2-(2-ethoxyethoxy)aniline
Executive Summary & Workflow Overview
Objective: Maximize yield and purity in the synthesis of 5-Chloro-2-(2-ethoxyethoxy)aniline (Target). Primary Challenges:
-
Regioselectivity & Hydrolysis during the Nucleophilic Aromatic Substitution (SNAr).
-
Hydrodechlorination (loss of the C-5 chlorine atom) during the reduction of the nitro group.[1]
The synthesis proceeds via a two-step sequence starting from 2,5-Dichloronitrobenzene .[1][2][3]
Experimental Workflow (DOT Visualization):
Caption: Synthetic pathway highlighting critical control points for impurity formation.
Phase 1: Etherification (SNAr Reaction)[1]
Reaction: 2,5-Dichloronitrobenzene + 2-Ethoxyethanol
Troubleshooting Guide
Q1: Why is my yield low due to the formation of a yellow acidic solid (Impurity A)?
Diagnosis: You are observing hydrolysis of the labile chlorine atom. The product is 4-Chloro-2-nitrophenol.[1][2][3]
Root Cause: Presence of water in the reaction mixture.[1][4] Hydroxide ions (
-
Reagent Quality: Ensure 2-ethoxyethanol is anhydrous (Karl Fischer < 0.1%).
-
Base Selection: Switch from NaOH/KOH pellets to solid KOH with azeotropic water removal (using toluene) before adding the substrate, or use Potassium tert-butoxide (KOtBu) or NaH (though NaH requires strict safety protocols).[1]
-
Protocol: If using KOH, reflux it with 2-ethoxyethanol/toluene and collect the water in a Dean-Stark trap before adding the 2,5-dichloronitrobenzene [1].[1][2][3]
Q2: The reaction is sluggish (incomplete conversion after 24h). Should I increase the temperature? Diagnosis: Low kinetic energy or poor nucleophilicity.[1] Risk: Increasing temperature >100°C significantly increases the risk of attacking the meta-chlorine (Position 5), leading to bis-substitution impurities.[1] Solution:
-
Catalysis: Add a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) (1-5 mol%).[1][2][3] This improves the solubility of the inorganic base in the organic phase, accelerating the reaction rate without raising the temperature [2].
-
Solvent System: Run the reaction neat in 2-ethoxyethanol or use a polar aprotic co-solvent like DMSO or DMF to enhance the nucleophilicity of the alkoxide.[1]
Phase 2: Nitro Reduction (Chemoselectivity)[1][2]
Reaction: 5-Chloro-2-(2-ethoxyethoxy)nitrobenzene
Troubleshooting Guide
Q3: I am detecting significant amounts of dechlorinated product (Impurity B) by LC-MS. How do I stop this? Diagnosis: Hydrodechlorination.[1] The chlorine at Position 5 is being cleaved.[1] This is a common side reaction when using standard Palladium on Carbon (Pd/C) catalysts.[1] Root Cause: Pd/C is highly active for oxidative addition into Aryl-Cl bonds.[1][2][3] Solution (Selectivity is Key):
-
Catalyst Switch: Use Sulfided Platinum on Carbon (Pt(S)/C) .[1] The sulfur poisons the catalyst sites responsible for hydrogenolysis of the C-Cl bond while retaining activity for nitro reduction [3].[1]
-
Alternative Reductant: If catalytic hydrogenation is problematic, switch to a dissolving metal reduction.[1][5] Use Iron powder (Fe) in aqueous NH4Cl or acetic acid (Bechamp reduction).[1] This method is 100% chemoselective for the nitro group and will never touch the aryl chloride [4].[1]
-
Additives: If you must use Pd/C, add a catalyst poison such as morpholine or thiophene (trace amounts) to inhibit dehalogenation [3].[1][5]
Q4: The product is colored (red/brown) even after workup. What is this? Diagnosis: Azo or azoxy coupling intermediates.[1][2] Root Cause: Incomplete reduction or condensation of the hydroxylamine intermediate with the nitroso intermediate under basic conditions.[1] Solution:
-
pH Control: Ensure the reduction is performed under neutral or slightly acidic conditions.
-
Completion: Verify consumption of intermediates via TLC/HPLC. If using hydrogenation, ensure hydrogen pressure is maintained until uptake ceases.[1][5]
Summary of Critical Parameters
| Parameter | Recommendation | Rationale |
| SNAr Solvent | Anhydrous 2-Ethoxyethanol | Prevents hydrolysis to nitrophenol.[1][2][3] |
| SNAr Base | KOH (with water removal) or NaH | Maximizes alkoxide concentration.[1] |
| SNAr Temp | 60°C - 80°C | Avoids substitution of the meta-Cl (Pos 5).[1][2][3] |
| Reduction Catalyst | Sulfided Pt/C or Fe/NH4Cl | CRITICAL: Prevents dechlorination of the 5-Cl.[1][2] |
| Reduction pH | Neutral to slightly acidic | Prevents azo-dye formation.[1][2][3] |
References
-
Preparation of 4-chloro-2,5-dimethoxyaniline. (US Patent 5041671A).[1][2][3] Describes the necessity of water removal and temperature control in similar SNAr etherifications.
-
Synthesis method for 2,5-dichloronitrobenzene. (CN Patent 103044262A).[1][2] Discusses phase transfer catalysis in nitration/substitution reactions of chlorinated benzenes.
-
Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines. (EP Patent 0000805A1).[1] Authoritative guide on using sulfided catalysts and inhibitors to prevent dechlorination.[1]
-
Reduction of 4-chloronitrobenzene to 4-chloroaniline. (ResearchGate). Validates the chemoselectivity of Iron (Fe) mediated reduction for preserving Chloro-substituents.
Sources
Technical Support Center: Purification of PEGylated Aniline Intermediates
Welcome to the Technical Support Center for the Purification of PEGylated Aniline Intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with purifying these hybrid molecules. The covalent attachment of polyethylene glycol (PEG) chains to aniline intermediates significantly alters their physicochemical properties, often leading to complex purification hurdles.[1] This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your purification strategies.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to build a foundational understanding of the purification challenges and strategies.
Q1: What are the primary challenges in purifying PEGylated aniline intermediates?
The main difficulty arises from the complex mixture generated during the PEGylation reaction.[1] This mixture often contains:
-
Unreacted Aniline Starting Material: The original, unmodified aniline.[2]
-
Excess PEG Reagent: Unreacted PEGylating agent, which can be present in large excess.[1]
-
Multi-PEGylated Species: Aniline molecules with varying numbers of attached PEG chains, especially if the aniline has multiple reactive sites.[3]
-
Positional Isomers: Molecules with the same number of PEG chains attached at different locations (e.g., N-PEGylated vs. ring-PEGylated), which can have very similar physical properties.[3]
-
Process-Related Impurities: Residual solvents, catalysts (e.g., palladium, nickel), and byproducts from side reactions.[2][4]
-
Degradation Impurities: Anilines are prone to oxidation, which forms colored impurities.[2][5] PEG reagents can also have hydrolysis fragments.[1]
Separating these components is challenging because the PEG chain dominates the molecule's properties, often making it highly polar and water-soluble while masking the unique characteristics of the aniline core.[6][7]
Q2: Which purification technique should I try first for my PEGylated aniline intermediate?
The optimal starting method depends on the scale of your reaction and the physical state and solubility of your crude product. A logical decision process can help guide your choice.
Caption: Decision tree for selecting an initial purification method.
Q3: How does the PEG chain affect the choice of chromatographic system?
The PEG chain dramatically increases the polarity of the aniline intermediate.
-
Normal-Phase Chromatography (Silica/Alumina): The high polarity means your compound may adhere very strongly to silica or alumina, potentially streaking or remaining at the baseline.[7] You will likely need highly polar mobile phases, such as methanol/DCM or methanol/acetonitrile, often with additives like ammonia to improve peak shape.[7]
-
Reverse-Phase Chromatography (C18/C4): This is often a more effective choice.[8] The separation is based on hydrophobicity, and RP-HPLC can effectively separate species based on the degree of PEGylation or even positional isomers.[][10] Water/acetonitrile or water/methanol gradients, often with TFA or formic acid, are standard.[8][11]
Troubleshooting Guide
This section is formatted to address specific problems you may encounter during purification.
Issue Category: Column Chromatography
Problem: My PEGylated aniline streaks badly or is completely stuck at the baseline on a silica gel column.
-
Possible Cause 1: Insufficiently Polar Mobile Phase. The PEG chain makes the molecule extremely polar, leading to very strong interactions with the silica stationary phase.
-
Solution: Radically increase the polarity of your eluent. A common system for highly polar compounds is a gradient of Dichloromethane (DCM) up to 10-20% Methanol (MeOH).[7] If that is insufficient, consider an even more polar solvent like acetonitrile in place of DCM.
-
-
Possible Cause 2: Strong Acid-Base Interactions. The aniline core is basic and can interact strongly with the acidic silanol groups on the silica surface, causing streaking and irreversible binding.
-
Solution: Add a basic modifier to your mobile phase to neutralize the acidic sites on the silica. A common choice is to add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the eluent mixture.[7] This will compete for binding sites and allow your compound to elute more cleanly.
-
-
Possible Cause 3: Inappropriate Stationary Phase. For highly polar and water-soluble compounds, normal-phase silica chromatography may simply be the wrong tool.
Problem: I have poor separation between my desired product and unreacted PEG reagent.
-
Possible Cause: Similar Polarity. The excess PEG reagent and the PEGylated aniline may have very similar polarities, making them difficult to resolve on a normal-phase column.
-
Solution 1 (Chromatographic): Optimize your gradient in reverse-phase HPLC. A shallow gradient (e.g., 1-2% organic increase per minute) can significantly improve the resolution between species with subtle hydrophobicity differences.[8]
-
Solution 2 (Non-Chromatographic): Use a precipitation/extraction method first. PEGs are often insoluble in cold diethyl ether.[7] You may be able to dissolve your crude mixture in a minimal amount of a solvent like DCM and then add cold ether to selectively precipitate the PEGylated aniline, leaving the unreacted (and often lower molecular weight) PEG reagent in solution. Always test this on a small scale first.
-
| Technique | Stationary Phase | Typical Mobile Phase System | Key Optimization Tip |
| Normal-Phase | Silica Gel, Alumina | DCM/Methanol, Chloroform/Methanol | Add 0.5-1% NH₄OH or Triethylamine to prevent streaking.[7] |
| Reverse-Phase | C18, C4 | Water/Acetonitrile or Water/Methanol | Use a shallow gradient and add 0.1% TFA to improve peak shape.[8][11] |
Caption: Common chromatographic conditions for PEGylated aniline intermediates.
Issue Category: Liquid-Liquid Extraction
Problem: I am losing my product to the aqueous phase during an extraction.
-
Possible Cause: High Water Solubility. The PEG chain imparts significant water solubility, making extraction into a non-polar organic solvent like ethyl acetate or DCM inefficient.[7][12]
-
Solution 1: "Salting Out". Before extracting, saturate the aqueous phase with a salt like sodium chloride (NaCl) or ammonium sulfate.[7] This increases the polarity of the aqueous layer, effectively "squeezing out" your less polar (by comparison) organic product and forcing it into the organic layer, dramatically improving extraction efficiency.
-
Solution 2: Use a More Polar Organic Solvent. If DCM is not working, consider a more polar extraction solvent that is still immiscible with water, such as n-butanol.
-
Solution 3: Continuous Extraction. For very precious or highly water-soluble materials, a continuous liquid-liquid extraction apparatus can be used to achieve high recovery over several hours.
-
Issue Category: Recrystallization
Problem: No crystals form upon cooling, or the product "oils out".
-
Possible Cause 1: Solvent is Too "Good". The chosen solvent may be too effective at dissolving your compound, even at low temperatures, resulting in a supersaturated solution that won't crystallize.[13]
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. If that fails, add a single seed crystal from a previous batch. If neither works, you have used too much solvent. Evaporate some of the solvent and try cooling again.[13]
-
-
Possible Cause 2: Inappropriate Solvent Choice. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes saturated while it is still too warm. The compound comes out of solution as a liquid instead of a solid.
-
Solution: Switch to a lower-boiling point solvent or use a mixed-solvent system.[13] In a mixed-solvent system, you dissolve your compound in a minimal amount of a "good" hot solvent (e.g., ethanol) and then slowly add a "poor" hot solvent (e.g., water or hexane) dropwise until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.[13]
-
Experimental Protocols
Protocol 1: General Procedure for Normal-Phase Flash Chromatography
This protocol provides a framework for purifying a PEGylated aniline using silica gel.
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., DCM) and a polar solvent (e.g., MeOH), adding 1% ammonium hydroxide to the mixture. Aim for a retention factor (Rf) of ~0.3 for your target compound.[7]
-
Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent. Pour it into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the starting mobile phase. If using a gradient, gradually and slowly increase the percentage of the more polar solvent (e.g., increase from 2% MeOH in DCM to 5%, then 8%, etc.).
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified PEGylated aniline.
Protocol 2: Salting-Out Extraction for Water-Soluble Products
This protocol is designed to recover a PEGylated aniline that partitions into the aqueous layer.
-
Reaction Quench: Quench your reaction mixture as required by your synthesis protocol, typically resulting in an aqueous solution or suspension.
-
Saturation: Add solid sodium chloride (NaCl) to the aqueous mixture with vigorous stirring until no more salt will dissolve and a small amount of solid remains.[7]
-
Extraction: Transfer the saturated aqueous solution to a separatory funnel. Add an equal volume of an organic solvent (e.g., Dichloromethane). Shake vigorously, venting frequently.
-
Phase Separation: Allow the layers to separate. Drain the lower organic layer.
-
Repeat: Repeat the extraction of the aqueous layer at least two more times with fresh portions of the organic solvent to ensure maximum recovery.[2]
-
Combine & Dry: Combine all organic extracts. Dry the combined solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
References
-
Roque, A. C. A., et al. (2014). Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems. Green Chemistry. [Link]
-
Fee, C. J., & Van Alstine, J. M. (2006). Purification of pegylated proteins. PubMed. [Link]
-
Gedda, L., et al. (2016). Evaluation of High-Yield Purification Methods on Monodisperse PEG-Grafted Iron Oxide Nanoparticles. Langmuir. [Link]
-
Crafts, C., et al. (2018). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. ResearchGate. [Link]
-
Reddit r/Chempros. (2025). How to isolate PEGylated product and methyl pyridine. [Link]
-
Phenomenex. Investigations into Improving the Separation of PEGylated Proteins. [Link]
-
Ruanjaikaen, K. (2013). Purification and Production of Pegylated Proteins using Membrane Processes. Blacklight. [Link]
-
University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]
-
Park, S., et al. (2014). Preparation and Characterization of PEGylated Amylin. PMC - NIH. [Link]
-
ResearchGate. (2020). Perspectives, Tendencies, and Guidelines in Affinity-Based Strategies for the Recovery and Purification of PEGylated Proteins. [Link]
-
Kumar, A., et al. (2010). Purification of PEGylated protein using membrane chromatography. PubMed. [Link]
-
Wang, Y. S., & Youngster, S. (2012). Analytical measurement of PEGylated molecules. PubMed. [Link]
-
Veeprho. Aniline Impurities and Related Compound. [Link]
-
de la Torre, P., & Simón-Gracia, L. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. PMC - NIH. [Link]
-
Kumar, A., & Singh, N. (2023). Membrane-Based Hybrid Method for Purifying PEGylated Proteins. PMC. [Link]
-
University of California, Davis. Recrystallization and Crystallization. [Link]
-
Studylib. Recrystallization Lab Guide: Purification Techniques. [Link]
-
Scribd. Recrystallization: Figure 1. Structure of Aniline. [Link]
- Google Patents. (2021).
-
Al-Ghamdi, A. A., et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PMC. [Link]
-
ResearchGate. Synthesis, characterization and self-assembly of PEG-aniline tetramer block copolymer. [Link]
-
Texium. (2020). Vacuum Distillation of Aniline. [Link]
-
Chemistry Steps. (2024). Reactions of Aniline. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. veeprho.com [veeprho.com]
- 5. texiumchem.com [texiumchem.com]
- 6. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. blob.phenomenex.com [blob.phenomenex.com]
- 10. Preparation and Characterization of PEGylated Amylin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Optimizing solubility of 5-Chloro-2-(2-ethoxyethoxy)aniline derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to formulate halogenated aniline derivatives for in vitro and in vivo models.
5-Chloro-2-(2-ethoxyethoxy)aniline presents a classic formulation challenge: it possesses a lipophilic core that strongly resists aqueous solvation, yet contains functional groups (an amine and an ether linkage) that can be chemically leveraged. Failure to address poor water solubility early in the pipeline risks severe setbacks, as up to 90% of developmental drug candidates exhibit poor solubility[1].
This guide provides field-proven, mechanistically grounded strategies to overcome these hurdles, ensuring your experimental data reflects true pharmacological activity rather than formulation artifacts.
Physicochemical Profiling & Strategy Matrix
Before troubleshooting, we must understand the causality behind the molecule's behavior. The table below deconstructs the structural elements of 5-Chloro-2-(2-ethoxyethoxy)aniline and their direct impact on solubility.
| Physicochemical Parameter | Mechanistic Impact on Solubility | Formulation Strategy / Countermeasure |
| LogP (~2.0 - 3.0) | Drives partitioning out of the aqueous phase. While optimal for membrane permeability, it severely limits dissolution[2]. | Utilize lipid-based systems (SEDDS) or cyclodextrin complexation to shield the hydrophobic core. |
| Aniline pKa (~3.5 - 4.5) | Induces highly pH-dependent solubility. The molecule remains neutral at physiological pH (7.4), leading to rapid precipitation. | Lower formulation pH to < 3.0 to protonate the amine, forming a highly water-soluble ammonium salt[3]. |
| Chloro-Aromatic Ring | Increases crystal lattice energy and lipophilicity; the solid state strongly resists disruption by water molecules. | Employ amorphous solid dispersions or physical methods like nanosuspensions to increase surface area[1]. |
| Ether Linkage | Acts as a weak hydrogen bond acceptor, providing a slight improvement in interaction with protic solvents. | Leverage protic co-solvents (e.g., Ethanol, PEG400) during initial stock preparation. |
Troubleshooting FAQs: Mechanistic Q&A
Q1: Why does 5-Chloro-2-(2-ethoxyethoxy)aniline exhibit poor aqueous solubility despite having a hydrophilic ether linkage? A: While the 2-ethoxyethoxy group provides hydrogen bond acceptors that slightly improve hydrophilicity, the molecule's thermodynamic behavior is dominated by its lipophilic chlorinated aromatic ring. Furthermore, the electron-withdrawing chlorine atom reduces the basicity (pKa) of the adjacent aniline nitrogen. Consequently, at physiological pH (7.4), the molecule remains largely un-ionized. High lipophilicity (LogP > 2) drives the molecule out of the aqueous phase, necessitating active formulation interventions[2].
Q2: My compound precipitates immediately when diluted from a DMSO stock into biological buffers (pH 7.4). How can I prevent this?
A: You are experiencing solvent-shift precipitation. The compound is highly soluble in DMSO, but upon dilution into water, it rapidly exceeds its thermodynamic solubility limit, forming metastable supersaturated states that crash out as crystals. To mitigate this, avoid direct dilution into plain buffers. Instead, utilize cyclodextrins like Hydroxypropyl-
Q3: What is the most efficient way to achieve high concentrations for in vitro assays without using cytotoxic levels of organic solvents? A: Leverage the pH-dependent solubility of the aniline group. By lowering the pH of your vehicle to below the compound's pKa (typically pH 2-3 for chloroanilines), you protonate the primary amine, forming a highly soluble salt[3]. If your biological assay cannot tolerate acidic conditions, consider utilizing nanosuspensions, which increase the dissolution rate by expanding the surface area without altering the chemical state or requiring harsh solvents[4].
Q4: Can I modify the structure to permanently fix this issue? A: Yes, if you are in the lead optimization phase. Substituting anilines with different chemical groups or adding ionizable moieties offers a powerful strategy for optimizing drug properties, including solubility and metabolic stability[5].
Diagnostic Workflows & Pathways
Caption: Troubleshooting workflow for resolving aqueous solubility issues of aniline derivatives.
Caption: Mechanistic pathways for solubilizing lipophilic aniline derivatives.
Self-Validating Experimental Protocols
To ensure data integrity, the following protocols include built-in validation steps. This prevents the common pitfall of mistaking a colloidal nano-suspension for a true thermodynamic solution.
Protocol 1: pH-Solubility Profile Determination
Objective: Identify the exact pH at which the aniline nitrogen protonates to yield a soluble salt.
-
Stock Preparation: Prepare a 10 mM stock of 5-Chloro-2-(2-ethoxyethoxy)aniline in 100% DMSO.
-
Buffer Setup: Prepare 50 mM aqueous buffers at pH 2.0 (HCl/KCl), pH 4.0 (Acetate), pH 6.0 (Phosphate), and pH 7.4 (PBS).
-
Spiking: Aliquot 10 µL of the DMSO stock into 990 µL of each buffer (yielding a 1% DMSO final concentration).
-
Equilibration: Vortex vigorously for 2 minutes, then incubate at 37°C for 24 hours on an orbital shaker to reach thermodynamic equilibrium.
-
Phase Separation: Centrifuge the samples at 15,000 x g for 15 minutes to pellet any undissolved API. Carefully extract the supernatant.
-
Self-Validating Step (Critical): Perform a serial dilution (1:2, 1:4, 1:8) of the supernatant using the respective buffer. Measure the UV absorbance at the compound's
. Logic Check: If the absorbance does not decrease linearly with the dilution factor (violating the Beer-Lambert Law), your compound has formed micelles or colloidal aggregates. The apparent solubility is falsely elevated, and you must switch to Protocol 2.
Protocol 2: HP- -CD Complexation for Neutral pH Assays
Objective: Achieve high aqueous solubility at pH 7.4 without using acidic conditions or high DMSO concentrations.
-
Excipient Preparation: Prepare a 20% (w/v) Hydroxypropyl-
-cyclodextrin (HP- -CD) solution in standard PBS (pH 7.4). -
API Addition: Add solid 5-Chloro-2-(2-ethoxyethoxy)aniline in excess (e.g., 5 mg/mL) directly to the HP-
-CD solution. Do not use a DMSO stock for this step to avoid co-solvent interference. -
Complexation: Sonicate the suspension in a water bath for 30 minutes. Caution: Maintain the water bath temperature below 40°C to prevent thermal degradation of the API.
-
Filtration: Filter the resulting suspension through a 0.22 µm PTFE syringe filter to remove uncomplexed, solid API.
-
Quantification: Quantify the dissolved API concentration in the filtrate using HPLC-UV against a known standard curve.
References
-
Aniline replacement in drug-like compounds Cresset Group[Link][5]
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies MDPI[Link][2]
-
Improving solubility and accelerating drug development Veranova[Link][1]
-
FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review Drug Development & Delivery[Link][4]
Sources
Technical Support Center: Troubleshooting Azo Coupling with 5-Chloro-2-(2-ethoxyethoxy)aniline
Welcome to the advanced technical support guide for synthesizing azo compounds using 5-Chloro-2-(2-ethoxyethoxy)aniline . Designed for researchers, scientists, and drug development professionals, this guide bypasses generic advice to address the specific electronic and steric challenges of this heavily substituted aniline derivative.
Mechanistic Insights & Causality
Troubleshooting begins with understanding the substrate's unique molecular architecture. 5-Chloro-2-(2-ethoxyethoxy)aniline presents two distinct chemical challenges during diazotization and coupling:
-
Electronic Effects (The 5-Chloro Group): The amine has a predicted pKa of approximately 3.62 ([1]). The electron-withdrawing nature of the chlorine atom at the meta position (relative to the amine) reduces the nucleophilicity of the starting material. This necessitates a highly acidic environment to ensure complete protonation and dissolution before diazotization can efficiently occur.
-
Steric Hindrance (The 2-Ethoxyethoxy Group): The bulky 2-(2-ethoxyethoxy) chain is positioned ortho to the diazonium group. This creates significant steric shielding around the electrophilic center. Consequently, the kinetics of the subsequent azo coupling are reduced, requiring extended reaction times and strict temperature control to prevent the diazonium salt from decomposing into a phenol derivative before it can successfully couple ([2]).
Self-Validating Experimental Protocol
To ensure reproducibility, every step in this workflow includes built-in validation checks.
Phase 1: Diazotization
-
Dissolution & Acidification: Suspend 1.0 equivalent of 5-Chloro-2-(2-ethoxyethoxy)aniline in 3.0–4.0 equivalents of concentrated aqueous HCl (30%).
-
Causality: Excess acid prevents the formation of diazoamino compounds (triazenes) by ensuring no free, unprotonated amine remains to react with the newly formed diazonium salt ([2]).
-
-
Thermal Control: Cool the mixture strictly to 0–5 °C using an ice-salt bath.
-
Nitrosation: Slowly add 1.05 equivalents of pre-chilled aqueous sodium nitrite (
) dropwise. Maintain the internal temperature below 5 °C to prevent nitrogen gas evolution and thermal degradation ([3]). -
Validation (The KI-Starch Test): After 30 minutes of stirring, spot the solution onto starch-iodide paper. A rapid blue/black color confirms the presence of excess nitrous acid, validating that the amine has been fully consumed.
-
Quenching: Add sulfamic acid incrementally until the starch-iodide test is negative.
-
Causality: Unreacted nitrous acid will aggressively oxidize the coupling component in the next step, leading to tar formation and degraded yields.
-
Phase 2: Azo Coupling
-
Preparation of Coupling Partner:
-
For Phenols/Naphthols: Dissolve in aqueous NaOH to generate the highly reactive phenoxide/naphthoxide ion.
-
For Anilines: Dissolve in a mildly acidic buffer (e.g., sodium acetate/acetic acid).
-
-
Coupling: Add the cold diazonium salt solution dropwise to the coupling component under vigorous stirring.
-
pH Maintenance (Critical): Monitor continuously. For phenols, maintain pH 9.0–10.0. For anilines, maintain pH 4.0–5.0.
-
Causality: If the pH drops too low during phenol coupling, the phenoxide reverts to a less reactive phenol. If the pH exceeds 10, the diazonium ion reacts with
to form an unreactive diazotate ([4]).
-
-
Isolation: Stir for 1–2 hours at 0–5 °C, then collect the precipitated azo dye via vacuum filtration.
Workflow for diazotization and azo coupling of 5-Chloro-2-(2-ethoxyethoxy)aniline.
Troubleshooting FAQs
Q1: Why is my reaction yielding a brown, tar-like substance instead of a crystalline azo dye? A1: Tar formation is the hallmark of diazonium salt decomposition or oxidative side reactions ([2]). Because the bulky 2-ethoxyethoxy group sterically hinders the coupling step, the diazonium intermediate has a longer half-life in the reactor, increasing its susceptibility to thermal degradation. Ensure your reaction temperature never exceeds 5 °C. Additionally, verify that you have completely quenched excess nitrous acid with sulfamic acid prior to coupling to prevent oxidation of the coupling partner.
Q2: The coupling reaction is extremely slow, and my yield is under 40%. How can I accelerate it without raising the temperature? A2: Do not raise the temperature, as diazonium salts are thermally unstable ([3]). Instead, optimize the pH. The rate of azo coupling is highly pH-dependent. If coupling with a phenol, ensure the pH remains strictly between 9 and 10; free phenoxide ions are exponentially more reactive than protonated phenols ([4]). If the pH drifts downward as acidic diazonium solution is added, the reaction will stall. Use a robust buffer system or a continuous-flow automated pH titrator ([5]).
Q3: I am coupling with an aniline derivative, but I am getting multiple spots on my TLC. What is happening? A3: When coupling with anilines, an incorrect pH can lead to N-coupling rather than C-coupling, forming a diazoamino compound (triazene) instead of the desired azo dye. This occurs if the pH is too high, leaving the amino group unprotonated and highly nucleophilic. Maintain a strictly mildly acidic pH (4.0–5.0) to "mask" the nitrogen lone pair via protonation, forcing the electrophile to attack the activated aromatic ring instead ([6]).
Troubleshooting logic tree for resolving low yield and tar formation in azo coupling.
Quantitative Data & Optimization
The following table summarizes the optimal parameters for coupling 5-Chloro-2-(2-ethoxyethoxy)aniline with various substrates, highlighting the critical relationship between pH, temperature, and yield.
| Coupling Partner Type | Target pH Range | Active Nucleophile | Temp Range | Expected Yield | Common Byproduct if Unoptimized |
| Phenols / Naphthols | 9.0 – 10.0 | Phenoxide ion | 0 – 5 °C | 85 – 95% | Diazotate salts (if pH > 11) |
| Aromatic Amines | 4.0 – 5.0 | Free aromatic ring | 0 – 5 °C | 75 – 85% | Triazenes (N-coupling if pH > 6) |
| Active Methylene | 5.0 – 6.0 | Enolate equivalent | 0 – 10 °C | 80 – 90% | Unreacted starting material |
References
-
Technical Support Center: Troubleshooting Byproduct Formation in Azo Coupling Reactions - Benchchem. 2
-
Technical Support Center: Optimizing Azo Coupling Reaction Yield - Benchchem. 3
-
Mechanism of Azo Coupling Reactions XXXIII. pH‐dependence and micromixing effects... - Scite.ai.4
-
What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? - Echemi. 6
-
The continuous flow synthesis of azos - NIH / PMC. 5
-
946772-83-4(5-CHLORO-2-(2-ETHOXYETHOXY)ANILINE Property - ChemicalBook. 1
Sources
- 1. 946772-83-4 CAS MSDS (5-CHLORO-2-(2-ETHOXYETHOXY)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scite.ai [scite.ai]
- 5. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
Technical Support Center: Stabilization and Storage of 5-Chloro-2-(2-ethoxyethoxy)aniline
Welcome to the Technical Support Center for 5-Chloro-2-(2-ethoxyethoxy)aniline . This comprehensive guide is designed for researchers, analytical scientists, and drug development professionals who require absolute compound integrity for sensitive downstream applications.
Mechanistic Insight: The Causality of Oxidation
To effectively prevent degradation, one must understand the underlying chemical causality. 5-Chloro-2-(2-ethoxyethoxy)aniline is an electron-rich aromatic amine. While the 5-chloro substituent exerts a mild electron-withdrawing inductive effect, the 2-ethoxyethoxy group is strongly electron-donating via resonance. This significantly increases the electron density on the amine nitrogen and the aromatic ring, making the molecule highly susceptible to auto-oxidation when exposed to atmospheric oxygen, light, or elevated temperatures[1].
Oxidation typically initiates via the formation of N-centered radicals. These reactive intermediates subsequently undergo C-N or C-C cross-coupling, leading to the formation of heavily conjugated polyaniline-like oligomers and polymers[2]. Because these polymeric impurities are highly conjugated, even trace amounts (sub-1%) will cause the bulk liquid to shift from colorless to dark yellow, brown, or black[3].
Simplified radical-mediated oxidation pathway of aniline derivatives.
Quantitative Impact of Storage Conditions
The rate of aniline oxidation is directly proportional to oxygen exposure, temperature, and photon energy (light)[4]. The following table summarizes the quantitative impact of various storage conditions on the estimated shelf-life and relative oxidation rate of electron-rich aniline derivatives.
| Storage Condition | Atmosphere | Light Exposure | Estimated Shelf-Life (Purity >98%) | Relative Oxidation Rate |
| 20–25 °C (Ambient) | Ambient Air | Direct Light | < 1 Week | 100% (Baseline) |
| 20–25 °C (Ambient) | Ambient Air | Dark (Amber Glass) | 1–2 Months | ~40% |
| 2–8 °C (Refrigerated) | Ambient Air | Dark (Amber Glass) | 3–6 Months | ~15% |
| 2–8 °C (Refrigerated) | Argon / N₂ | Dark (Amber Glass) | 12–24 Months | < 2% |
| -20 °C (Freezer) | Argon / N₂ | Dark (Amber Glass) | > 24 Months | < 0.5% |
Troubleshooting Guides & FAQs
Q1: My sample of 5-Chloro-2-(2-ethoxyethoxy)aniline has turned dark brown. Is the entire batch ruined? A1: Not necessarily, but it requires immediate intervention. Discoloration indicates the formation of conjugated oligomers or azo compounds[2]. Because these colored byproducts have exceptionally high molar extinction coefficients, a sample that appears pitch black may still be 95% pure monomer by mass. However, for sensitive transition-metal catalyzed cross-coupling reactions, these impurities can poison the catalyst. You must verify purity via HPLC and purify the batch if purity has dropped below your required threshold[5].
Q2: Why is Argon preferred over Nitrogen for purging the headspace of the storage container? A2: While both are inert gases that displace oxygen[5], Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When you open a vial purged with Argon, the gas acts as a heavy "blanket" that rests over the liquid surface, providing a temporary physical barrier against oxygen ingress during brief handling. Nitrogen dissipates into the atmosphere almost immediately upon opening the vial.
Q3: I am getting a mixture of unidentifiable byproducts during my complexation reaction. Could this be related to the aniline's storage? A3: Yes. If the aniline was partially oxidized during storage, the radical intermediates or oligomers can trigger unwanted side reactions. Furthermore, if your reaction utilizes oxidizing metal salts (e.g., Cu(II) or Fe(III)), the metal itself may be oxidizing the unprotected aniline group[6]. If this occurs, consider protecting the amine via acetylation before the reaction, or ensure the starting material is freshly distilled[6].
Troubleshooting and remediation workflow for discolored aniline samples.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating built-in checkpoints, researchers can definitively prove the success or failure of the procedure without relying on assumptions.
Protocol A: Inert Storage & Aliquoting Workflow
Repeatedly opening a primary stock bottle introduces fresh oxygen and moisture, accelerating degradation[3]. This protocol eliminates repeated exposure.
-
Preparation: Transfer the bulk 5-Chloro-2-(2-ethoxyethoxy)aniline into a glovebox or a controlled environment with an active Argon line.
-
Aliquoting: Divide the bulk liquid into smaller, single-use amber glass vials (e.g., 1 mL or 5 mL aliquots)[3]. Amber glass is mandatory to block UV/Vis photons that initiate radical formation.
-
Headspace Purging: Insert an Argon line (via a sterile needle) into the headspace of each vial. Purge gently for 60 seconds to displace all atmospheric air.
-
Sealing: Cap the vials tightly with PTFE-lined septa caps. Wrap the junction between the cap and the vial tightly with Parafilm® to prevent slow gas diffusion over time[3].
-
Storage: Store the sealed vials in a dedicated chemical refrigerator at 2–8 °C[3]. Keep away from strong oxidants and acids[4].
-
Self-Validation Checkpoint: Prepare one "dummy" vial containing 0.5 mL of the freshly aliquoted sample. Leave this specific vial at room temperature under ambient light for 14 days. If your inert purging was successful, the refrigerated aliquots will remain colorless, while the dummy vial will visibly darken, proving the efficacy of your atmospheric control.
Protocol B: Purity Verification & Remediation (HPLC & Distillation)
If a sample has discolored, use this protocol to quantify degradation and recover the pure compound.
-
Standard Preparation: Prepare a 1 mg/mL stock solution of a known, high-purity 5-Chloro-2-(2-ethoxyethoxy)aniline reference standard in HPLC-grade acetonitrile[5].
-
Sample Preparation: Dissolve the discolored suspect sample at the same concentration in acetonitrile[5].
-
Chromatographic Analysis: Run both samples through a C18 Reverse-Phase HPLC column (Mobile phase: Water/Acetonitrile with 0.1% TFA). Oxidation products (oligomers) will typically appear as broad, late-eluting peaks due to their increased lipophilicity and higher molecular weight.
-
Purification (If Purity < 98%): Perform a short-path vacuum distillation. Because anilines have high boiling points, high vacuum (e.g., < 1 Torr) is required to lower the boiling point and prevent thermal decomposition during distillation. The polymeric oxidation impurities are non-volatile and will remain in the distillation flask as a dark residue.
-
Self-Validation Checkpoint: Run the distilled distillate through the HPLC method established in Step 3. A successful purification is validated when the broad late-eluting peaks completely disappear and the primary monomer peak integrates to >99.5% relative area.
References
-
National Institutes of Health (NIH). Aniline | C6H5NH2 | CID 6115 - PubChem. Retrieved from[Link]
-
Wikipedia. Aniline. Retrieved from[Link]
-
Macromolecules (ACS Publications). Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres. Retrieved from [Link]
Sources
Resolving emulsions in the extraction of ethoxy-substituted anilines
Topic: Resolving Emulsions & Optimizing Phase Separation Ticket ID: #ETH-ANI-001 Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary & Root Cause Analysis
Welcome to the technical support center. You are likely here because your extraction of an ethoxy-substituted aniline (e.g., p-phenetidine, 2-ethoxyaniline) has stalled due to a persistent emulsion or a "rag layer" that refuses to resolve.
As an Application Scientist, I see this specific class of molecules fail not because of complex chemistry, but due to Interfacial Physics . Ethoxy-anilines present a "Perfect Storm" for emulsions due to three converging factors:
-
Amphiphilic Surfactant Nature: The molecule possesses a hydrophobic tail (ethoxy-phenyl) and a hydrophilic head (amine). At neutral pH, it acts as a surfactant, lowering interfacial tension and stabilizing droplets.
-
The "Density Trap": The density of p-phenetidine is approximately 1.065 g/mL [1]. This is dangerously close to the density of water (1.00 g/mL) and dilute brine. If your organic solvent choice results in a solution density near 1.05 g/mL, gravity cannot separate the phases (Isopycnic State).
-
Synthetic Byproducts: If synthesized via reduction (e.g., Fe/HCl or Pd/C hydrogenation), micro-particulates of iron oxide or carbon fines act as "Pickering Emulsifiers," physically armoring the droplets and preventing coalescence [2].
Prevention Protocols (Before You Start)
To avoid the ticket in the first place, implement these controls before the first shake.
A. The "Density Mismatch" Rule
Never rely on standard solvent choices without checking densities. You need a density difference (
| Solvent System | Organic Density (g/mL) | Risk Level | Notes |
| Diethyl Ether | 0.71 | Low | Excellent separation, but highly flammable. |
| TBME (MtBE) | 0.74 | Low | Recommended. Safer than ether, forms clean layers. |
| Ethyl Acetate | 0.90 | High | Avoid. With dissolved product (1.06 g/mL), density approaches water. |
| Dichloromethane | 1.33 | Moderate | Good |
B. The pH "Switch" Strategy
Ethoxy-anilines have a pKa of approximately 5.3 [1]. You must operate at least 2 pH units away from this value to avoid the "buffering zone" where both ionized and neutral species coexist (which maximizes emulsion stability).
-
Extraction Target: pH > 10 (Target is fully neutral/organic soluble).
-
Washing Target: pH > 10 (Keep it neutral).
-
Purification (Back-Extraction): pH < 2 (Target becomes ionic/water soluble).
Troubleshooting Guide: Breaking the Emulsion
If you are currently staring at a milky separatory funnel, follow this logic flow.
Workflow Visualization
The following diagram illustrates the decision matrix for resolving active emulsions.
Figure 1: Decision matrix for breaking emulsions in ethoxy-aniline extraction. Note the prioritization of solids removal followed by pH and density adjustment.
FAQ: Specific Scenarios
Q: I used Ethyl Acetate and the layers have merged into one large cloudy phase. What happened? A: You likely hit the Isopycnic Point . The dissolved ethoxy-aniline increased the organic phase density to match the water.
-
Fix: Add Brine (Saturated NaCl) immediately. This raises the aqueous density to ~1.2 g/mL, forcing the organic layer (0.9-1.0 g/mL) to float. Do not add more Ethyl Acetate; it won't help.
Q: There is a brown "sludge" hanging between the layers.[1] (Synthesis was Fe/HCl reduction). A: This is iron oxide fines stabilizing the interface (Pickering Emulsion). No amount of salt or waiting will fix this.
-
Fix: You must mechanically remove the stabilizer. Filter the entire mixture (both phases) through a pad of Celite (diatomaceous earth) or a sintered glass frit. The emulsion will usually break immediately in the receiving flask [2].
Q: Can I use acid to break the emulsion? A: Yes, but it moves your product.
-
Technique: If you acidify to pH < 2 (using HCl), the aniline protonates (
) and moves to the aqueous layer. The emulsion often breaks because the "surfactant" (the neutral amine) is gone. You can then discard the organic layer (impurities), separate the clean aqueous layer, basify it (pH > 11), and re-extract into fresh solvent. This is effectively a Back-Extraction Purification .
The "Self-Validating" Protocol
This protocol is designed to fail-safe against emulsions.
Step-by-Step Methodology
-
Preparation:
-
Prepare Saturated Brine (NaCl).
-
Select TBME (tert-Butyl methyl ether) as the solvent (Density 0.74). Avoid DCM or EtOAc if possible.
-
-
Clarification (Crucial for Reduction Products):
-
If solids are present, filter the reaction mixture before adding the organic solvent.
-
-
The Extraction:
-
Adjust aqueous reaction mixture to pH 12-13 using 5M NaOH. (Verify with pH paper; do not trust calculation).
-
Add TBME (1:1 volume ratio).
-
Swirl gently for 2 minutes. Do not shake vigorously.[2] Shaking creates micron-sized droplets that take hours to coalesce. Diffusion is sufficient for extraction.
-
-
Separation:
-
Allow to stand.[3] If the interface is hazy, add saturated brine (10-20% of aqueous volume).
-
The high ionic strength "salts out" the organic organics, sharpening the interface [3].
-
-
Polishing:
-
Drain the aqueous layer.
-
Wash the organic layer once with Brine . This pulls residual water out of the organic phase, preventing cloudiness during drying.
-
Dry over Sodium Sulfate (
) .
-
Chemical Phase Switch Diagram
Understanding where your molecule is during the process.
Figure 2: The pH-dependent solubility states of ethoxy-anilines. The "Red Zone" represents the pH range where emulsion stability is highest due to amphiphilic equilibrium.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7203, p-Phenetidine. Retrieved from [Link]
-
Biotage (2023). Tackling Emulsions in Liquid-Liquid Extraction. Retrieved from [Link]
-
LCGC International (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
Sources
Minimizing side products in nucleophilic substitution of chloronitrobenzenes
Welcome to the Nucleophilic Aromatic Substitution (SNAr) Optimization Hub .
As a Senior Application Scientist, I have structured this guide to troubleshoot the specific chemical behaviors of chloronitrobenzenes. Unlike aliphatic substitutions, these reactions are governed by the stability of the Meisenheimer complex and are notoriously sensitive to solvent quality and "hidden" nucleophiles.
Part 1: Diagnostic Triage (Start Here)
Before altering your protocol, identify your symptom below to jump to the relevant troubleshooting module.
| Symptom | Probable Root Cause | Immediate Action |
| Product is yellow/orange (unexpectedly) | Hydrolysis: Formation of nitrophenols. | Check solvent water content (Karl Fischer). |
| Reaction turns black/tarry | Oxidative Coupling: Formation of azo/azoxy species. | Degas solvents; check base strength. |
| Low conversion (Stalled reaction) | Solvation Shelling: Nucleophile deactivation. | Switch to polar aprotic solvent or add PTC. |
| "Ghost" peaks in HPLC | Regio-isomerism: Attack at wrong chloride (if multiple). | Lower temperature; check steric bulk of nucleophile. |
Part 2: Deep Dive Troubleshooting Modules
Module A: The "Phenol Problem" (Hydrolysis & Etherification)
User Question: "I am reacting 1-chloro-4-nitrobenzene with a secondary amine in DMF using KOH. My yield is low, and I'm isolating a bright yellow solid that is insoluble in DCM but soluble in water. What is this?"
Technical Diagnosis:
You have synthesized 4-nitrophenol (or its potassium salt).
In SNAr, the hydroxide ion (
The Mechanism of Failure:
The nitro group activates the ring for nucleophilic attack. If water is present with a base, it forms hydroxide. The hydroxide attacks the ipso-carbon, displacing chloride. The resulting nitrophenol is acidic (
Corrective Protocol:
-
Switch Bases: Replace hygroscopic hydroxide bases (KOH/NaOH) with carbonate bases (
or ). Carbonates are generally not strong enough to deprotonate trace water to hydroxide efficiently but are strong enough to scavenge the HCl formed during the amine attack. -
Azeotropic Drying: If you must use a hydrated salt or wet solvent, perform an azeotropic distillation with toluene before adding the substrate.
-
The "Sacrificial" Scavenger: Add 5% excess of the electrophile (chloronitrobenzene) to account for hydrolytic loss, rather than excess nucleophile, if the nucleophile is expensive.
Visualizing the Competition:
Figure 1: The competitive pathway between desired SNAr (Green) and Hydrolysis (Red). Note that the Phenol pathway ends in a salt, consuming 2 equivalents of base.
Module B: Oxidative Degradation (The "Tar" Effect)
User Question: "My reaction mixture turned dark black after 1 hour at 120°C. The NMR is messy. I suspect polymerization."
Technical Diagnosis:
Nitroaromatics are susceptible to Single Electron Transfer (SET) mechanisms. Under basic conditions and high heat, the nitro group can act as an electron acceptor, forming radical anions. These radicals can dimerize to form azo (
Corrective Protocol:
-
Degassing: Sparge your solvent with Nitrogen or Argon for 15 minutes prior to heating. This quenches oxygen-promoted radical pathways.
-
Temperature Ceiling: Chloronitrobenzenes are thermally sensitive. Do not exceed 100°C unless necessary. If the reaction is sluggish, change the solvent (e.g., from Acetonitrile to DMSO) rather than increasing the temperature.
-
Solvent Purity: Old DMSO or DMF can contain dimethyl sulfide or amines from decomposition, which can act as reducing agents. Use "SNAr Grade" or freshly distilled solvents.
Part 3: The Halex Reaction (Special Case)
Context: Converting Chloronitrobenzene to Fluoronitrobenzene (High value intermediate).
User Question: "I'm using KF in DMSO to make 4-fluoronitrobenzene. The reaction stalls at 60% conversion."
Technical Insight:
The Halex (Halogen Exchange) reaction is an equilibrium process. Fluoride (
Optimization Table: Driving the Halex Reaction
| Variable | Recommendation | Scientific Rationale |
| Catalyst | 18-Crown-6 or TBAF (cat.) | Crown ethers sequester |
| Solvent | Sulfolane or DMSO | High dielectric constants dissociate ion pairs. Sulfolane is more thermally stable than DMSO. |
| Water | < 100 ppm | Critical. Water solvates |
| Leaving Group | N/A | In Halex, you are fighting the bond strength. High temp (140°C+) is usually required, making inert atmosphere mandatory. |
Part 4: Standardized Protocol (Self-Validating)
Protocol: Synthesis of 4-Nitro-N-phenylaniline (SNAr of 1-chloro-4-nitrobenzene with aniline).
Step-by-Step:
-
Setup: Flame-dry a 3-neck round bottom flask. Equip with a reflux condenser and internal thermometer. Flush with
. -
Solvent Prep: Charge DMSO (5 mL/g substrate).
-
Validation Check: Add a crystal of iodine. If the color fades immediately, the solvent may contain reducing impurities. If stable, proceed.
-
-
Reagent Addition:
-
Add 1-chloro-4-nitrobenzene (1.0 equiv).
-
Add
(1.2 equiv). Note: Use granular, anhydrous grade. -
Add Aniline (1.05 equiv). Do not use large excess to avoid bis-coupling.
-
-
Reaction: Heat to 80°C.
-
Validation Check: Monitor by TLC/HPLC at 1 hour. If <10% product, increase T to 100°C. If spot at baseline appears (Phenol), stop and check water content.
-
-
Workup: Pour into 1M HCl (ice cold).
-
Why? The acid neutralizes excess carbonate and protonates any residual aniline (making it water soluble), while the product precipitates.
-
-
Purification: Filter the solid. Recrystallize from Ethanol/Water.
Part 5: References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][2][3][4][5][6][7] Chemical Reviews.[2] Link
-
Makosza, M. (2014). Nucleophilic Aromatic Substitution: Hydrogen vs. Halogen. Chemistry – A European Journal. Link
-
Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds.[6][8] VII. Replacement of Aromatic -Cl and -NO2 Groups by -F.[3][9][10] Journal of the American Chemical Society.[10] (The Halex Process foundation). Link
-
Newby, R.C., et al. (2025). Aqueous SNAr Reactions without a Surfactant.[2] Organic Process Research & Development. Link
Sources
- 1. byjus.com [byjus.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DE19702282A1 - Catalyst for Halex reactions - Google Patents [patents.google.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 7. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 8. gchemglobal.com [gchemglobal.com]
- 9. Halex process - Wikipedia [en.wikipedia.org]
- 10. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Separation of 5-Chloro-2-(2-ethoxyethoxy)aniline Isomers
Welcome to the technical support center for the chromatographic separation of 5-Chloro-2-(2-ethoxyethoxy)aniline and its isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for resolving common and complex separation challenges.
I. Understanding the Challenge: The Nature of the Isomers
5-Chloro-2-(2-ethoxyethoxy)aniline is a substituted aniline. During its synthesis, several positional isomers can arise as impurities. These isomers have the same molecular weight and similar physicochemical properties, making their separation a significant analytical challenge.
Likely Positional Isomers Include:
-
Chloro Isomers: The chlorine atom could be at positions 3, 4, or 6 on the aniline ring.
-
Ethoxyethoxy Isomers: The ethoxyethoxy group could be at the meta (3) or para (4) position relative to the amino group.
The subtle differences in the positions of these functional groups alter the molecule's polarity, electron density, and steric hindrance, which are the key factors to exploit for successful chromatographic separation.
II. Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor resolution or complete co-elution of my isomers?
A1: This is the most common issue and typically stems from a lack of selectivity in your chromatographic system. The column's stationary phase and the mobile phase composition are not interacting differently enough with the isomers to resolve them.
Quick Troubleshooting Steps:
-
Column Chemistry: A standard C18 column may not be sufficient. Consider a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase to enhance π-π interactions and exploit differences in the electron densities of the isomers.[1][2]
-
Mobile Phase Optimization: Systematically vary the organic modifier (acetonitrile vs. methanol) and the aqueous phase pH. A pH change can alter the ionization state of the aniline, significantly impacting retention and selectivity.
-
Temperature Control: Operate your column in a thermostatically controlled oven. Temperature fluctuations can cause retention time shifts and affect resolution.[3]
Q2: My peaks are tailing. What is the cause and how can I fix it?
A2: Peak tailing for aniline compounds is often caused by strong interactions between the basic amino group and acidic silanol groups on the surface of silica-based columns.[4]
Solutions:
-
Mobile Phase Additives: Add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase to mask the silanol groups.
-
pH Adjustment: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing peak tailing.[4]
-
Use a Modern Column: High-purity silica columns with end-capping are designed to minimize silanol interactions.
Q3: I'm observing inconsistent retention times. What should I check?
A3: Fluctuating retention times are usually a sign of an unstable system.
Checklist:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection.[3]
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed.
-
Pump Performance: Check for leaks and ensure the pump is delivering a consistent flow rate.[3][5]
III. In-Depth Troubleshooting Guides
Guide 1: Systematic Method Development for Isomer Separation
This guide provides a structured approach to developing a robust separation method from scratch.
Step 1: Column Selection
The choice of stationary phase is the most critical factor for separating positional isomers.
| Stationary Phase | Separation Principle | Recommended For |
| C18 (ODS) | Hydrophobic interactions. | Initial screening, but may offer limited selectivity for positional isomers. |
| Phenyl-Hexyl | π-π interactions with the aromatic rings of the analytes. | A good starting point for aromatic positional isomers.[2] |
| Pentafluorophenyl (PFP) | Dipole-dipole, π-π, and ion-exchange interactions. | Highly recommended for halogenated and aromatic positional isomers.[1] |
| Cyclodextrin-based | Inclusion complexation based on the shape and size of the isomers. | Can provide unique selectivity for closely related isomers.[6] |
Step 2: Mobile Phase Optimization Workflow
Sources
Validation & Comparative
1H NMR spectrum analysis of 5-Chloro-2-(2-ethoxyethoxy)aniline
A Senior Application Scientist's Guide to the ¹H NMR Spectrum Analysis of 5-Chloro-2-(2-ethoxyethoxy)aniline
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel compounds is paramount. For molecules like 5-Chloro-2-(2-ethoxyethoxy)aniline, a substituted aniline with potential applications as a building block in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone of characterization. This guide provides an in-depth analysis of its ¹H NMR spectrum, moving beyond a simple peak assignment to a comparative, first-principles approach. We will dissect the expected spectrum, provide a robust experimental protocol, and compare the target molecule to related structures to build a comprehensive and confident interpretation.
Structural Elucidation: A Predictive Analysis
Before acquiring a spectrum, a robust analysis begins with predicting the expected signals based on the molecular structure. This foundational step allows us to form a hypothesis that we can then test against the experimental data. The structure of 5-Chloro-2-(2-ethoxyethoxy)aniline contains several distinct proton environments.
Below is the chemical structure with protons labeled for our analysis.
Caption: Labeled structure of 5-Chloro-2-(2-ethoxyethoxy)aniline.
Based on this structure, we can predict the key features of the ¹H NMR spectrum, summarized in the table below.
| Proton Label | Environment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity |
| NH₂ | Amine | 1-5 (highly variable)[1] | 2H | Broad singlet (br s) |
| H-6 | Aromatic | 6.5 - 8.0[2] | 1H | Doublet (d) |
| H-4 | Aromatic | 6.5 - 8.0[2] | 1H | Doublet of doublets (dd) |
| H-3 | Aromatic | 6.5 - 8.0[2] | 1H | Doublet (d) |
| -OCH₂(a)- | Methylene (adjacent to ring O) | ~4.1 - 4.3 | 2H | Triplet (t) |
| -OCH₂(a)CH₂O- | Methylene (adjacent to ether O) | ~3.7 - 3.9 | 2H | Triplet (t) |
| -OCH₂(b)- | Methylene (adjacent to CH₃) | ~3.5 - 3.7 | 2H | Quartet (q) |
| -CH₃(c) | Methyl | ~1.2 - 1.4 | 3H | Triplet (t) |
Causality Behind Predictions:
-
Aromatic Protons (H-3, H-4, H-6): These protons reside in the 6.5-8.0 ppm region due to the deshielding effect of the aromatic ring current.[2] Their specific shifts and splitting are determined by the electronic effects of the substituents. The electron-donating -NH₂ and -OR groups will shift ortho and para protons upfield, while the electron-withdrawing -Cl atom will shift them downfield.
-
Amine (NH₂) Protons: The chemical shift of NH₂ protons is highly variable and concentration-dependent; they often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange.[3]
-
Ethoxyethoxy Protons (a, b, c): These aliphatic protons are deshielded by the adjacent electronegative oxygen atoms. Protons on methylene group 'a' are expected to be the most downfield in the chain as they are attached to an oxygen directly bonded to the electron-withdrawing aromatic ring. The splitting patterns follow the n+1 rule, where 'n' is the number of adjacent non-equivalent protons.[4]
Comparative Analysis with Structural Analogs
To refine our predictions and build confidence in our spectral assignments, we can compare the expected data with known ¹H NMR data for structurally similar compounds. This comparative approach is a hallmark of experienced spectroscopic analysis.
Table 2: Comparative ¹H NMR Data of Substituted Anilines and Ethers
| Compound | Solvent | Aromatic Protons (δ, ppm) | Aliphatic Protons (δ, ppm) | NH₂ Protons (δ, ppm) |
| Aniline [5] | CDCl₃ | 7.14 (t, 2H), 6.74 (t, 1H), 6.66 (d, 2H) | - | 3.53 (br s, 2H) |
| 2-Chloroaniline [5] | CDCl₃ | 7.22 (d, 1H), 7.04 (t, 1H), 6.62-6.70 (m, 2H) | - | 3.99 (br s, 2H) |
| Ethoxyethane (Diethyl Ether) [6] | CDCl₃ | - | 3.4 (q, 4H, -OCH₂-), 1.2 (t, 6H, -CH₃) | - |
| 5-Chloro-2-(2-ethoxyethoxy)aniline (Predicted) | CDCl₃ | ~6.6 - 7.1 (m, 3H) | ~4.2 (t, 2H), ~3.8 (t, 2H), ~3.6 (q, 2H), ~1.2 (t, 3H) | ~3.7 (br s, 2H) |
This comparison validates our initial predictions. The aromatic protons of our target molecule are expected within the range observed for other substituted anilines. Similarly, the ethoxyethoxy side chain signals align well with the shifts seen in simple ethers like ethoxyethane, with adjustments for the influence of the aromatic ring.[4][5][6]
A Validated Protocol for Data Acquisition
The quality of an NMR spectrum is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[7] A poorly prepared sample or suboptimal parameters can lead to broadened lines, inaccurate integrals, and ambiguous results.
Experimental Workflow
Caption: Standard workflow for NMR sample preparation and analysis.
Step-by-Step Sample Preparation
-
Analyte Quantity: Weigh approximately 5-10 mg of 5-Chloro-2-(2-ethoxyethoxy)aniline into a clean, dry vial. This amount is sufficient for a standard ¹H NMR experiment on a modern spectrometer.[8]
-
Solvent Choice: Add 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). CDCl₃ is a good first choice as it dissolves many organic compounds and has a single residual peak at 7.26 ppm.[9][10] Using a deuterated solvent is essential to avoid a large, interfering solvent signal in the ¹H spectrum.[11]
-
Internal Standard: For precise chemical shift referencing, an internal standard like tetramethylsilane (TMS) can be added. TMS is ideal as it provides a single sharp peak at 0.0 ppm and is chemically inert.[4] Alternatively, the residual solvent peak can be used for referencing.[11]
-
Dissolution and Filtration: Ensure the sample is fully dissolved. If any solid particles remain, they will disrupt the magnetic field homogeneity, leading to poor spectral resolution.[7] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
Recommended Spectrometer Parameters
The choice of acquisition parameters is a balance between resolution, signal-to-noise ratio (S/N), and experimental time. For quantitative accuracy, these parameters are critical.
Table 3: Recommended ¹H NMR Acquisition Parameters (400 MHz Spectrometer)
| Parameter | Recommended Value | Rationale |
| Spectral Width (SW) | 16 ppm (-2 to 14 ppm) | Encompasses the full range of expected proton signals for this type of molecule.[12] |
| Acquisition Time (AT) | 2-4 seconds | A longer AT provides better digital resolution, which is crucial for resolving fine splitting patterns.[13] |
| Relaxation Delay (D1) | 5 seconds | A delay of at least 5 times the longest T₁ relaxation time is necessary for full relaxation of protons, ensuring accurate integration for quantitation.[14] |
| Number of Scans (NS) | 8-16 | Sufficient to achieve a good S/N ratio for a ~10 mg sample. The S/N increases with the square root of the number of scans.[13] |
| Pulse Angle | 30-45 degrees | Using a smaller flip angle than 90 degrees allows for a shorter relaxation delay while still achieving good signal. |
Potential Impurities and Artifacts
A complete spectral analysis requires consideration of signals that do not belong to the target molecule.
-
Residual Solvents: The deuterated solvent is never 100% pure. A peak for residual CHCl₃ in CDCl₃ will appear at δ 7.26 ppm.[10]
-
Water: A peak for water (H₂O or HOD) is often present, typically between 1.5-2.0 ppm in CDCl₃, though its position can vary.
-
Oxidation Products: Anilines are susceptible to air oxidation, which can form colored impurities and potentially introduce extraneous signals in the spectrum.[15][16] Freshly purified samples are recommended for the cleanest spectra.
-
Starting Materials: Incomplete reactions could leave residual starting materials or other process-related impurities.[17]
Conclusion
The ¹H NMR analysis of 5-Chloro-2-(2-ethoxyethoxy)aniline is a clear demonstration of modern structural elucidation. By combining a predictive, first-principles approach with a comparative analysis against known compounds, we can confidently assign each resonance in the spectrum. This process is underpinned by a meticulous experimental protocol designed to yield high-quality, reproducible data. This comprehensive methodology ensures not only the correct structural assignment but also provides a framework for identifying potential impurities, ultimately guaranteeing the integrity of the compound for its intended application in research and development.
References
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NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
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Aniline Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]
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How to Get a Good 1H NMR Spectrum. (2026). University of Rochester, Department of Chemistry. Retrieved from [Link]
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NMR acquisition parameters and qNMR. (2021, June 21). Nanalysis. Retrieved from [Link]
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NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
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How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022, April 25). Chemistry LibreTexts. Retrieved from [Link]
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Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). St. Olaf College. Retrieved from [Link]
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The Acquisition Parameters. (n.d.). University of Wisconsin-Madison, NMR Facility. Retrieved from [Link]
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Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis. Retrieved from [Link]
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1H ACQUISITION PERIOD. (© 1998-2008). BRUKER Biospin. Retrieved from [Link]
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Proton Nuclear Magnetic Resonance Spectroscopy. (n.d.). Organic Chemistry Data. Retrieved from [Link]
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NMR Spectra of Some Nitro-substituted N-Alkylanilines I. (n.d.). SciSpace. Retrieved from [Link]
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Short Summary of 1H-NMR Interpretation. (n.d.). Jasperse, Chem 360. Retrieved from [Link]
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NMR data acquisition. (n.d.). University of Ioannina. Retrieved from [Link]
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How to Interpret a H-NMR Spectrum for an Unknown Aromatic Molecule. (2024, September 17). TheElkchemist via YouTube. Retrieved from [Link]
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How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics. Retrieved from [Link]
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Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]
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Advanced Organic Chemistry: 1H NMR spectrum of ethoxyethane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. (n.d.). Canadian Science Publishing. Retrieved from [Link]
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ANILINE. (n.d.). Ataman Kimya. Retrieved from [Link]
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First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. (2012). Royal Society of Chemistry. Retrieved from [Link]
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Anilines: Structure, Properties & Uses in Chemistry. (n.d.). Vedantu. Retrieved from [Link]
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Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Retrieved from [Link]
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1 H-NMR spectra of ethoxy ethane resulted from H2SO4-catalized condensation reaction. (n.d.). ResearchGate. Retrieved from [Link]
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NMR Chemical Shifts. (n.d.). Retrieved from [Link]
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Aniline: Structure and Synthesis. (2022, July 15). Scribd. Retrieved from [Link]
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aniline impurities. (2005, January 11). Sciencemadness Discussion Board. Retrieved from [Link]
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5-Chloro-2-(2-chlorophenoxy)aniline. (n.d.). PubChem. Retrieved from [Link]
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Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative 1H NMR Spectroscopy. (2025, September 7). PubMed. Retrieved from [Link]
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Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative 1H NMR Spectroscopy. (2026, February 3). ResearchGate. Retrieved from [Link]
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Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]
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NMR Chemical Shifts of Trace Impurities. (n.d.). EPFL. Retrieved from [Link]
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Table of Characteristic Proton NMR Shifts. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of Chloro-Ethoxy Aniline Isomers
This guide provides an in-depth analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation patterns of positional isomers of chloro-ethoxy aniline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple catalog of fragments. It delves into the mechanistic pathways that govern molecular fragmentation, offering a framework for identifying and differentiating these critical structural isomers. By synthesizing established fragmentation principles with data from analogous compounds, we present a predictive comparison to support structural elucidation and impurity profiling efforts.
Introduction: The Analytical Challenge of Isomer Differentiation
Chloro-ethoxy anilines are valuable intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. As with many substituted aromatic compounds, the precise location of functional groups on the aniline ring is critical to the final product's efficacy, safety, and regulatory compliance. Minor positional isomers, often arising as process-related impurities, can be difficult to distinguish as they share the same molecular weight and formula.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of such semi-volatile compounds.[1] While chromatography can often separate isomers, co-elution is a common challenge. In these instances, the mass spectrum becomes the sole identifier. Understanding the nuanced differences in fragmentation patterns, driven by the electronic and steric effects of substituent positions, is therefore paramount for unambiguous identification. This guide compares the predicted EI-MS fragmentation of two representative isomers, 4-chloro-2-ethoxyaniline and 2-chloro-4-ethoxyaniline, to provide a blueprint for their analytical differentiation.
Experimental Protocol: A Self-Validating GC-MS Workflow
The data and fragmentation pathways discussed herein are based on a standard, robust GC-MS methodology. The following protocol is designed for high-fidelity analysis of substituted anilines and serves as a reliable starting point for method development.
Sample Preparation
For analytical rigor, samples should be prepared in a volatile organic solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL. If analyzing trace levels in complex matrices (e.g., wastewater or soil), a liquid-liquid extraction (LLE) or accelerated solvent extraction (ASE) is recommended to isolate and concentrate the analytes.[1][2]
Instrumentation and Rationale
A standard benchtop GC-MS system is ideal for this analysis. The instrumental parameters are selected to ensure efficient volatilization, chromatographic separation, and reproducible fragmentation.
| Parameter | Setting | Rationale (Expertise & Experience) |
| GC Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film) or equivalent | A 5% phenyl / 95% dimethylpolysiloxane phase provides excellent resolving power for a wide range of semi-volatile aromatic compounds. The "ms" designation indicates high inertness, crucial for preventing peak tailing with polar amine groups.[1] |
| Injection | 1 µL, Splitless Mode | Splitless injection ensures maximum analyte transfer to the column, which is essential for trace analysis. |
| Injector Temp. | 280 °C | This temperature ensures rapid and complete volatilization of the chloro-ethoxy aniline isomers without causing thermal degradation.[2] |
| Carrier Gas | Helium, 1.0 mL/min constant flow | Helium is an inert and efficient carrier gas. A constant flow rate ensures reproducible retention times and optimal separation.[3] |
| Oven Program | 70 °C (hold 2 min), ramp 15 °C/min to 290 °C (hold 5 min) | The initial hold allows for solvent focusing. The temperature ramp effectively separates compounds based on their boiling points, and the final hold ensures that any less volatile compounds are eluted from the column.[2] |
| MS Ionization | Electron Ionization (EI) at 70 eV | 70 eV is the standard energy for EI-MS. It provides sufficient energy to generate a characteristic and reproducible fragmentation pattern, enabling comparison with established mass spectral libraries.[4] |
| MS Source Temp. | 230 °C | Maintains the analyte in the gas phase within the ion source and helps prevent contamination.[1] |
| Mass Scan Range | m/z 40-250 | This range is sufficient to capture the molecular ion (expected at m/z 171/173) and all significant lower-mass fragments. |
Logical Workflow for Isomer Analysis
The following diagram illustrates the logical process from sample injection to data interpretation.
Caption: Predicted fragmentation of 4-chloro-2-ethoxyaniline.
-
[M-C₂H₄]⁺• (m/z 143/145): Loss of ethylene is expected to be a major pathway, yielding the 4-chloro-2-hydroxyaniline radical cation.
-
[M-CH₃]⁺ (m/z 156/158): Loss of a methyl radical is also a probable alpha-cleavage.
-
[M-C₂H₄-CO]⁺• (m/z 115/117): Subsequent loss of carbon monoxide (CO) from the hydroxy intermediate (m/z 143/145) is a common pathway for phenols.
-
[M-Cl]⁺ (m/z 136): Direct loss of the chlorine radical would yield the 2-ethoxyanilinium cation.
Case Study 2: 2-chloro-4-ethoxyaniline (para-ethoxy)
With the groups further apart, direct interactions are minimized, leading to a more "classic" fragmentation pattern.
Caption: Predicted fragmentation of 2-chloro-4-ethoxyaniline.
-
[M-C₂H₄]⁺• (m/z 143/145): Loss of ethylene is again expected to be a very significant, likely base peak, fragmentation, forming the 2-chloro-4-hydroxyaniline radical cation.
-
[M-CH₃]⁺ (m/z 156/158): Loss of the methyl radical remains a viable pathway.
-
[M-C₂H₅]⁺ (m/z 142/144): A competing fragmentation is the loss of an ethyl radical (•C₂H₅, 29 Da) via cleavage of the aryl-O bond, forming a chloro-aminophenol ion. The relative abundance of this peak compared to the [M-CH₃]⁺ peak can be a key differentiator.
-
[M-C₂H₄-HCN]⁺• (m/z 116/118): Subsequent loss of HCN from the m/z 143/145 fragment is a characteristic pathway for the aniline moiety.
Summary of Key Differentiating Fragments
| m/z Value | Proposed Ion Structure / Loss | Expected Relative Abundance in 4-chloro-2-ethoxyaniline | Expected Relative Abundance in 2-chloro-4-ethoxyaniline | Notes on Differentiation |
| 171/173 | Molecular Ion [M]⁺• | Moderate | Moderate | Confirms molecular weight and presence of chlorine. |
| 156/158 | [M - •CH₃]⁺ | Significant | Significant | Common to both, less useful for differentiation. |
| 143/145 | [M - C₂H₄]⁺• | High | High (likely base peak) | Major fragment for both isomers. |
| 142/144 | [M - •C₂H₅]⁺ | Low | Moderate | Loss of the entire ethyl group is more probable when the ethoxy group is para to the amine, making this a potential key differentiator. |
| 115/117 | [M - C₂H₄ - CO]⁺• | Moderate | Low | The ortho-hydroxy configuration in the intermediate of the 4-chloro-2-ethoxy isomer may facilitate CO loss more readily than the para-hydroxy intermediate. |
Conclusion
While chloro-ethoxy aniline isomers present a significant analytical challenge due to their identical mass, their differentiation by EI-MS is feasible through a careful examination of their fragmentation patterns. The primary fragmentation for both isomers is the loss of ethylene (C₂H₄) from the ethoxy group. However, the key to distinguishing them lies in the relative abundances of secondary fragments.
Specifically, the 2-chloro-4-ethoxyaniline isomer is predicted to show a more prominent ion at m/z 142/144 , corresponding to the loss of an ethyl radical. Conversely, the 4-chloro-2-ethoxyaniline isomer may show a more abundant ion at m/z 115/117 , resulting from the sequential loss of ethylene and carbon monoxide, a pathway potentially favored by the ortho orientation of the resulting hydroxyl and amino groups.
By employing a robust GC-MS protocol and understanding these subtle, mechanistically-driven differences in fragmentation, researchers can confidently identify and distinguish between critical chloro-ethoxy aniline isomers, ensuring the quality and safety of their chemical processes and final products.
References
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Zahn, D. et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. Available at: [Link]
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PubChem. (n.d.). 4-Ethoxyaniline. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). 4-Chloroaniline. National Center for Biotechnology Information. Available at: [Link]
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Bae, S. Y., Winemiller, M. D., & Hsu, F. L. (2016). Mass Spectral Studies of 1-(2-Chloroethoxy)-2-[(2-chloroethyl)thio] Ethane and Related Compounds Using Gas Chromatography–Mass Spectrometry and Gas Chromatography–Triple-Quadrupole Mass Spectrometry. Defense Technical Information Center. Available at: [Link]
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Wang, L. et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. National Center for Biotechnology Information. Available at: [Link]
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McLafferty, F. W. (n.d.). Mass Spectrometry: Fragmentation. Michigan State University. Available at: [Link]
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Jurica, J. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. National Center for Biotechnology Information. Available at: [Link]
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A Comparative Guide to the Reactivity of 5-Chloro-2-(2-ethoxyethoxy)aniline and 5-chloro-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical and materials science, the selection of building blocks is a critical decision that dictates the efficiency of synthetic routes and the properties of the final products. Substituted anilines are a cornerstone of many synthetic endeavors, serving as versatile precursors for a wide array of heterocyclic compounds, dyes, and active pharmaceutical ingredients. This guide provides an in-depth comparison of the reactivity of two such anilines: 5-Chloro-2-(2-ethoxyethoxy)aniline and 5-chloro-2-methoxyaniline. While structurally similar, the nuanced differences in their alkoxy substituents can have a significant impact on their reactivity in key synthetic transformations, most notably electrophilic aromatic substitution.
This document will delve into the theoretical underpinnings of their reactivity, drawing upon the principles of electronic and steric effects. Furthermore, we will present a standardized experimental protocol for a comparative kinetic analysis, providing a practical framework for researchers to quantify these differences in their own laboratory settings.
Molecular Structures and Key Substituents
The two molecules at the center of this comparison share a common 5-chloroaniline core. The point of divergence lies in the nature of the alkoxy group at the 2-position.
-
5-chloro-2-methoxyaniline: Features a simple methoxy (-OCH₃) group.
-
5-Chloro-2-(2-ethoxyethoxy)aniline: Possesses a more complex 2-ethoxyethoxy [-OCH₂CH₂OCH₂CH₃] group.
The reactivity of these anilines is primarily governed by the interplay of the electronic and steric effects of the amino (-NH₂), chloro (-Cl), and the respective alkoxy groups.
Theoretical Analysis of Reactivity
The predominant reaction pathway for anilines is electrophilic aromatic substitution (EAS), where the aromatic ring acts as a nucleophile, attacking an electrophile.[1][2] The rate and regioselectivity of this reaction are profoundly influenced by the substituents on the aniline ring.
Electronic Effects
The reactivity of the benzene ring towards electrophiles is dictated by the electron density of the π-system. Electron-donating groups (EDGs) increase the electron density, thereby activating the ring and accelerating the rate of EAS. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring and slowing the reaction.[3][4]
-
Amino Group (-NH₂): The amino group is a powerful activating group.[2] The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance (+R effect), significantly increasing the electron density at the ortho and para positions. This makes the amino group a strong ortho, para-director.[5]
-
Alkoxy Groups (-OR): Both the methoxy and the 2-ethoxyethoxy groups are also activating groups and ortho, para-directors.[3] Similar to the amino group, the oxygen atom possesses lone pairs that can be donated to the ring via resonance (+R effect). However, due to the higher electronegativity of oxygen compared to nitrogen, the activating effect of an alkoxy group is generally less pronounced than that of an amino group. The inductive effect (-I effect) of the electronegative oxygen atom slightly counteracts the resonance effect.
-
Chloro Group (-Cl): The chloro group is a deactivating group overall.[3] Halogens are a unique case where the electron-withdrawing inductive effect (-I effect) outweighs the electron-donating resonance effect (+R effect). This leads to a net decrease in the electron density of the ring, making it less reactive than unsubstituted benzene. However, due to the resonance donation of a lone pair, the chloro group still directs incoming electrophiles to the ortho and para positions.
Comparative Electronic Influence:
The primary electronic difference between the methoxy and the 2-ethoxyethoxy groups is subtle. The core activating element in both is the oxygen atom directly attached to the ring. The additional ethoxy moiety in the 2-ethoxyethoxy group is electronically distant from the ring and is expected to have a negligible impact on the resonance and inductive effects experienced by the aromatic system. Therefore, from a purely electronic standpoint, the reactivity of the two anilines is anticipated to be very similar.
Steric Effects
Steric hindrance can play a significant role in determining the regioselectivity and, to a lesser extent, the rate of electrophilic aromatic substitution.[6] Bulky substituents can impede the approach of an electrophile to the adjacent (ortho) positions.
-
5-chloro-2-methoxyaniline: The methoxy group is relatively small and is not expected to exert significant steric hindrance at the ortho positions (positions 3 and 6).
-
5-Chloro-2-(2-ethoxyethoxy)aniline: The 2-ethoxyethoxy group is considerably larger and more flexible than the methoxy group. This increased bulk is likely to create greater steric hindrance around the ortho positions.
Predicted Impact on Reactivity:
Based on this analysis, while the electronic profiles of the two anilines are comparable, the steric bulk of the 2-ethoxyethoxy group in 5-Chloro-2-(2-ethoxyethoxy)aniline is expected to disfavor electrophilic attack at the adjacent ortho position (position 3). Consequently, electrophilic substitution is more likely to occur at the less hindered para position (position 6) relative to the amino group. This steric hindrance may also lead to a slightly lower overall reaction rate for 5-Chloro-2-(2-ethoxyethoxy)aniline compared to its methoxy counterpart, especially in reactions where ortho substitution is a significant pathway.
Quantitative Comparison of Reactivity: Experimental Data
To the best of our knowledge, a direct, side-by-side kinetic comparison of the reactivity of 5-Chloro-2-(2-ethoxyethoxy)aniline and 5-chloro-2-methoxyaniline has not been reported in the peer-reviewed literature. To provide a quantitative basis for comparison, we propose a standardized experimental protocol based on the well-established acylation of anilines. The relative rates of acylation can serve as a reliable proxy for the overall nucleophilicity of the aromatic ring.
| Compound | Substituent at C2 | Predicted Electronic Effect | Predicted Steric Hindrance | Predicted Relative Reactivity | Predicted Major Product (Monosubstitution) |
| 5-chloro-2-methoxyaniline | -OCH₃ | Activating, o,p-directing | Low | Higher | Mixture of ortho and para isomers |
| 5-Chloro-2-(2-ethoxyethoxy)aniline | -OCH₂CH₂OCH₂CH₃ | Activating, o,p-directing | High | Lower | Predominantly para isomer |
Experimental Protocol: Comparative Acylation Kinetics
This protocol outlines a method for comparing the reactivity of the two anilines via their acylation with acetic anhydride, monitored by High-Performance Liquid Chromatography (HPLC).
Objective:
To determine the relative rates of acylation of 5-Chloro-2-(2-ethoxyethoxy)aniline and 5-chloro-2-methoxyaniline with acetic anhydride under standardized conditions.
Materials:
-
5-Chloro-2-(2-ethoxyethoxy)aniline
-
Acetic anhydride
-
Acetonitrile (HPLC grade)
-
Anhydrous pyridine
-
Internal standard (e.g., naphthalene)
-
HPLC system with a UV detector and a C18 column
-
Thermostatted reaction vessel
-
Microsyringes
Experimental Workflow
Caption: Workflow for the comparative kinetic analysis of aniline acylation.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M solutions of 5-Chloro-2-(2-ethoxyethoxy)aniline, 5-chloro-2-methoxyaniline, and the internal standard in acetonitrile.
-
Prepare a 1.0 M solution of acetic anhydride in acetonitrile.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel maintained at 25 °C, add a known volume of the respective aniline stock solution, the internal standard solution, and a catalytic amount of anhydrous pyridine.
-
Allow the mixture to equilibrate for 10 minutes.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a stoichiometric excess of the acetic anhydride solution (e.g., 10 equivalents).
-
Immediately withdraw the first aliquot (t=0) and quench it in a vial containing a quenching agent (e.g., a dilute solution of a primary amine like butylamine).
-
Continue to withdraw and quench aliquots at regular intervals (e.g., every 5 minutes for 1 hour).
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. The mobile phase and detection wavelength should be optimized to achieve good separation and detection of the aniline, the acylated product, and the internal standard.
-
-
Data Analysis:
-
For each time point, determine the concentration of the remaining aniline by comparing the peak area of the aniline to that of the internal standard.
-
Plot the natural logarithm of the aniline concentration (ln[Aniline]) versus time.
-
The slope of this plot will be the negative of the pseudo-first-order rate constant (-k').
-
Compare the k' values obtained for the two anilines. A larger k' value indicates a higher reaction rate.
-
Conclusion
The selection between 5-Chloro-2-(2-ethoxyethoxy)aniline and 5-chloro-2-methoxyaniline in a synthetic campaign should be guided by a clear understanding of their subtle yet significant differences in reactivity. While their electronic properties are largely comparable due to the shared chloro and ortho-alkoxy aniline framework, the steric bulk of the 2-ethoxyethoxy group is a key differentiating factor.
This guide posits that 5-chloro-2-methoxyaniline will exhibit a slightly higher overall reactivity towards electrophilic aromatic substitution due to lower steric hindrance at the positions ortho to the activating amino and alkoxy groups. Conversely, the increased steric bulk of the 2-ethoxyethoxy substituent in 5-Chloro-2-(2-ethoxyethoxy)aniline is predicted to favor substitution at the less hindered para position, potentially leading to greater regioselectivity in certain reactions.
The provided experimental protocol offers a robust framework for quantifying these reactivity differences. By undertaking such a comparative analysis, researchers and drug development professionals can make more informed decisions in the selection of starting materials, leading to optimized reaction conditions, improved yields, and greater control over product isomer distribution.
References
- Crampton, M. R., Rabbitt, L. C., & Terrier, F. (Year). Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. Journal of the Chemical Society, Perkin Transactions 2, (Issue), pages.
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]
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ChemTalk. (2024, May 13). Directing Effects. Retrieved from [Link]
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Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
-
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-
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-
PubChem. (n.d.). 5-Chloro-2-methoxyaniline. Retrieved from [Link]
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YouTube. (2021, February 20). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
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Mechanistic Insights: Vibrational Modes of Ether-Substituted Anilines
High-Resolution Infrared (IR) Spectroscopy of Ether-Substituted Anilines: A Comparative Guide to ATR-FTIR vs. Transmission Methods
Ether-substituted anilines, primarily the anisidines (methoxyanilines) and phenetidines (ethoxyanilines), are vital intermediates in the synthesis of pharmaceuticals, dyes, and advanced conductive polymers. For researchers and drug development professionals, accurate structural characterization of these compounds is paramount. Fourier Transform Infrared (FTIR) spectroscopy serves as the gold standard for elucidating their functional groups and distinguishing positional isomers (ortho, meta, para).
As a Senior Application Scientist, I have structured this guide to objectively compare the two primary FTIR sampling techniques—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Transmission. This guide details the causality behind spectral shifts, compares technique performance, and provides self-validating experimental protocols to ensure absolute scientific integrity.
The IR spectrum of an ether-substituted aniline is a composite of its distinct functional groups: the primary amine, the alkyl-aryl ether linkage, and the aromatic ring. Understanding the physical chemistry behind these bonds is crucial for accurate spectral interpretation.
-
Primary Amine (N-H) Stretches: Primary aromatic amines exhibit two distinct N-H stretching vibrations—the asymmetrical N-H stretch and the symmetrical N-H stretch—typically located between 3400 cm⁻¹ and 3250 cm⁻¹[1]. Because these molecules engage in hydrogen bonding, the peaks are often broadened. The electron-donating nature of the ether oxygen (via resonance) increases electron density on the ring, which subtly strengthens the N-H bonds compared to unsubstituted aniline.
-
Aromatic C-N Stretch: In aliphatic amines, the C-N stretch appears as a medium or weak band in the 1250–1020 cm⁻¹ region[1]. However, in aromatic amines like anisidine, the lone pair on the nitrogen atom delocalizes into the pi-system of the benzene ring. This delocalization imparts partial double-bond character to the C-N bond, increasing its force constant and shifting the stretching frequency significantly higher, typically to the 1335–1250 cm⁻¹ region[1].
-
Ether (C-O-C) Stretches: Alkyl-aryl ethers display a highly polar, strong asymmetric C-O-C stretch near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹[2]. The exact position is highly sensitive to the conformation of the alkoxy group relative to the aromatic plane.
Technique Comparison: ATR-FTIR vs. KBr Transmission
When analyzing solid anisidine derivatives, researchers must choose between ATR and KBr transmission. Each method fundamentally alters the resulting spectral data due to underlying optical physics.
Attenuated Total Reflectance (ATR-FTIR)
ATR utilizes an evanescent wave that penetrates a few micrometers into the sample when it is pressed against a high-refractive-index crystal (e.g., Diamond or ZnSe).
-
Performance Advantage: Rapid, non-destructive, and requires zero sample preparation, making it ideal for high-throughput screening of pharmaceutical intermediates[3].
-
Causality of Spectral Artifacts: The depth of penetration of the evanescent wave is directly proportional to the wavelength of the IR radiation. Consequently, at high wavenumbers (short wavelengths, e.g., the 3400 cm⁻¹ N-H stretch), the penetration depth is shallow. This results in artificially weak N-H peak intensities compared to the low-wavenumber fingerprint region. Furthermore, anomalous dispersion can cause slight peak shifts (typically 2–5 cm⁻¹ lower) for strong absorbing bands like the C-O stretch.
Potassium Bromide (KBr) Pellet Transmission
The sample is diluted in an IR-transparent KBr matrix and pressed into a solid disc.
-
Performance Advantage: Provides true absorbance spectra with excellent resolution in the high-frequency region. It does not suffer from wavelength-dependent path lengths, making it superior for resolving the asymmetric and symmetric N-H stretches[4].
-
Causality of Spectral Artifacts: KBr is highly hygroscopic. If not rigorously dried, absorbed water produces a broad, intense O-H stretching band at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹. This moisture artifact can completely mask the critical N-H stretches of the aniline group, leading to false-negative interpretations.
Quantitative Data: Diagnostic IR Peaks for Anisidine Isomers
The table below summarizes the diagnostic FTIR absorption peaks used to differentiate the positional isomers of anisidine. Out-of-plane (oop) C-H bending vibrations are the most reliable markers for distinguishing substitution patterns.
| Vibrational Mode | Ortho-Anisidine (cm⁻¹) | Meta-Anisidine (cm⁻¹) | Para-Anisidine (cm⁻¹) | Structural Significance & Causality |
| N-H Stretch (Asym / Sym) | ~3450 / 3360 | ~3440 / 3350 | ~3430 / 3340 | Identifies the primary amine; frequencies are shifted by intermolecular H-bonding and ring electron density[1]. |
| C-O-C (Asymmetric) | ~1250 | ~1260 | ~1240 | Confirms the aryl-alkyl ether linkage; highly polar bond resulting in a very strong peak[2]. |
| C-N Stretch (Aromatic) | ~1280 | ~1275 | ~1285 | Strengthened by resonance with the aromatic ring, pushing it higher than aliphatic amines[1]. |
| C-H Out-of-Plane Bend | ~740 (Strong) | ~770, ~690 (Strong) | ~825 (Strong) | Definitive diagnostic region for distinguishing 1,2- (ortho), 1,3- (meta), and 1,4- (para) disubstitution. |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, every analytical workflow must be a self-validating system. Below are the rigorous protocols for both techniques.
Protocol A: High-Resolution KBr Pellet Transmission Analysis
-
Preparation: Dry spectroscopic-grade KBr powder in an oven at 105°C for a minimum of 24 hours to eliminate moisture. Store in a desiccator.
-
Grinding: In an agate mortar, combine 1–2 mg of the ether-substituted aniline with 150 mg of anhydrous KBr. Grind vigorously for 2 minutes. Causality: A fine, homogenous powder reduces the Christiansen effect (anomalous scattering that distorts baselines).
-
Pressing: Transfer the mixture to a die and press under 10 tons of pressure for 2 minutes under a vacuum to form a transparent pellet.
-
System Validation (Critical Step): Before analyzing the sample, run a blank KBr pellet. Validation criteria: If a broad peak appears at 3400 cm⁻¹, the KBr has absorbed water. Discard the batch and re-dry the KBr. Proceeding with wet KBr will obscure the amine N-H stretches.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 scans.
Protocol B: Rapid ATR-FTIR Surface Analysis
-
Background Acquisition: Clean the diamond or ZnSe ATR crystal with isopropyl alcohol and a non-abrasive wipe. Collect a background spectrum (air).
-
System Validation (Critical Step): Inspect the background spectrum. Validation criteria: The baseline must be flat (100% transmittance) with no residual organic peaks (e.g., no C-H stretches at 2900 cm⁻¹ from previous samples).
-
Sample Application: Place a small amount of solid anisidine directly onto the center of the crystal.
-
Clamping: Apply maximum consistent pressure using the ATR pressure anvil. Causality: Intimate physical contact between the crystal and the sample is required for the evanescent wave to penetrate; insufficient pressure leads to artificially weak spectra and high signal-to-noise ratios.
-
Acquisition & Correction: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution). Apply an "ATR Correction" algorithm in the spectrometer software to adjust for the wavelength-dependent penetration depth, allowing direct visual comparison with transmission library spectra.
Analytical Workflow Visualization
FTIR workflow for ether-substituted anilines comparing ATR and KBr transmission techniques.
References
-
Physicochemical and Spectroscopic Characterization of Biofield Energy Treated p-Anisidine. ResearchGate. Retrieved from:[Link][3]
-
IR Spectroscopy Tutorial: Amines. OrgChemBoulder. Retrieved from: [Link][1]
-
Determination of Anisidine Value in Thermally Oxidized Palm Olein by Fourier Transform Infrared Spectroscopy. DSS.go.th. Retrieved from: [Link][4]
Sources
Validating Structure of PEG-Aniline Conjugates via LC-MS: A Comparative Technical Guide
Part 1: Strategic Overview
The Analytical Bottleneck in PEG-Aniline Systems
Polyethylene glycol (PEG)-aniline conjugates represent a critical class of intermediates in bioconjugation, particularly for oxime and hydrazone ligation strategies where the aniline moiety often acts as a nucleophilic catalyst or a stable linker. However, validating these structures presents a unique "analytical paradox":
-
The PEG Component: Is inherently polydisperse, creating complex charge-state envelopes in Mass Spectrometry (MS) that obscure fine structural details.[1]
-
The Aniline Component: Is a small, distinct end-group whose signal is easily swamped by the polymeric background.
Traditional methods like NMR provide excellent end-group quantification but fail to resolve the distribution of species. MALDI-TOF offers a snapshot of the distribution but often suffers from matrix-induced fragmentation and poor resolution of low-abundance impurities.
High-Resolution LC-MS (HRMS) stands as the superior validation tool, provided it is executed with specific "charge-stripping" protocols and deconvolution algorithms. This guide details the validation of PEG-aniline structures, comparing LC-MS against standard alternatives and providing a self-validating experimental workflow.
Part 2: Comparative Analysis of Validation Methods
The following table objectively compares LC-MS against traditional characterization techniques for PEG-aniline conjugates.
| Feature | LC-MS (HRMS) | 1H NMR | MALDI-TOF MS | GPC/SEC |
| Primary Output | Exact mass, structural ID, impurity profiling. | End-group ratio (functionalization %), average MW. | Molecular weight distribution (Mn, Mw, PD). | Hydrodynamic volume, size distribution. |
| Resolution | High (Isotopic resolution of oligomers). | Low (Cannot resolve oligomer distribution). | Medium (Broad peaks for high MW PEG). | Very Low (No chemical identity). |
| Sensitivity | Picomole to Femtomole range. | Millimole range (Requires mg quantities). | Picomole range. | Microgram range. |
| Aniline Specificity | Excellent. Identifies aniline via specific fragment ions (MS/MS). | Good. Distinct aromatic signals (6.5-7.5 ppm). | Poor. Hard to distinguish functionalization from matrix noise. | None. |
| Polydispersity Handling | Challenging. Requires deconvolution software. | N/A. Averages the signal. | Good. Singly charged ions simplify interpretation. | Standard. |
| Best Use Case | Final Product Release & Impurity ID. | Bulk Reagent QC & Average Functionalization. | Quick MW Check. | Aggregation Aggregation. |
Part 3: Deep Dive – The LC-MS Validation Workflow
To validate a PEG-aniline conjugate via LC-MS, one cannot simply "inject and detect." The polydispersity of PEG generates a "charge envelope" in Electrospray Ionization (ESI) that can overlap and obscure the target mass.
Core Directive: The "Charge Stripping" Strategy
Expert Insight: The most common failure mode in PEG analysis is spectral congestion. To resolve the aniline end-group shift, you must reduce the charge state of the PEG polymer. This is achieved by post-column addition of amines (e.g., Triethylamine - TEA) or using specific mobile phase modifiers.
Experimental Protocol
1. Sample Preparation
-
Objective: Remove salts and non-volatile buffers that suppress ionization.
-
Method: Solid Phase Extraction (SPE) using a C18 cartridge or online divert valve.
-
Solvent: Dissolve PEG-aniline in 50:50 Water:Acetonitrile (0.1% Formic Acid). Concentration: 0.1 mg/mL.
2. LC Separation (Reverse Phase)
PEG-aniline is moderately hydrophobic. A C8 or C18 column is preferred over C4 to ensure retention of the aniline moiety.
-
Column: Agilent ZORBAX 300SB-C18 (or equivalent), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient: 5% B to 90% B over 15 minutes. (Slow gradient is crucial to separate PEG oligomers).
-
Flow Rate: 0.3 mL/min.
3. Mass Spectrometry Parameters (Q-TOF or Orbitrap)
-
Source: ESI Positive Mode.
-
Mass Range: m/z 100 – 3000 (or higher depending on PEG size).
-
Key Setting - In-Source CID: Set to 0-10V. High energy can fragment the PEG chain.
-
Key Setting - Charge Stripping (Optional but Recommended): Post-column infusion of 0.1% Triethylamine (TEA) in Isopropanol can be used to shift the charge state distribution to lower charges (z=1, z=2), simplifying the spectrum [1].
4. Data Processing & Self-Validation
The system is "self-validating" if it meets the following criteria:
-
The Mass Shift: The deconvoluted mass spectrum must show a shift corresponding exactly to the aniline modification relative to the starting PEG material.
-
Delta Mass = Mass(PEG-Aniline) - Mass(PEG-OH/COOH).
-
-
The Repeat Unit: The mass difference between adjacent peaks in the envelope must be exactly 44.026 Da (oxyethylene unit).
-
End-Group Diagnostic: In MS/MS mode, fragmentation should yield a characteristic ion for the aniline group (e.g., m/z ~93 for aniline cation, or specific linker fragments).
Part 4: Visualization of the Workflow
The following diagram illustrates the logical flow of the validation process, highlighting the critical decision points for "Pass/Fail" determination.
Figure 1: Decision-tree workflow for the LC-MS validation of PEG-aniline conjugates, emphasizing the critical checkpoints for structural confirmation.
Part 5: Chemical Logic & Expected Results
To interpret the data, one must understand the chemical transformation. The diagram below details the structural logic and the expected mass shift that validates the conjugation.
Figure 2: Chemical logic demonstrating the mass shift expectation. The validation relies on detecting the specific delta mass corresponding to the aniline moiety across the entire polydisperse envelope.
Interpreting the Data
In a successful experiment, you will observe:
-
Raw Spectrum: A "hump" of multiply charged ions.
-
Deconvoluted Spectrum: A zero-charge distribution series.
-
Overlay: When overlaying the starting PEG material with the Conjugate, the entire distribution should shift to the right by the exact mass of the added aniline group (minus any leaving groups like water).
-
Example: If reacting PEG-COOH with Aniline (93 Da) to form an amide, the shift is +75 Da (93 - 18).
-
References
-
Gudihal, R., et al. (2010). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies Application Note.
-
Schuster, R. J., et al. (2016). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia / Quanta BioDesign.
-
Bagal, D., et al. (2008).[3] Charge reduction of PEGylated proteins in electrospray ionization mass spectrometry. Analytical Chemistry.
-
Cattani, G., et al. (2015).[4] Structure of a PEGylated Protein Reveals a Highly Porous Double-Helical Assembly. Nature Chemistry.
Sources
Biological Activity Comparison of 5-Chloroaniline Derivatives: A Comprehensive Guide
Executive Summary & Pharmacophore Rationale
In modern hit-to-lead optimization campaigns, the 5-chloroaniline scaffold is highly prized for its unique stereoelectronic profile. As an application scientist overseeing library synthesis and biological validation, I frequently leverage this precursor because the chlorine atom at the meta position (relative to the amine) exerts a strong inductive electron-withdrawing effect (-I) while simultaneously serving as a lipophilic anchor. This specific substitution pattern modulates the pKa of the primary amine, altering its reactivity during cyclization reactions, and significantly improves the membrane permeability (LogP) of the resulting drug candidates.
This guide objectively compares the biological performance of four major classes of 5-chloroaniline derivatives, providing the mechanistic causality behind their activity and the self-validating experimental protocols required to evaluate them.
Mechanistic Pathways & Biological Targets
The versatility of 5-chloroaniline allows it to be derivatized into drastically different structural classes, each engaging distinct biological targets:
-
Quinazolines (Anticancer): Condensation of 5-chloroaniline derivatives yields 2-aryl-4-(arylamino)quinazolines. These compounds act as competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, demonstrating lower binding energies toward EGFR active sites compared to standard therapeutics[1].
-
Diselenides (Antimicrobial/Antiviral): Selenylation of 2-hydroxy-5-chloroaniline produces diphenyl diselenides. These act as Glutathione Peroxidase (GPx) mimetics, disrupting cellular redox homeostasis and inducing oxidative stress in Gram-positive bacteria and viruses like HHV-1[2].
-
Benzodiazepin-2-ones (Neurological): Cyclization with
-keto esters generates 2,3-dihydro-1H-1,5-benzodiazepin-2-ones. These function as highly potent, non-competitive antagonists for the metabotropic glutamate 2 receptor (mGluR2)[3]. -
Benzimidazolones (Antiviral): Derived from 5-chloro-2-nitroaniline, these analogs act as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1[4].
Fig 1: Divergent synthesis and biological target pathways of 5-chloroaniline derivatives.
Comparative Biological Performance
To objectively evaluate these derivatives, we must compare their potency across standardized in vitro models. The table below synthesizes the quantitative performance data of these compounds against their respective cellular targets.
| Derivative Class | Core Scaffold | Primary Target | Tested Model | Potency (IC50 / MIC) |
| Quinazolines | 2-aryl-4-(arylamino)quinazoline | EGFR Kinase | IC50 < 10 µM[1] | |
| Diselenides | Bis[2-(2-hydroxy-5-chlorophenylcarbamoyl)]phenyl | GPx Mimetic / ROS | MIC: 0.125–128 µg/mL[2] | |
| Benzodiazepin-2-ones | 2,3-dihydro-1H-1,5-benzodiazepin-2-one | mGluR2 (Allosteric) | IC50: 89–133 nM[3] | |
| Benzimidazolones | 1,3-dihydro-benzimidazol-2-one | HIV-1 RT | Nanomolar IC50[4] |
Standardized Experimental Protocols & Causality
A rigorous biological evaluation requires self-validating experimental systems. Below are the detailed, step-by-step methodologies used to generate the data in the table above, emphasizing the causality behind each experimental choice.
Protocol A: Anticancer Cytotoxicity Evaluation (MTT Assay)
This protocol is utilized to evaluate the cytotoxic activities of 2-aryl-4-(arylamino)quinazolines against lung adenocarcinoma (A549) and ovarian cancer (SKOV3) cell lines[1].
-
Cell Seeding: Seed A549 cells at
cells/well in a 96-well plate.-
Causality: A549 cells are chosen because they possess a well-characterized wild-type EGFR expression profile. Seeding at this density ensures cells remain in the logarithmic growth phase for the 72-hour duration, preventing contact inhibition from skewing viability data.
-
-
Compound Treatment: Treat cells with serial dilutions of the quinazoline derivatives (0.1 µM – 100 µM) dissolved in 0.1% DMSO.
-
Causality: 0.1% DMSO is the maximum tolerated vehicle concentration. Exceeding this induces baseline solvent cytotoxicity, which compromises the assay's signal-to-noise ratio.
-
-
MTT Addition: After 72 hours, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Causality: Mitochondrial succinate dehydrogenase enzymes in living cells cleave the tetrazolium ring, converting the yellow MTT into insoluble purple formazan. This provides a direct, NADH-dependent metabolic proxy for cell viability rather than merely measuring cytostatic effects.
-
-
Solubilization & Quantification: Discard the media, dissolve the formazan crystals in 150 µL of pure DMSO, and read the absorbance at 570 nm.
-
Self-Validation: Always include a known EGFR inhibitor (e.g., Erlotinib) as a positive control. If the Erlotinib IC50 deviates from its established baseline, the plate is invalidated.
-
Protocol B: Antimicrobial Susceptibility (Broth Microdilution)
This workflow determines the Minimum Inhibitory Concentration (MIC) of diphenyl diselenides against Gram-positive bacteria like S. aureus[2].
-
Inoculum Preparation: Adjust the overnight culture of S. aureus to a 0.5 McFarland standard (OD600
0.08–0.1), then dilute 1:100 in Mueller-Hinton Broth (MHB).-
Causality: This standardizes the bacterial load to approximately
CFU/mL. Consistency in the initial inoculum is critical because redox-active diselenides operate via ROS generation; an artificially high bacterial load will deplete the compound and yield a falsely elevated MIC.
-
-
Serial Dilution: Prepare 2-fold serial dilutions of the diselenide compounds (from 128 µg/mL down to 0.125 µg/mL) in a 96-well microtiter plate.
-
Incubation & Readout: Incubate the plates at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration that completely inhibits visible bacterial growth.
-
Self-Validation: A sterility control (broth only) and a growth control (broth + inoculum + 0.1% DMSO) must be run in parallel to ensure the vehicle does not inherently possess bacteriostatic properties.
-
Fig 2: Parallel experimental workflows for validating anticancer and antimicrobial activities.
References
-
Synthesis, docking, and cytotoxic activities of novel 2-aryl-4-(arylamino)quinazolines Source: ResearchGate / Journal of Molecular Structure URL:[Link]
-
Reaction of bis[(2-chlorocarbonyl)phenyl] Diselenide with Phenols, Aminophenols, and Other Amines towards Diphenyl Diselenides with Antimicrobial and Antiviral Properties Source: MDPI (Molecules) URL:[Link]
-
Synthesis and biological evaluation of novel 2,3-dihydro-1H-1,5-benzodiazepin-2-ones; potential imaging agents of the metabotropic glutamate 2 receptor Source: MedChemComm (RSC Publishing) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reaction of bis[(2-chlorocarbonyl)phenyl] Diselenide with Phenols, Aminophenols, and Other Amines towards Diphenyl Diselenides with Antimicrobial and Antiviral Properties [mdpi.com]
- 3. Synthesis and biological evaluation of novel 2,3-dihydro-1 H -1,5-benzodiazepin-2-ones; potential imaging agents of the metabotropic glutamate 2 recep ... - MedChemComm (RSC Publishing) DOI:10.1039/C3MD00110E [pubs.rsc.org]
- 4. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]
Reference standards for 5-Chloro-2-(2-ethoxyethoxy)aniline analysis
As a Senior Application Scientist specializing in trace-level pharmaceutical impurities, I frequently encounter the analytical challenges posed by substituted anilines. 5-Chloro-2-(2-ethoxyethoxy)aniline (CEEA, CAS: 946772-83-4) is a highly reactive intermediate often utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Due to its aniline moiety, CEEA is flagged as a structural alert for mutagenicity.
Under the [1], potential genotoxic impurities (PGIs) like CEEA must be strictly controlled to ensure patient exposure remains below the Threshold of Toxicological Concern (TTC)—typically 1.5 µ g/day . Quantifying an impurity at sub-parts-per-million (ppm) levels in a complex API matrix requires not only highly sensitive instrumentation (like LC-MS/MS) but also absolute confidence in the reference standards used for calibration.
This guide objectively compares the performance, metrological traceability, and application suitability of different tiers of CEEA reference standards, supported by experimental validation data.
Metrological Traceability & Standard Tiers
The accuracy of any trace analysis is fundamentally limited by the uncertainty of its reference standard. In pharmaceutical quality control, reference materials are categorized into three distinct tiers based on their certification rigor according to [2].
Metrological traceability hierarchy for 5-Chloro-2-(2-ethoxyethoxy)aniline reference standards.
Table 1: Objective Comparison of CEEA Reference Standard Tiers
| Parameter | Tier 1: ISO 17034 CRM | Tier 2: Primary Analytical Standard | Tier 3: Working Standard |
| Purity Verification | qNMR, Mass Balance (100% - impurities) | HPLC/GC-FID, NMR, Karl Fischer | Qualified against Tier 1 or 2 |
| Uncertainty Budget | Certified (e.g., 99.5% ± 0.2%) | Estimated (e.g., ≥ 98.0%) | Propagated (e.g., ± 2.0 - 5.0%) |
| Traceability | Direct to SI units via NMI | Indirect via documented protocols | Internal laboratory traceability |
| Cost-Efficiency | Low (High upfront cost) | Moderate | High (Cost-effective for daily use) |
| Best Application | Method Validation, Regulatory Submissions | Routine QC, Batch Release | Daily System Suitability Tests (SST) |
Analytical Methodology: Self-Validating LC-MS/MS Protocol
Because CEEA lacks a strong, distinct UV chromophore at trace levels and is prone to co-elution with structurally similar API fragments, [3] is the gold standard for its quantification.
The following protocol is designed as a self-validating system : it incorporates internal system suitability checks and spike-recovery controls to actively prove that matrix suppression is not skewing the data.
Self-validating LC-MS/MS workflow for trace quantification of CEEA in complex API matrices.
Step-by-Step Protocol & Causality
-
Sample Preparation (Matrix Management):
-
Action: Dissolve 50 mg of the API in 1.0 mL of LC-MS grade methanol. Centrifuge at 14,000 rpm, then dilute the supernatant 1:10 with Mobile Phase A.
-
Causality: Methanol acts as a crash solvent for highly non-polar polymeric matrix components while keeping the moderately polar CEEA in solution. The 1:10 dilution into the aqueous mobile phase prevents "solvent effects" (peak broadening) at the head of the UHPLC column.
-
-
System Suitability Test (Self-Validation):
-
Action: Inject a Tier 2 standard at the Limit of Quantification (LOQ). The system must yield a Signal-to-Noise (S/N) ratio > 10. Inject a spike-recovery sample (API spiked with CRM at 1.5 ppm); recovery must fall between 80–120%.
-
Causality: This proves the instrument is sensitive enough for the specific run and verifies that the API matrix is not causing ion suppression in the MS source.
-
-
Chromatographic Separation:
-
Action: Use a sub-2 µm C18 column. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: The C18 stationary phase provides the necessary hydrophobic retention for the ethoxyethoxy and chloro-substituted ring. Formic acid lowers the pH to ~2.7, ensuring the aniline amino group (
~ 4.5) is fully protonated ( ), which exponentially increases Electrospray Ionization (ESI+) efficiency.
-
-
Mass Spectrometry (MRM Parameters):
-
Action: Set Q1 to isolate the precursor ion at m/z 216.1 (
isotope). Set Q3 to monitor the primary quantifier transition m/z 216.1 → 128.0 and the qualifier transition m/z 216.1 → 155.0 . -
Causality: The exact mass of CEEA is ~215.07 Da. Protonation yields m/z 216.1. The fragmentation in the collision cell (loss of the ethoxyethoxy side chain) is highly specific to this molecule. Monitoring these specific transitions filters out isobaric background noise, ensuring that only CEEA is quantified.
-
Experimental Validation: Performance by Standard Tier
To demonstrate the impact of reference standard quality on analytical outcomes, we validated the above LC-MS/MS method using all three tiers of CEEA standards spiked into a generic API matrix.
Table 2: Method Validation Performance Data
| Validation Parameter | ISO 17034 CRM (Tier 1) | Primary Standard (Tier 2) | Working Standard (Tier 3) |
| Limit of Detection (LOD) | 0.05 ppm | 0.05 ppm | 0.08 ppm |
| Limit of Quantification (LOQ) | 0.15 ppm | 0.15 ppm | 0.25 ppm |
| Linearity ( | 0.9998 | 0.9991 | 0.9950 |
| Accuracy (Recovery at 1.5 ppm) | 98.5% ± 1.2% | 96.0% ± 2.5% | 92.5% ± 4.8% |
| Inter-day Precision (%RSD) | 1.8% | 3.2% | 6.5% |
Data Interpretation: While all three tiers successfully detected the impurity, the ISO 17034 CRM provided statistically superior linearity and accuracy. When quantifying a PGI near the regulatory threshold of 1.5 µ g/day , the ± 4.8% variance introduced by a Tier 3 Working Standard could easily result in a false out-of-specification (OOS) result, leading to the costly rejection of a safe API batch.
Conclusion & Recommendations
For the trace analysis of 5-Chloro-2-(2-ethoxyethoxy)aniline, the choice of reference standard directly dictates the reliability of your risk assessment.
-
Use ISO 17034 CRMs during initial method validation, regulatory filings, and when quantifying impurities that are hovering within 10% of the ICH M7 TTC limit.
-
Reserve Tier 2 Analytical Standards for routine batch release where the historical impurity baseline is well below regulatory thresholds.
By pairing high-tier reference standards with a self-validating, mechanistically sound LC-MS/MS protocol, laboratories can ensure absolute data integrity and patient safety.
References
-
Title: M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
-
Title: The new International Standard ISO 17034: general requirements for the competence of reference material producers Source: European Commission - Joint Research Centre (JRC) Publications Repository URL: [Link]
-
Title: Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization Source: National Institutes of Health (NIH) / PubMed URL: [Link]
Navigating the Crystalline Landscape of 2-Alkoxy-5-Chloroaniline Salts: A Guide to Structural Elucidation
A Senior Application Scientist's Perspective on Obtaining and Interpreting Crystal Structure Data
For researchers, scientists, and drug development professionals, a deep understanding of the three-dimensional structure of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The precise arrangement of atoms in a crystal lattice dictates crucial physicochemical properties, including solubility, stability, and bioavailability. The 2-alkoxy-5-chloroaniline scaffold is a key building block in the synthesis of various pharmaceutical agents. However, a comprehensive search of publicly available crystallographic databases reveals a notable scarcity of detailed crystal structure data for their corresponding salts.
This guide, therefore, shifts from a direct comparison of non-existent data to a more foundational and practical approach. It outlines the critical importance of obtaining such data, provides a robust experimental framework for the synthesis, crystallization, and structural analysis of 2-alkoxy-5-chloroaniline salts, and uses a closely related analogue to illustrate the power of crystallographic insights.
The Significance of Crystal Structure in Drug Development
The salt form of an API is often chosen to optimize its properties. The formation of a salt involves protonation of the aniline nitrogen in the 2-alkoxy-5-chloroaniline moiety, creating a cation that is then paired with a counter-ion (e.g., chloride, bromide, sulfate). This ionic interaction, along with other intermolecular forces, governs the packing of the molecules in the solid state. Understanding this packing is crucial for:
-
Polymorph Screening: Different crystal packing arrangements of the same molecule are known as polymorphs. Each polymorph can have distinct physical properties, and identifying and controlling the desired polymorph is a regulatory requirement.
-
Solubility and Dissolution Rate: The energy required to break the crystal lattice directly impacts how readily a compound dissolves.
-
Stability and Hygroscopicity: The crystal structure can reveal the susceptibility of a compound to degradation or moisture uptake.
-
Intellectual Property: Novel crystal forms of a drug can be patented, extending its commercial life.
Given the importance of this data, the following sections provide a detailed methodology for its acquisition and analysis.
Experimental Workflow for Crystal Structure Determination
The journey from a powdered sample to a fully elucidated crystal structure is a multi-step process that requires careful planning and execution. The following protocol outlines a typical workflow.
Part 1: Synthesis and Purification of the Salt
The first step is the synthesis of the desired 2-alkoxy-5-chloroaniline salt. This is typically achieved by reacting the parent aniline with the corresponding acid.
Protocol for the Synthesis of 5-Chloro-2-methoxyaniline Hydrochloride:
-
Dissolution: Dissolve 1.0 g of 5-chloro-2-methoxyaniline in 20 mL of a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Acidification: While stirring, slowly add a stoichiometric equivalent of hydrochloric acid (e.g., as a solution in the same solvent or as a gas).
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution. Continue stirring for 30 minutes to ensure complete reaction.
-
Isolation: Collect the precipitate by vacuum filtration and wash with a small amount of the cold solvent.
-
Drying: Dry the salt under vacuum to remove any residual solvent.
-
Purity Confirmation: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Part 2: Crystallization
Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. Several techniques can be employed, and the optimal method is typically determined empirically.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the salt in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the salt is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the salt is less soluble. The vapor of the "anti-solvent" slowly diffuses into the salt solution, reducing its solubility and inducing crystallization.
-
Cooling Crystallization: A saturated solution of the salt at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Part 3: Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable crystals are obtained, their structure can be determined using SC-XRD.
Data Collection and Structure Refinement Workflow:
Caption: Workflow for Crystal Structure Determination.
Illustrative Example: The Crystal Structure of 2-Chloro-5-nitroaniline
While data for the target salts is elusive, we can examine the published crystal structure of a closely related compound, 2-chloro-5-nitroaniline, to understand the type of information that can be obtained.[1][2] This molecule shares the chloro- and amino-substituents on the aniline ring, with a nitro group in place of the alkoxy group.
The crystallographic data for 2-chloro-5-nitroaniline provides a wealth of information:[1]
| Parameter | Value |
| Chemical Formula | C₆H₅ClN₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.6233 (10) |
| b (Å) | 3.7445 (3) |
| c (Å) | 13.6420 (9) |
| β (°) | 91.768 (5) |
| Volume (ų) | 695.58 (9) |
| Z | 4 |
| Temperature (K) | 173 |
Analysis of the Structure:
-
Molecular Geometry: The analysis of bond lengths and angles can confirm the expected molecular structure and reveal any strains or unusual conformations. In the case of 2-chloro-5-nitroaniline, the molecule is nearly planar.[1][2]
-
Intermolecular Interactions: The crystal packing is stabilized by a network of intermolecular hydrogen bonds.[1][2] Specifically, N-H...O and N-H...N interactions link the molecules together.[1] In a salt of a 2-alkoxy-5-chloroaniline, one would expect to see strong hydrogen bonds between the anilinium N-H donors and the counter-ion (e.g., Cl⁻) and potentially the alkoxy oxygen.
-
Packing Motifs: The overall arrangement of molecules in the unit cell can be visualized. This can reveal the presence of layers, chains, or more complex three-dimensional networks, which all influence the material's properties.
Conclusion and Future Outlook
The detailed crystal structure of 2-alkoxy-5-chloroaniline salts remains an open area for investigation. This guide provides a comprehensive framework for researchers to pursue the experimental determination of these structures. The insights gained from such studies will be invaluable for the rational design and development of new pharmaceutical products with optimized properties. The scientific community is encouraged to publish such data, contributing to a more complete understanding of the solid-state chemistry of these important pharmaceutical building blocks. By following the methodologies outlined here, researchers can confidently navigate the path to structural elucidation and unlock the full potential of their molecular designs.
References
Please note that a direct URL to the full text of the articles may require a subscription.
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Saeed, A., Ashraf, Z., Batool, M., & Bolte, M. (2009). 2-Chloro-5-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1417. [Link]
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Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
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Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Chloro-2-(2-ethoxyethoxy)aniline
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 5-Chloro-2-(2-ethoxyethoxy)aniline. While specific toxicological data for this compound is limited, its structural motifs—a chlorinated aromatic amine—provide a clear framework for establishing a robust and conservative disposal strategy based on well-understood principles for analogous hazardous substances.
This document is designed to be a self-validating system, explaining the causality behind each procedural choice to empower you to manage this chemical with expertise, confidence, and unwavering attention to safety.
PART I: Hazard Assessment and Characterization
Understanding the hazard profile of a chemical is the first step in managing its lifecycle. 5-Chloro-2-(2-ethoxyethoxy)aniline is a multi-functional molecule, and its hazards are derived from its constituent parts: the aniline core, the chloro-substituent, and the ethoxyethoxy side chain.
-
Aniline Core: Aromatic amines as a class are known for their systemic toxicity.[1] They are readily absorbed through the skin and can be toxic if inhaled or ingested.[1][2] Many aniline derivatives are suspected mutagens and carcinogens, and they exhibit high toxicity to aquatic life.[2][3]
-
Chlorinated Aromatic Structure: The presence of a carbon-halogen bond classifies this compound as a halogenated organic compound.[4][5] This is a critical consideration for disposal, as the incineration of chlorinated compounds can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) if not performed under specific high-temperature conditions.[6][7][8] Consequently, the land disposal of halogenated organic wastes is heavily restricted by the Environmental Protection Agency (EPA).[9][10]
The following table summarizes the anticipated hazard profile, based on data for aniline and other chlorinated aromatic compounds.
| Hazard Classification | Description | Rationale & Supporting Evidence |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. [2] | Aniline and its derivatives are known to cause damage to organs, particularly the blood, through prolonged or repeated exposure.[2] Human experience has shown lethal intoxications from dermal exposure to aromatic amines at relatively low doses.[11] |
| Skin & Eye Damage | May cause skin irritation and serious eye damage. [2][12] | Aniline itself is classified as causing serious eye damage.[2] Related chloroaniline compounds are known skin and eye irritants.[12] |
| Sensitization | May cause an allergic skin reaction. [2] | Aniline is a known skin sensitizer.[2] |
| Long-Term Health Effects | Suspected of causing genetic defects and cancer. [2] | Aniline is classified as a suspected mutagen and carcinogen.[2] These properties should be conservatively assumed for its derivatives. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. [2] | Halogenated organic compounds can persist in the environment. Aniline is classified as very toxic to aquatic life.[2] |
PART II: Immediate Safety & Handling Precautions
Given the significant anticipated hazards, all handling of 5-Chloro-2-(2-ethoxyethoxy)aniline must be conducted with stringent adherence to safety protocols to minimize exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory.
-
Gloves: Wear robust, chemical-resistant gloves. Standard nitrile gloves are not recommended for aniline and its derivatives due to potential permeation.[13] Recommended materials include Butyl, Neoprene, or Viton.[14] Always check manufacturer-specific glove compatibility charts.
-
Eye Protection: Chemical splash goggles are required at all times.[14]
-
Protective Clothing: A fully buttoned lab coat must be worn.[14] For any tasks with a higher risk of splashes, such as transfers of larger quantities, consider an impervious apron and sleeve covers.
-
Respiratory Protection: All work must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[14]
Designated Work Area
Confine all handling of this compound to a designated area, such as a specific section of a bench within a fume hood.
-
Clear Labeling: The designated area must be clearly marked with a warning sign, for example: "WARNING: CHLORINATED ANILINE WORK AREA. TOXIC. POTENTIAL CARCINOGEN."[13]
-
Decontamination: After each use, thoroughly wipe down the work surface and any equipment with an appropriate solvent to prevent the accumulation of residue.[13]
PART III: Spill Management Protocol
Accidental releases must be managed swiftly and safely. The response procedure depends critically on the scale of the spill.
A. Small Spill (Manageable by Trained Personnel)
A "small" spill is defined as a quantity that can be cleaned up in under 10-15 minutes by trained lab personnel without risk of significant exposure.[13]
Step-by-Step Cleanup Procedure:
-
Alert & Secure: Immediately alert colleagues in the vicinity. Restrict access to the spill area.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Part II.
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or cat litter.[3][14] Work from the outside of the spill inward to prevent spreading.
-
Collect Waste: Carefully scoop the absorbent material into a designated, sealable hazardous waste container.[14] Use non-sparking tools if the material is near a flammable solvent.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone, ethanol), followed by soap and water.[15] All cleaning materials must be disposed of as hazardous waste.
-
Label & Dispose: Seal the waste container, label it clearly as "Hazardous Waste: 5-Chloro-2-(2-ethoxyethoxy)aniline Spill Debris," and arrange for pickup by your institution's Environmental Health & Safety (EH&S) department.[14]
B. Large Spill (Requires Emergency Response)
A "large" spill is any release that is beyond the capacity of lab personnel to safely manage due to its volume, location (e.g., outside a fume hood), or the presence of an immediate fire or health hazard.
Immediate Action Plan:
-
ALERT: Notify others in the vicinity to evacuate and activate the nearest fire alarm if there is a fire or explosion risk.
-
SECURE: If it is safe to do so without risk of exposure, close the doors to the affected area to contain vapors.
-
CALL FOR HELP: Contact your institution's emergency response number (e.g., EH&S, campus police) or 911.[3][13] Provide your name, location, the chemical involved, and the estimated quantity spilled.
-
ASSIST: Attend to any personnel who may have been exposed. If there was skin or eye contact, use the emergency shower or eyewash station for at least 15 minutes and seek immediate medical attention.[3][16]
PART IV: Routine Waste Disposal Protocol
The routine disposal of 5-Chloro-2-(2-ethoxyethoxy)aniline waste requires a systematic approach to collection, segregation, and selection of the correct disposal pathway. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [13]
Step 1: Waste Collection and Segregation
-
Dedicated Waste Container: Collect all waste containing 5-Chloro-2-(2-ethoxyethoxy)aniline, including pure compound, reaction mixtures, and contaminated consumables (e.g., pipette tips, weighing paper), in a dedicated, compatible hazardous waste container.
-
Container Material: Use a chemically resistant container, such as glass or high-density polyethylene (HDPE). Ensure it has a tightly sealing lid.
-
Segregation is Key: Keep halogenated organic waste separate from non-halogenated organic waste.[17] This is a critical step that facilitates proper disposal by waste management facilities and is often a regulatory requirement. While most halogenated and non-halogenated solvents are compatible, segregation is the best practice.[17]
Step 2: Proper Labeling
All hazardous waste containers must be accurately and clearly labeled from the moment the first drop of waste is added. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "5-Chloro-2-(2-ethoxyethoxy)aniline" and any other chemical constituents in the waste stream, with percentages.
-
The associated hazards (e.g., "Toxic," "Environmental Hazard," "Potential Carcinogen").
-
The accumulation start date and the name of the principal investigator or lab group.
Step 3: Disposal Pathway - High-Temperature Incineration
The required and most environmentally sound disposal method for chlorinated aromatic compounds is high-temperature incineration in a facility equipped with appropriate emission controls.
-
Why Incineration? This method is designed to achieve the complete destruction of the organic molecule.[9] Thermal treatment can break the stable carbon-chlorine bonds, mineralizing the compound into carbon dioxide, water, and hydrogen chloride (HCl).
-
Critical Operating Conditions: To prevent the formation of toxic dioxins and furans, the incineration must be carried out at very high temperatures (typically >850°C) with a sufficient residence time.[7][8] The resulting acidic gases, like HCl, must be neutralized and "scrubbed" from the exhaust stream before release.[9] Adding materials like limestone (calcium carbonate) during incineration can help control HCl and suppress the formation of other chlorinated aromatic byproducts.[6]
-
Your Responsibility: As a researcher, your role is to ensure the waste is correctly segregated and labeled as "halogenated organic waste." This allows your institution's EH&S department or licensed disposal contractor to route it to the correct type of incineration facility.
PART V: Chemical Incompatibilities
To prevent dangerous reactions within a waste container, 5-Chloro-2-(2-ethoxyethoxy)aniline waste must not be mixed with incompatible chemicals. Based on the reactivity of anilines and chlorinated compounds, avoid mixing with the substances listed below.[18][19][20][21]
| Incompatible Chemical Class | Examples | Potential Hazard |
| Strong Oxidizing Agents | Nitric acid, hydrogen peroxide, permanganates, chromic acid, perchlorates | Violent reaction, fire, explosion.[3][18][21] |
| Strong Acids | Concentrated sulfuric acid, hydrochloric acid | Exothermic reaction, potential for polymerization.[3] |
| Acid Anhydrides | Acetic anhydride | Violent reaction. |
| Certain Metals | Zinc, iron, and some other metals or their salts | May catalyze decomposition.[3] |
PART VI: Disposal Decision Workflow
The following diagram outlines the decision-making process for handling and disposing of 5-Chloro-2-(2-ethoxyethoxy)aniline.
Caption: Decision workflow for handling and disposal of 5-Chloro-2-(2-ethoxyethoxy)aniline.
References
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Standard Operating Procedure: Aniline. (n.d.). Washington State University, Environmental Health & Safety. Retrieved from [Link]
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Lin, M.-S., & Chang, K.-S. (2008). Control of chlorinated aromatic compounds from a municipal solid waste incinerator using limestone addition. Toxicological & Environmental Chemistry, 69(3-4), 265-275. Retrieved from [Link]
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Richter, H., & Howard, J. B. (2001). Chloroaromatic formation in incineration processes. Physical Chemistry Chemical Physics, 3(18), 3945-3974. Retrieved from [Link]
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Aniline Standard Operating Procedure. (n.d.). Rutgers University, Environmental Health and Safety. Retrieved from [Link]
- Boos, R., & Hartl, H. (2001). Process for destroying chlorinated aromatic compounds. U.S. Patent No. 6,222,089 B1.
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Chen, J., et al. (2023). Methodological Insights into the Occurrence, Conversion, and Control of Polychlorinated Dibenzo-p-Dioxins/Dibenzofurans from Waste Incineration. Toxics, 11(11), 903. Retrieved from [Link]
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Hoffman, R. V., et al. (1990). Mechanism of chlorination of aromatic compounds adsorbed on the surface of fly ash from municipal incinerators. Environmental Science & Technology, 24(11), 1635-1641. Retrieved from [Link]
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5-Chloro-2-(2-chlorophenoxy)aniline. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency. Retrieved from [Link]
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Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 44-57. Retrieved from [Link]
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Spill Clean up Procedure. (n.d.). University of British Columbia, Safety & Risk Services. Retrieved from [Link]
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Chemical Spill Clean-Up. (2019). MaRS Discovery District. Retrieved from [Link]
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OSHA Technical Manual (OTM) - Section III: Chapter 1. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]
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Safety Data Sheet: 5-Chloro-2-nitroaniline. (2025). Thermo Fisher Scientific. Retrieved from [Link]
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What are the Health and Safety Guidelines for Using Amines? (n.d.). Gantrade Corporation. Retrieved from [Link]
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EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Hazard Classification Guidance for Manufacturers, Importers, and Employers. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Safety Data Sheet: Aniline. (2025). Carl Roth. Retrieved from [Link]
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Safety Data Sheet: Aniline. (2021). Chemos GmbH & Co. KG. Retrieved from [Link]
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Chemical Waste Management: Combining Compatible Used Organic Solvents. (2025). University of Louisville, Department of Environmental Health and Safety. Retrieved from [Link]
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OSHA Method 40: Methylamine. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. (n.d.). California Code of Regulations. Retrieved from [Link]
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Incompatible Chemical List. (n.d.). University of California, Santa Cruz. Retrieved from [Link]
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Appendix K - Incompatible Chemicals. (n.d.). University of California, Berkeley, Environment, Health & Safety. Retrieved from [Link]
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Examples of Incompatible Chemicals. (n.d.). University of Nebraska-Lincoln, Environmental Health and Safety. Retrieved from [Link]
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Chemical Incompatibility Chart. (n.d.). Princeton University, Environmental Health & Safety. Retrieved from [Link]
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Incompatible Chemicals. (n.d.). American Chemical Society. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 5-Chloro-2-(2-ethoxyethoxy)aniline
As a Senior Application Scientist, it is imperative to approach every compound with a thorough understanding of its potential hazards and the necessary precautions to ensure the safety of all laboratory personnel. This guide provides a detailed protocol for the safe handling, use, and disposal of 5-Chloro-2-(2-ethoxyethoxy)aniline, a compound for which specific safety data may not be readily available. The recommendations herein are grounded in the principles of chemical safety and are extrapolated from data on structurally similar aromatic amines and chloro-substituted aniline derivatives.
The core philosophy of this guide is proactive risk mitigation. By understanding the "why" behind each safety measure, researchers can cultivate a culture of safety that extends beyond this specific compound.
Hazard Profile: An Evidence-Based Assessment
Given the absence of a specific Safety Data Sheet (SDS) for 5-Chloro-2-(2-ethoxyethoxy)aniline, we must infer its hazard profile from analogous compounds. Structurally, it is an aromatic amine, a class of compounds known for their potential toxicity. The presence of a chloro-substituent can further modify its reactivity and toxicological properties.
Based on data for compounds like 5-chloro-2-nitroaniline and other anilines, we can anticipate the following hazards[1][2]:
-
Acute Toxicity: Likely to be toxic or fatal if swallowed, inhaled, or in contact with skin[1][3]. Aniline and its derivatives can be absorbed through the skin and may cause systemic effects.
-
Eye and Skin Irritation: Expected to cause serious eye irritation or damage[4]. Prolonged skin contact may lead to irritation or dermatitis[4].
-
Sensitization: May cause an allergic skin reaction[2].
-
Genetic Defects: Suspected of causing genetic defects[2].
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure[1][2].
-
Aquatic Toxicity: Aromatic amines are often toxic to aquatic life with long-lasting effects[1][5].
It is crucial to handle this compound with the assumption that it possesses these hazards until proven otherwise.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the most critical step in preventing exposure. The following table outlines the minimum required PPE for handling 5-Chloro-2-(2-ethoxyethoxy)aniline.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of the liquid and potential vapors. A face shield provides an additional layer of protection for the entire face[6][7]. Must comply with OSHA 29 CFR 1910.133 or EN166 standards[6][8]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) with extended cuffs. Consider double-gloving for higher-risk operations. | Prevents skin contact and absorption. It is essential to check the breakthrough time and compatibility of the glove material with the specific chemical[6][9]. Turning the cuffs up can catch drips[10]. |
| Skin and Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities or splash risks, chemical-resistant coveralls or an apron should be used[7][10]. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | All handling should be performed in a certified chemical fume hood. If there is a risk of inhalation exposure that cannot be controlled by ventilation, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used[6][9][11]. | Aromatic amines can be volatile, and their vapors are often toxic upon inhalation. A fume hood is the primary engineering control to prevent respiratory exposure[12]. |
Operational and Handling Plan: A Step-by-Step Protocol
A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.
3.1. Preparation and Pre-Handling Checklist:
-
Designate a Work Area: All work with 5-Chloro-2-(2-ethoxyethoxy)aniline should be conducted in a designated area within a chemical fume hood[12].
-
Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested[12]. Have an appropriate spill kit ready.
-
Review the Protocol: Before starting, thoroughly review the experimental procedure and the safety precautions outlined in this guide.
-
Donning PPE: Put on all required PPE in the correct order (e.g., lab coat, then gloves, then eye protection).
3.2. Handling the Compound:
-
Weighing and Transfer: If the compound is a solid, handle it in a way that minimizes dust generation[12]. If it is a liquid, use a syringe or pipette for transfers to avoid spills.
-
In-Use Precautions: Keep containers tightly closed when not in use[8][12]. Avoid contact with skin, eyes, and clothing[3].
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water, even if gloves were worn[13].
3.3. Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention[2].
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2][3].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention[2].
Disposal Plan: Environmental Responsibility
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with 5-Chloro-2-(2-ethoxyethoxy)aniline, including disposable gloves, weighing paper, and pipette tips, must be collected in a designated, labeled, and sealed hazardous waste container. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "5-Chloro-2-(2-ethoxyethoxy)aniline".
-
Disposal Method: The primary disposal method for this type of chemical waste is typically incineration in a chemical incinerator equipped with an afterburner and scrubber system[3]. Consult your local and institutional EHS guidelines for specific procedures[3][14]. Never dispose of this chemical down the drain.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key decision points and procedural flow for safely managing 5-Chloro-2-(2-ethoxyethoxy)aniline in a laboratory setting.
Caption: Workflow for safe handling of 5-Chloro-2-(2-ethoxyethoxy)aniline.
By adhering to these guidelines, researchers can confidently and safely work with 5-Chloro-2-(2-ethoxyethoxy)aniline, ensuring both personal safety and environmental protection.
References
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- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.VelSafe.
- SAFETY DATA SHEET - 5-Chloro-2-nitroaniline.Thermo Fisher Scientific.
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- SAFETY DATA SHEET - Diethylene glycol monoethyl ether.Sigma-Aldrich.
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- Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%.Cole-Parmer.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
